molecular formula C14H14N2S B1273797 1-Benzhydryl-2-thiourea CAS No. 92192-94-4

1-Benzhydryl-2-thiourea

货号: B1273797
CAS 编号: 92192-94-4
分子量: 242.34 g/mol
InChI 键: ORTDRGIAWHXESM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzhydryl-2-thiourea is a useful research compound. Its molecular formula is C14H14N2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

benzhydrylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDRGIAWHXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370725
Record name 1-Benzhydryl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92192-94-4
Record name 92192-94-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzhydryl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92192-94-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzhydryl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details a plausible synthetic protocol based on established chemical transformations and presents expected characterization data derived from analogous compounds in the scientific literature.

Physicochemical Properties

This compound is a solid crystalline compound. While detailed solubility data is not widely available, it is expected to be sparingly soluble in water and more soluble in organic solvents such as acetone, ethanol, and dichloromethane.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂S[1]
Molecular Weight 242.34 g/mol [1]
CAS Number 92192-94-4[1]
Melting Point 145 - 150 °C[Sigma-Aldrich Safety Data Sheet]
Predicted logP 2.8[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzhydrylamine with a thiocyanate source. A common and effective method involves the in-situ formation of an isothiocyanate intermediate from an acyl chloride and a thiocyanate salt, followed by reaction with the primary amine. A plausible and detailed experimental protocol is provided below.

Proposed Synthetic Pathway

synthesis_workflow reagent1 Benzoyl Chloride intermediate Benzoyl Isothiocyanate (in situ) reagent1->intermediate Acetone, rt reagent2 Ammonium Thiocyanate reagent2->intermediate product This compound intermediate->product Reflux reagent3 Benzhydrylamine reagent3->product

Proposed synthesis workflow for this compound.
Experimental Protocol

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Benzhydrylamine

  • Anhydrous Acetone

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The formation of a white precipitate of ammonium chloride will be observed.

  • Add benzhydrylamine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the ammonium chloride precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain a crude solid.

  • Wash the crude solid with a dilute solution of hydrochloric acid (1 M) followed by deionized water to remove any unreacted amine.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The expected data, based on the analysis of analogous thiourea derivatives found in the literature, are summarized below.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic Protons (10H): Multiplet in the range of δ 7.2-7.5 ppm.Methine Proton (1H): A broad singlet or triplet around δ 6.0-6.5 ppm.NH Protons (3H): Two broad singlets, one for the -NH- group adjacent to the benzhydryl group and one for the -NH₂ group, expected in the range of δ 7.5-9.5 ppm.
¹³C NMR C=S Carbon: A signal in the downfield region, typically around δ 180-185 ppm.Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.Methine Carbon: A signal around δ 60-65 ppm.
FTIR (cm⁻¹) N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.C-H Stretching (aromatic): Peaks around 3000-3100 cm⁻¹.C=S Stretching: A characteristic band in the region of 1250-1350 cm⁻¹.C-N Stretching: Bands in the region of 1400-1500 cm⁻¹.Aromatic C=C Bending: Peaks in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry [M+H]⁺: Expected at m/z 243.0951. [M+Na]⁺: Expected at m/z 265.0770.[2]

Logical Workflow for Characterization

characterization_workflow start Synthesized Product mp Melting Point (145-150 °C) start->mp ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms confirm Structure and Purity Confirmed mp->confirm ftir->confirm nmr->confirm ms->confirm

Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive set of expected characterization data. The detailed protocols and tabulated spectral information will be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to prepare and confidently identify this compound for further investigation.

References

An In-depth Technical Guide to N-(Diphenylmethyl)thiourea (Benzhydrylthiourea)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 92192-94-4

This technical guide provides a comprehensive overview of N-(diphenylmethyl)thiourea, also known as benzhydrylthiourea, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, available physicochemical data, and general experimental protocols relevant to its synthesis and potential biological evaluation.

Chemical and Physical Properties

N-(Diphenylmethyl)thiourea is a derivative of thiourea characterized by the presence of a benzhydryl (diphenylmethyl) group attached to one of the nitrogen atoms. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, the following table summarizes its basic properties based on information from chemical suppliers and databases.

PropertyValueSource
IUPAC Name N-(diphenylmethyl)thioureaBOC Sciences[1]
Common Name 1-Benzhydryl-2-thiourea, BenzhydrylthioureaSanta Cruz Biotechnology[2]
CAS Number 92192-94-4Santa Cruz Biotechnology[2]
Molecular Formula C₁₄H₁₄N₂SSanta Cruz Biotechnology[2]
Molecular Weight 242.34 g/mol Santa Cruz Biotechnology[2]
Melting Point 184 °CMatrix Scientific[3]
Density (Predicted) 1.19 g/cm³BOC Sciences[1]
XlogP (Predicted) 2.8PubChem[4]

Synthesis and Characterization

A general workflow for the synthesis and characterization of a thiourea derivative is presented below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Start Materials: Benzhydrylamine and Isothiocyanate Precursor reaction Reaction in Suitable Solvent (e.g., Acetone) start->reaction workup Reaction Work-up (e.g., Filtration, Washing) reaction->workup purification Purification (e.g., Recrystallization) workup->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental screening Primary Screening (e.g., Antibacterial Assay) purification->screening final_product Characterized N-(diphenylmethyl)thiourea ftir->final_product nmr->final_product ms->final_product elemental->final_product mic Determination of MIC/IC₅₀ screening->mic mic->final_product

Figure 1: Generalized workflow for the synthesis, characterization, and biological evaluation of N-(diphenylmethyl)thiourea.

Potential Biological Activities and Experimental Protocols

Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5] While specific biological data for N-(diphenylmethyl)thiourea is limited in the public domain, its structural class suggests potential for antimicrobial activity. Below are detailed, generalized experimental protocols for assessing the antibacterial activity of a thiourea derivative.

Experimental Protocol: Antibacterial Susceptibility Testing

1. Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: From a pure overnight culture of the test microorganism, 3-4 isolated colonies are suspended in sterile saline (0.85%). The suspension is adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the side of the tube. The inoculum is then uniformly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the N-(diphenylmethyl)thiourea solution (dissolved in a suitable solvent like DMSO).

  • Incubation: The impregnated disks, along with positive (known antibiotic) and negative (solvent) control disks, are placed on the inoculated agar surface. The plates are incubated at 37°C for 16-20 hours.

  • Interpretation of Results: The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger diameter indicates greater antibacterial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A two-fold serial dilution of N-(diphenylmethyl)thiourea is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: 50 µL of the standardized inoculum is added to each well containing the serially diluted compound. A growth control well (inoculum without the compound) and a sterility control well (MHB only) are included. The plate is sealed and incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways

Information regarding specific signaling pathways modulated by N-(diphenylmethyl)thiourea is not available in the current body of scientific literature. The biological effects of thiourea derivatives can be diverse, and without specific bioactivity data for this compound, the identification of a relevant signaling pathway is not possible. Further research into the biological effects of N-(diphenylmethyl)thiourea is required to elucidate its mechanism of action.

Conclusion

N-(diphenylmethyl)thiourea, identified by CAS number 92192-94-4, is a thiourea derivative with potential for biological activity, a characteristic of its chemical class. This guide provides foundational information on its properties and outlines general experimental protocols for its synthesis and evaluation. It is important to note that while the broader class of thiourea derivatives is well-studied, specific experimental data on N-(diphenylmethyl)thiourea is sparse. The protocols and information presented here serve as a guide for researchers to design and conduct further investigations into the properties and potential applications of this compound.

References

physical and chemical properties of 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzhydryl-2-thiourea. It includes a summary of its key quantitative data, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physicochemical Properties

This compound, also known as N-benzhydrylthiourea, is a derivative of thiourea characterized by the presence of a bulky benzhydryl group. This structural feature significantly influences its physical and chemical properties.

PropertyValueReference
CAS Number 92192-94-4[1]
Molecular Formula C₁₄H₁₄N₂S[1]
Molecular Weight 242.34 g/mol [1]
Melting Point 184 °C[2]
Predicted XlogP 2.8[3]

Synthesis and Experimental Protocol

A potential synthetic pathway involves the reaction of benzhydrylamine with a source of thiocyanic acid or by reacting benzhydryl isothiocyanate with ammonia. Another feasible approach is the reaction of benzhydrol with thiourea in the presence of a strong acid, which would proceed via an S-benzhydrylthiouronium salt intermediate.

General Experimental Protocol for the Synthesis of N-Aryl Thiourea Derivatives:

The synthesis of N-aryl thiourea derivatives can be achieved by the reaction of anilines with ammonium thiocyanate. This general procedure can be adapted for the synthesis of this compound by substituting aniline with benzhydrylamine.

Synthesis_Methodology

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydrylamine in a suitable organic solvent such as acetonitrile.

  • Reagent Addition: Add an equimolar amount of ammonium thiocyanate to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectral Data Analysis

Although experimental spectra for this compound are not widely published, predicted data and analysis of related compounds can provide valuable insights into its spectral characteristics.

Mass Spectrometry:

Predicted mass spectral data for this compound suggests the following adducts:

  • [M+H]⁺: m/z 243.09505

  • [M+Na]⁺: m/z 265.07699[3]

The fragmentation pattern in mass spectrometry of thiourea derivatives is influenced by the substituents. For this compound, fragmentation is expected to involve cleavage of the bond between the benzhydryl group and the thiourea moiety, leading to characteristic fragment ions.

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of thiourea derivatives are well-documented. For this compound, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons of the two phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm). The methine proton of the benzhydryl group would likely appear as a singlet or a multiplet depending on coupling with adjacent protons. The N-H protons of the thiourea group would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon signals of the aromatic rings would appear in the range of δ 120-140 ppm. The methine carbon of the benzhydryl group would be expected in the aliphatic region. The thiocarbonyl carbon (C=S) would appear significantly downfield, a characteristic feature of thioureas.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching: Typically observed in the region of 3100-3400 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=S stretching (thiocarbonyl): This is a key absorption and is typically found in the region of 700-850 cm⁻¹.

  • C-N stretching: In the range of 1200-1400 cm⁻¹.

  • Aromatic C=C stretching: Bands in the region of 1400-1600 cm⁻¹.

Potential Biological Activities

While specific biological activity data for this compound is limited in the public domain, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Biological_Activities

Antimicrobial Activity:

Numerous N-substituted thiourea derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The presence of aromatic and bulky substituents can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Studies on N-phenyl and N-benzoylthiourea derivatives have shown selective activity against Gram-positive bacteria and fungi.[2][4]

Anticancer Activity:

Thiourea derivatives are a known class of compounds with potential anticancer properties. Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[5][6] The mechanism of action can vary, with some compounds acting as inhibitors of key enzymes involved in cancer cell proliferation.

Antiviral Activity:

Certain thiourea derivatives have been investigated for their antiviral properties, including activity against enterovirus 71.[7][8] The structural diversity of thiourea derivatives allows for the tuning of their biological activity against specific viral targets.

Given the structural features of this compound, particularly the bulky and lipophilic benzhydryl group, it is a candidate for further investigation into its potential antimicrobial, anticancer, and antiviral activities.

Conclusion

This compound is a thiourea derivative with distinct physicochemical properties conferred by its benzhydryl substituent. While detailed experimental data for this specific compound is not extensively available, established synthetic methodologies and spectroscopic trends for related compounds provide a solid foundation for its preparation and characterization. The diverse biological activities reported for the broader class of thiourea derivatives suggest that this compound warrants further investigation as a potential therapeutic agent. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

A Technical Guide to 1-Benzhydryl-2-thiourea (C14H14N2S): Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 1-Benzhydryl-2-thiourea, a thiourea derivative with the molecular formula C14H14N2S. Thiourea-based compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, details the molecular structure, physicochemical properties, synthesis protocols, and known biological activities of this compound. It includes tabulated quantitative data, detailed experimental methodologies, and requisite visualizations of its structure and potential mechanisms of action.

Molecular Structure and Physicochemical Properties

This compound is an organosulfur compound featuring a thiourea core substituted with a bulky benzhydryl group.[4] This substitution significantly influences its steric and hydrophobic characteristics.[4] The molecular formula is C14H14N2S, corresponding to a molecular weight of approximately 242.34 g/mol .[4][5][6]

cluster_molecule Molecular Structure of this compound N1 N C_thio C N1->C_thio C_alpha C N1->C_alpha S S C_thio->S = S N2 N C_thio->N2 NH2_group NH₂ N2->NH2_group H_alpha H C_alpha->H_alpha C1_1 C C_alpha->C1_1 C2_1 C C_alpha->C2_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 C2_6->C2_1

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
Molecular Formula C14H14N2S [5][7]
Molecular Weight 242.34 g/mol [4][5][6]
CAS Number 92192-94-4 [5]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N [7]

| InChIKey | ORTDRGIAWHXESM-UHFFFAOYSA-N |[7] |

Table 2: Predicted Physicochemical Properties

Property Value Reference
XlogP 2.8 [7]
Monoisotopic Mass 242.08777 Da [7]
Polar Surface Area 52.04 Ų [8]
Hydrogen Bond Donors 2 [8]

| Rotatable Bond Count | 2 |[8] |

Synthesis and Characterization

The synthesis of N-substituted thioureas can be achieved through several established routes. A common and effective method involves the reaction of an amine with an isothiocyanate intermediate. For this compound, this involves the reaction of benzhydrylamine with an in situ generated isothiocyanate.

start Benzoyl Chloride + Ammonium Thiocyanate intermediate In Situ Generation of Benzoyl Isothiocyanate start->intermediate In Acetone reaction Nucleophilic Addition (Acetone, Reflux) intermediate->reaction amine Benzhydrylamine amine->reaction hydrolysis Alkaline Hydrolysis (10% NaOH) reaction->hydrolysis Intermediate Product product This compound (Crude Product) hydrolysis->product purification Purification (Recrystallization from Ethanol) product->purification final_product Pure this compound purification->final_product

Caption: General synthetic workflow for this compound.

This protocol is adapted from general methods for synthesizing N-arylthioureas.[9]

  • Generation of Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. Add benzoyl chloride (1.0 equivalent) dropwise to the solution while stirring at room temperature. The reaction mixture is stirred for 15-20 minutes to form benzoyl isothiocyanate in situ.

  • Nucleophilic Addition: To the same flask, add a solution of benzhydrylamine (1.0 equivalent) in anhydrous acetone dropwise.

  • Reaction: The resulting mixture is refluxed for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion, the reaction mixture is cooled and the intermediate N-benzoyl-N'-benzhydrylthiourea is hydrolyzed by adding 10% aqueous sodium hydroxide solution and stirring for 1 hour to cleave the benzoyl group.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

The structure of the synthesized compound should be confirmed using spectroscopic methods.

Table 3: Expected Spectroscopic Data for this compound

Technique Functional Group Expected Signal Characteristics
FT-IR (cm⁻¹) N-H stretching 3100-3400 (broad)
Aromatic C-H stretching 3000-3100
Aliphatic C-H stretching 2850-3000
C=S stretching (Thioamide) 1200-1300[9]
¹H-NMR (ppm) -NH₂ protons Singlet, ~7.5-8.5 ppm
-NH- proton Doublet, ~8.0-9.0 ppm
Aromatic protons (-C₆H₅) Multiplet, ~7.2-7.4 ppm
Methine proton (-CH-) Doublet, ~6.0-6.5 ppm
¹³C-NMR (ppm) C=S (Thione) ~180-190 ppm
Aromatic carbons ~125-145 ppm

| | Methine carbon (-CH-) | ~55-65 ppm |

Biological Activity and Potential Mechanisms of Action

Thiourea derivatives are recognized for their wide array of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][3] The inclusion of bulky hydrophobic groups, such as the benzhydryl moiety, has been shown to enhance potency against certain targets.[4]

  • Antibacterial Activity: this compound has been identified as a potential scaffold for developing new antibacterial agents.[4] One proposed mechanism for thiourea derivatives is the inhibition of essential bacterial enzymes like DNA gyrase.[4]

  • Antiparasitic Activity: Research has indicated its potential against parasitic infections like leishmaniasis. In vitro studies against Leishmania amazonensis promastigotes showed activity for some derivatives.[4]

  • Anticancer Activity: Studies on related thiourea derivatives have demonstrated moderate inhibitory effects on the proliferation of human cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells.[4]

Table 4: Reported In Vitro Biological Activity

Activity Type Target Organism/Cell Line Metric Result Reference
Antiparasitic Leishmania amazonensis IC₅₀ 19.0 - 80.0 µM (for derivatives) [4]

| Enzyme Inhibition | Bacterial DNA Gyrase | IC₅₀ | Nanomolar range (for derivatives) |[4] |

A prevalent mechanism of action for bioactive thiourea compounds is the inhibition of key enzymes.[2] The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of proteins and enzymes.[2] For instance, the drug Isoxyl (a diphenylthiourea) targets the DesA3 fatty acid desaturase in Mycobacterium tuberculosis.[10] A similar inhibitory action is plausible for this compound against bacterial enzymes.

cluster_process Bacterial DNA Replication Cycle cluster_inhibition Inhibitory Action DNA_relaxed Relaxed DNA Gyrase DNA Gyrase DNA_relaxed->Gyrase Binds DNA_supercoiled Supercoiled DNA (Replication Proceeds) Gyrase->DNA_supercoiled Introduces Negative Supercoils ADP ADP + Pi Gyrase->ADP Block Replication Halted Gyrase->Block ATP ATP ATP->Gyrase Hydrolysis Inhibitor This compound Inhibitor->Gyrase Binds & Inhibits

References

The Diverse Biological Activities of Thiourea Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives, a versatile class of organic compounds characterized by the SC(NR2)2 functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiourea scaffold, including its ability to form hydrogen bonds and chelate with metal ions, contribute to its diverse pharmacological profiles. These compounds have been extensively investigated for their potential as therapeutic agents in various disease areas, demonstrating promising anticancer, antibacterial, antifungal, antiviral, and enzyme inhibitory properties. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data: Anticancer Activity of Thiourea Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[2]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[2]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[2]
Chiral Dipeptide Thioureas (10g-l)BGC-823 (Gastric)20.9 - 103.6[3]
Chiral Dipeptide Thioureas (11a-f)BGC-823 (Gastric)20.9 - 103.6[3]
Chiral Dipeptide Thioureas (10g-l)A549 (Lung)19.2 - 112.5[3]
Chiral Dipeptide Thioureas (11a-f)A549 (Lung)19.2 - 112.5[3]
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea (9f)H460 (Lung)14.52[4]
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea (9f)MCF-7 (Breast)16.96[4]
1-(4-hexylbenzoyl)-3-methylthiourea (34)T47D (Breast)179[5]
1-(4-hexylbenzoyl)-3-methylthiourea (34)MCF-7 (Breast)390[5]
1-(4-hexylbenzoyl)-3-methylthiourea (34)HeLa (Cervical)412[5]
1-(4-hexylbenzoyl)-3-methylthiourea (34)WiDr (Colon)433[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)NCI-H460 (Lung)1.86[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)HEpG2 (Liver)6.21[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)HCT116 (Colon)6.42[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)PLC/PRF/5 (Liver)7.82[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)MDA-MB-231 (Breast)8.21[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)MCF-7 (Breast)9.19[5]
3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a)Colo-205 (Colon)9.92[5]
Benzothiazole thiourea derivatives (23a-d)Various0.39 - >200[5]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides (26)Various15.08 - 20.5 µg/mL[5]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[6][7] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[8] Thiourea derivatives can act as EGFR inhibitors by blocking the ATP binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[6]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Thiourea Thiourea Derivative Autophosphorylation Autophosphorylation Thiourea->Autophosphorylation Inhibits Dimerization->Autophosphorylation Grb2_Shc Grb2/Shc Autophosphorylation->Grb2_Shc Recruits PI3K PI3K Autophosphorylation->PI3K Activates SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

Antibacterial Activity

Quantitative Data: Antibacterial Activity of Thiourea Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
N-pyridinyl and N-benzyl-N′-aryl thioureas (27, 28, 32, 36, 38)Mycobacterium tuberculosis H37Rv<10[9]
1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivatives (41, 44)Mycobacterium tuberculosis H37Ra0.09[9]
N-glycosyl derivatives of p-isoamyloxyanilineMycobacterium spp.1.56 - 50[9]
Thiourea derivatives (69–75)Mycobacterium tuberculosis H37Rv<10[9]
N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L2]Staphylococcus aureus>1000[10]
N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L2]Escherichia coli500[10]
[Ni(L2)2]Staphylococcus aureus250[10]
[Ni(L2)2]Escherichia coli125[10]
[Cu(L2)2]Staphylococcus aureus125[10]
[Cu(L2)2]Escherichia coli62.5[10]
Glucose-conjugated thioureas (4c, 4g, 4h)Staphylococcus aureus0.78 - 3.125[11]
Glucose-conjugated thioureas (4b)Clostridium difficile0.78[11]
Glucose-conjugated thioureas (4b)Streptococcus pneumoniae0.78[11]
Glucose-conjugated thioureas (4b)Escherichia coli0.78 - 3.125[11]
Glucose-conjugated thioureas (4b)Klebsiella pneumoniae0.78 - 3.125[11]
Glucose-conjugated thioureas (4b)Pseudomonas aeruginosa0.78 - 3.125[11]
Glucose-conjugated thioureas (4b)Salmonella typhimurium0.78 - 3.125[11]
Antifungal Activity

Quantitative Data: Antifungal Activity of Thiourea Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L2]Candida albicans250[10]
[Ni(L2)2]Candida albicans125[10]
[Cu(L2)2]Candida albicans62.5[10]

Antiviral Activity

Several thiourea derivatives have been identified as potent inhibitors of various viruses. Their antiviral mechanisms can involve targeting viral enzymes, such as reverse transcriptase or protease, or interfering with viral entry and replication processes.

Quantitative Data: Antiviral Activity of Thiourea Derivatives

Compound/Derivative ClassVirusEC50 (µM)Reference
Thiourea derivative with a six-carbon alkyl linker (10)Hepatitis C Virus (HCV)0.047[12]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit specific enzymes is a key aspect of their biological activity. They have been shown to be effective inhibitors of urease and cholinesterases, enzymes implicated in various pathological conditions.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be an effective strategy to combat such infections.

Quantitative Data: Urease Inhibition by Thiourea Derivatives

Compound/Derivative ClassIC50 (µM)Reference
Dipeptide-conjugated thiourea (23)2[13]
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition by Thiourea Derivatives

CompoundEnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChE50[14]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)BChE60[14]
1-(1,1-dibutyl)-3-phenylthiourea (4)AChE58[14]
1-(1,1-dibutyl)-3-phenylthiourea (4)BChE63[14]
Coumarylthiazole derivative (D)AChE4.58[15]
Benzylpiperidine-linked diarylthiazole derivative (E)AChE0.30[15]
Thiazole-based derivatives (10)AChE0.103[15]
Thiazole-based derivatives (16)AChE0.109[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Experimental Workflow

The development of novel thiourea derivatives with biological activity typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Molecular Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT, MIC) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Design Inactive Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_ID->Secondary_Assays Active Lead_Opt Lead Optimization (SAR Studies) Secondary_Assays->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo Lead_Opt->Synthesis Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of thiourea derivatives.

Anticancer Activity: MTT Assay[16][17][18][19][20]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the thiourea derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Broth Microdilution Method[12][21][22][23]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the thiourea derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing[24][25][26][27][28]

Similar to the antibacterial assay, broth microdilution is a standard method for determining the MIC of antifungal agents.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Drug Dilution: Prepare serial dilutions of the thiourea derivatives in a 96-well plate using a standardized medium like RPMI-1640.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins) compared to the drug-free control.

Antiviral Activity: HCV Replicon Assay[29][30][31][32][33]

This cell-based assay is used to evaluate the activity of compounds against Hepatitis C Virus replication.

  • Cell Culture: Use a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon.

  • Compound Treatment: Treat the replicon-containing cells with various concentrations of the thiourea derivative.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Quantification of Viral Replication: Measure the level of HCV RNA replication, often by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by RT-qPCR of viral RNA.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Urease Inhibition Assay[1][13][34][35][36]

This assay measures the inhibition of urease activity, often through the quantification of ammonia produced.

  • Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, a buffer solution, and the thiourea derivative at various concentrations.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add urea to initiate the enzymatic reaction.

  • Ammonia Detection: After a specific incubation time, stop the reaction and measure the amount of ammonia produced using a colorimetric method, such as the Berthelot (indophenol) method.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Cholinesterase Inhibition: Ellman's Method[37][38][39][40][41]

This spectrophotometric method is widely used to measure cholinesterase activity.

  • Reaction Setup: In a 96-well plate, add a buffer solution, the cholinesterase enzyme (AChE or BChE), and the thiourea derivative at different concentrations.

  • Substrate Addition: Add the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).

  • Kinetic Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Thiourea derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, spanning from anticancer to antimicrobial and enzyme inhibition, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to explore and advance the therapeutic applications of this important class of compounds. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy will be crucial in translating the potential of thiourea derivatives into clinical realities.

References

A Technical Guide to the Therapeutic Potential of 1-Benzhydryl-2-thiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the potential therapeutic applications of 1-Benzhydryl-2-thiourea, a molecule that combines the structural features of both benzhydryl compounds and thiourea derivatives. By examining the well-documented biological activities of these parent pharmacophores, we can extrapolate the promising therapeutic avenues for this hybrid compound and its analogs. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and development.

Introduction: A Privileged Scaffold Approach

The discovery and development of novel therapeutic agents often rely on the principle of privileged structures—molecular frameworks that are able to bind to multiple biological targets. Both the benzhydryl and thiourea moieties are considered privileged scaffolds due to their prevalence in a wide array of biologically active compounds.[1][2][3]

  • The Benzhydryl Moiety: Comprising two phenyl rings attached to a single carbon, the benzhydryl group is a key feature in numerous antihistaminic and neuroactive drugs.[3][4] Its derivatives are known to exhibit a diverse range of bioactivities, including anticancer, antimalarial, and antiviral properties.[1][5] The steric bulk and lipophilicity of this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • The Thiourea Moiety: The thiourea functional group, SC(NH₂)₂, and its derivatives are remarkably versatile, demonstrating a broad spectrum of therapeutic potential.[6] These compounds are investigated for their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[6][7][8] Several thiourea-containing drugs are already in clinical use, including the antituberculosis agents Thioacetazone and Thiocarlide.[2][7]

The combination of these two pharmacophores in this compound suggests a synergistic or additive effect, making it a compelling candidate for drug discovery programs.

Potential Therapeutic Applications

Based on the activities of its constituent parts and preliminary studies on related compounds, this compound holds potential in several therapeutic areas.

Thiourea derivatives are a significant focus in oncology research due to their ability to inhibit cancer cell growth through multiple mechanisms.[6][9] Studies have shown they can induce apoptosis, modulate critical signaling pathways, and reverse treatment resistance.[6][9] The benzhydryl group is also found in compounds with anticancer properties.[1]

Recent studies have demonstrated that N-aryl and N,N'-diaryl substituted thioureas are promising anticancer agents.[7] Derivatives have shown efficacy against breast, lung, pancreatic, and prostate cancer cell lines.[6]

Table 1: Anticancer Activity of Representative Thiourea Derivatives

Compound/Derivative Class Cancer Cell Line(s) IC50 / LC50 Value Reference
Phosphonate thiourea derivatives Pancreatic, prostate, breast 3 - 14 µM [6]
Bis-thiourea structure Human leukemia As low as 1.50 µM [6]
Aromatic thiourea derivatives Lung, liver, breast < 20 µM [6]
N,N'-Diarylthiourea (Compound 4) MCF-7 (breast cancer) 338.33 ± 1.52 µM [9]
Bis-substituted N-naphthoyl thioureas MCF-7, HCT116, A549 1.12 - 2.41 µM [10]

| this compound derivatives | MDA-MB-231 (breast), NUGC-3 (gastric) | Moderate inhibition |[11] |

Thiourea derivatives exhibit a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[7][8] Some derivatives have shown good activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism often involves the inhibition of essential enzymes, such as DNA gyrase in bacteria.[11][12] Clinically used examples include the anti-HIV drug trovirdine.[10]

Preliminary research indicates that this compound could be a valuable lead compound for developing new antibacterial agents.[11]

Table 2: Antimicrobial Activity of Representative Thiourea Derivatives

Compound/Derivative Class Microorganism(s) Activity (MIC / IC50) Reference
Various Thiourea Derivatives Bacteria MIC: 50 - 400 µg/cm³ [13]
Various Thiourea Derivatives Fungi (Yeast) MIC: 25 - 100 µg/cm³ [13]

| this compound derivatives | Leishmania amazonensis | IC50: 19.0 - 80.0 µM |[11] |

The thiourea scaffold is a versatile building block for designing potent enzyme inhibitors.[7] This activity is central to many of its therapeutic effects.

  • Carbonic Anhydrase (CA) Inhibition: Chiral thiourea derivatives have been synthesized and tested as inhibitors of human CA isozymes I and II, which are involved in pH regulation.[14]

  • DNA Gyrase Inhibition: As a target for antibacterial agents, the inhibition of DNA gyrase by thiourea derivatives prevents bacterial DNA replication.[11][12] this compound derivatives have shown inhibitory IC50 values in the nanomolar range against this enzyme.[11]

  • Other Enzymes: Thiourea-based therapeutics have also been developed as inhibitors of topoisomerase, protein tyrosine kinases (PTKs), and sirtuins, which are crucial targets in cancer therapy.[15][16]

Mechanisms of Action

The therapeutic effects of this compound and its analogs can be attributed to several potential mechanisms of action, primarily driven by the thiourea core.

  • Inhibition of Key Enzymes: As detailed above, the inhibition of enzymes like protein kinases, DNA gyrase, topoisomerases, and carbonic anhydrases is a primary mechanism.[12][14][15][16]

  • Modulation of Signaling Pathways: Thiourea derivatives can target and alter critical cancer cell signaling pathways, such as the RAS-RAF-MAPK pathway, thereby inhibiting proliferation.[7][9]

  • Induction of Apoptosis: Certain diarylthiourea compounds have been shown to arrest the cell cycle in the S phase and upregulate caspase-3, leading to programmed cell death in cancer cells.[9]

  • Binding to Biological Macromolecules: The principal mode of action for some derivatives involves binding to thiol-containing proteins and DNA.[6]

a_technical_guide_to_the_therapeutic_potential_of_1_benzhydryl_2_thiourea_and_its_analogs_1 Thiourea Thiourea Derivatives EnzymeInhibition Enzyme Inhibition Thiourea->EnzymeInhibition Primary Mechanism Signaling Signaling Pathway Modulation Thiourea->Signaling Primary Mechanism Apoptosis Induction of Apoptosis Thiourea->Apoptosis Primary Mechanism Anticancer Anticancer Effect EnzymeInhibition->Anticancer Antimicrobial Antimicrobial Effect EnzymeInhibition->Antimicrobial sub_Enzyme e.g., Protein Kinases, DNA Gyrase, Topoisomerase, Carbonic Anhydrase EnzymeInhibition->sub_Enzyme Signaling->Anticancer Apoptosis->Anticancer

Caption: Mechanisms of action for thiourea derivatives.

Experimental Protocols

This section outlines generalized methodologies for the synthesis and biological evaluation of this compound and its analogs, based on common practices in the literature.

A common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.

  • Preparation of Benzhydryl Isothiocyanate: This intermediate can be synthesized from benzhydrylamine through various established methods, often involving reaction with thiophosgene or a related reagent.

  • Reaction with Amine: The appropriate amine is dissolved in a suitable aprotic solvent (e.g., acetonitrile, acetone, or THF).

  • Addition of Isothiocyanate: The benzhydryl isothiocyanate (or other desired isothiocyanate) is added to the amine solution, often dropwise, at room temperature or with gentle heating.

  • Reaction and Isolation: The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The product often precipitates from the solution upon completion or after cooling.

  • Purification: The crude product is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization or column chromatography.

  • Characterization: The final structure and purity are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.[9]

a_technical_guide_to_the_therapeutic_potential_of_1_benzhydryl_2_thiourea_and_its_analogs_2 Start Starting Materials (Amine, Isothiocyanate) Reaction Reaction in Aprotic Solvent Start->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure Compound Characterization->Final

Caption: General workflow for synthesis and purification.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve the desired final concentrations. The media in the wells is replaced with media containing the test compound, and the plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment media is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[6]

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

a_technical_guide_to_the_therapeutic_potential_of_1_benzhydryl_2_thiourea_and_its_analogs_3 Compound This compound Benzhydryl Benzhydryl Moiety (Lipophilicity, Sterics) Compound->Benzhydryl contributes Thiourea Thiourea Moiety (H-bonding, Metal Chelation, Enzyme Inhibition) Compound->Thiourea contributes Anticancer Potential Anticancer Activity Benzhydryl->Anticancer Thiourea->Anticancer Antimicrobial Potential Antimicrobial Activity Thiourea->Antimicrobial EnzymeInhib Potential Enzyme Inhibition Thiourea->EnzymeInhib

Caption: Contribution of moieties to potential activity.

Conclusion and Future Directions

The hybrid structure of this compound presents a compelling starting point for the development of novel therapeutic agents. The combination of the privileged benzhydryl and thiourea scaffolds suggests a high potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The quantitative data from related thiourea derivatives, with IC50 and MIC values often in the low micromolar range, underscores this potential.

Future research should focus on:

  • Optimized Synthesis: Developing efficient and scalable synthetic routes for this compound and a library of its analogs with diverse substitutions on the phenyl rings.

  • Broad Biological Screening: Systematically evaluating these compounds against a wide panel of cancer cell lines and microbial strains to identify lead candidates.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Structure-Activity Relationship (SAR) Studies: Correlating structural modifications with changes in biological activity to guide the design of next-generation compounds with improved potency and selectivity.[11]

This technical guide serves as a foundation for these efforts, providing the necessary data and methodological context to advance the exploration of this compound as a promising therapeutic scaffold.

References

An In-depth Technical Guide to the Synthesis of 1-Benzhydryl-2-thiourea Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological activities of 1-Benzhydryl-2-thiourea derivatives and their analogues. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed resource for the laboratory synthesis and further investigation of this class of compounds.

Core Synthesis and Reaction Mechanisms

The synthesis of this compound and its analogues primarily proceeds through the nucleophilic addition of a primary amine, in this case, benzhydrylamine or its derivatives, to an appropriate isothiocyanate. This reaction is a well-established and versatile method for the formation of thiourea compounds.[1][2] The general synthetic scheme involves the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurylation agent to yield the isothiocyanate in situ. This intermediate subsequently reacts with the desired amine to form the final thiourea product.[3]

Alternatively, and more directly, commercially available or synthesized isothiocyanates can be reacted with benzhydrylamine. The reaction is typically carried out in an inert solvent such as acetone or dichloromethane and can be conducted at room temperature or with gentle heating to drive the reaction to completion.[2][4] Microwave-assisted synthesis has also been reported as an efficient method for the preparation of related urea derivatives, suggesting its potential applicability for thiourea synthesis to enhance reaction rates and yields.[5]

A general workflow for the synthesis is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Benzhydrylamine Benzhydrylamine ReactionVessel Reaction in Inert Solvent Benzhydrylamine->ReactionVessel Isothiocyanate Isothiocyanate Isothiocyanate->ReactionVessel Precipitation Precipitation in Water ReactionVessel->Precipitation Pour into water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Thiourea This compound Derivative Recrystallization->Thiourea

General Synthetic Workflow

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous thiourea derivatives.[1][6]

Protocol 1: General Synthesis of 1-Benzhydryl-3-arylthioureas

Materials:

  • Benzhydrylamine (1.0 eq.)

  • Substituted phenyl isothiocyanate (1.05 eq.)

  • Anhydrous diethyl ether or dichloromethane

  • n-Heptane for precipitation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenyl isothiocyanate in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzhydrylamine dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry under vacuum.

Protocol 2: Synthesis of α-Phenylthiourea (Illustrative of Benzoyl Isothiocyanate Route)

This protocol illustrates the formation of a thiourea from an in-situ generated benzoyl isothiocyanate, which can be adapted for benzhydrylamine.[7]

Materials:

  • Ammonium thiocyanate (0.22 mol)

  • Dry acetone (100 ml)

  • Benzoyl chloride (0.2 mol)

  • Aniline (0.2 mol) in dry acetone (50 ml) (to be replaced with benzhydrylamine)

  • Sodium hydroxide solution (30 g in 270 ml water)

Procedure:

  • In a three-necked flask, suspend ammonium thiocyanate in dry acetone.

  • Add benzoyl chloride dropwise with stirring. After addition, reflux the mixture for 5 minutes.

  • Add a solution of the amine (e.g., benzhydrylamine) in dry acetone at a rate that maintains a gentle reflux.

  • Pour the reaction mixture into water to precipitate the intermediate α-benzoyl-β-substituted-thiourea.

  • Collect the precipitate by filtration.

  • Heat the intermediate with a boiling solution of sodium hydroxide for 5 minutes for hydrolysis.

  • Cool the solution and neutralize with acetic acid to precipitate the final thiourea product.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data Presentation

The following tables summarize key quantitative data for a series of synthesized 1-benzhydryl-3-phenylurea and thiourea derivatives, highlighting their affinity for the human CB1 cannabinoid receptor.[5][8]

Table 1: Structure and CB1 Receptor Affinity of 1-Benzhydryl-3-phenylurea and -thiourea Derivatives

Compound IDXR1R2R3Ki (nM) for hCB1
3 OHHH245 ± 45
4 SHHH580 ± 120
5 O4-Cl4-ClH110 ± 10
6 S4-Cl4-ClH130 ± 20
7 O4-Br4-BrH45 ± 5
8 S4-Br4-BrH80 ± 15
9 OHH4-Br95 ± 10
10 SHH4-Br210 ± 30
17 O4-Br4-Br4-Br20 ± 3

Data presented as mean ± SEM of at least three independent experiments.

Biological Activity and Signaling Pathways

Recent studies have identified 1-benzhydryl-3-phenylurea and their thiourea isosteres as a novel class of selective inverse agonists for the CB1 cannabinoid receptor.[5][8] Inverse agonists induce a pharmacological response opposite to that of an agonist. In the context of G-protein coupled receptors (GPCRs) like the CB1 receptor, which can exhibit constitutive (basal) activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling.

The CB1 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist, such as the this compound derivatives, would counteract this basal activity, leading to a relative increase in cAMP levels.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular InverseAgonist This compound Derivative CB1R CB1 Receptor (Inactive State) InverseAgonist->CB1R Binds and stabilizes GProtein Gi/o Protein (Inactive) CB1R->GProtein Prevents activation AC Adenylyl Cyclase GProtein->AC No inhibition cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling

CB1 Receptor Inverse Agonism

While the primary reported activity for the benzhydryl scaffold is related to cannabinoid receptors, it is noteworthy that other thiourea derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotics. The mechanism of inhibition by some novel inhibitors involves preventing the binding of DNA to the enzyme, thereby halting the supercoiling activity necessary for replication.[9] Further investigation is warranted to determine if this compound derivatives also possess such antibacterial properties.

G ThioureaDerivative Thiourea Derivative (Potential Inhibitor) DNAGyrase DNA Gyrase ThioureaDerivative->DNAGyrase Binds to DNA_Gyrase_Complex DNA-Gyrase Complex ThioureaDerivative->DNA_Gyrase_Complex Prevents formation DNAGyrase->DNA_Gyrase_Complex Binds to DNA Bacterial DNA DNA->DNA_Gyrase_Complex SupercoiledDNA Supercoiled DNA DNA_Gyrase_Complex->SupercoiledDNA Catalyzes Replication DNA Replication SupercoiledDNA->Replication

Potential DNA Gyrase Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse analogues for structure-activity relationship studies. The identification of these compounds as CB1 receptor inverse agonists opens avenues for their investigation in metabolic disorders, addiction, and other conditions where modulation of the endocannabinoid system is beneficial. Furthermore, the potential for antibacterial activity through DNA gyrase inhibition warrants exploration. This guide provides the foundational knowledge for researchers to synthesize and further investigate this interesting class of molecules.

References

Unraveling the Enigmatic Mechanism of Action of Benzhydrylthiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of benzhydrylthiourea compounds, a class of molecules with burgeoning interest in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth analysis of the biological activities, experimental protocols, and signaling pathways associated with these compounds. While research on the broader thiourea class of compounds is extensive, this guide focuses on consolidating the available specific data for derivatives containing the benzhydryl moiety.

Core Biological Activities and Quantitative Data

Benzhydrylthiourea derivatives have been investigated for a range of biological activities, primarily centered on their potential as antimicrobial and anticancer agents. The core mechanism often involves the inhibition of specific enzymes crucial for pathogen survival or cancer cell proliferation. The lipophilic benzhydryl group is thought to enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Quantitative data on the biological activity of benzhydrylthiourea and closely related derivatives are summarized below. It is important to note that specific data for benzhydrylthiourea compounds are limited in the publicly available literature; therefore, data from structurally related benzoylthiourea and other thiourea derivatives are included for comparative purposes, highlighting the general potential of the thiourea scaffold.

Compound ClassTarget Organism/Cell LineBiological ActivityIC50/MIC ValueReference
Benzoylthiourea DerivativesEscherichia coliAntibacterial> 256 µg/mL[1]
Acylthiourea Derivative (Compound 1)Vaccinia virusAntiviralEC50 = 0.25 µM[2]
Acylthiourea Derivative (Compound 1)La Crosse virusAntiviralEC50 = 0.27 µM[2]
Acylthiourea Derivative (Compound 26)Vaccinia virusAntiviral~4-fold more potent than Compound 1[2]
Acylthiourea Derivative (Compound 26)La Crosse virusAntiviral~4-fold more potent than Compound 1[2]
Quinolone-Thiourea Hybrid (Compound 5c)UreaseEnzyme InhibitionIC50 = 1.83 ± 0.79 µM[3]
N,N-Disubstituted Thioureas (Various)UreaseEnzyme InhibitionIC50 = 18.80–45.43 µM[3]

Key Mechanisms of Action

The primary mechanisms of action attributed to thiourea derivatives, which are likely shared by benzhydrylthiourea compounds, include:

  • Enzyme Inhibition: Thiourea derivatives are known to inhibit a variety of enzymes. The sulfur atom of the thiourea moiety can act as a chelating agent for metal ions in the active sites of metalloenzymes. A notable example is the inhibition of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[3]

  • Antimicrobial Activity: The antimicrobial effects of thiourea derivatives are believed to stem from their ability to interfere with essential cellular processes in bacteria and fungi. Molecular docking studies on some benzoylthiourea derivatives suggest that they may bind to and inhibit DNA gyrase B, an enzyme essential for DNA replication in bacteria.[1]

  • Antiviral Activity: Certain acylthiourea derivatives have demonstrated broad-spectrum antiviral activity. While the precise mechanism is not fully elucidated, it is hypothesized that they may interfere with viral entry, replication, or assembly.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of benzhydrylthiourea compounds. Below are generalized methodologies for key experiments cited in the literature for related thiourea derivatives.

Enzyme Inhibition Assay (General Protocol)

A standard operating procedure for an enzymatic activity inhibition assay involves several key steps to ensure reliable and reproducible results.[4]

  • Experimental Design:

    • Select the appropriate catalytic reaction and optimal conditions (pH, temperature).

    • Determine the active enzyme concentration and substrate concentration.

    • Prepare a range of inhibitor concentrations.

    • Include positive and negative controls.

  • Assay Execution:

    • Prepare buffer, enzyme, substrate, and inhibitor solutions.

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

    • Use appropriate models (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).[4]

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a 96-well microtiter plate containing growth medium.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizing the Mechanisms

To better understand the complex interactions and pathways involved, the following diagrams have been generated using the DOT language.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution PreIncubation Pre-incubation (Enzyme + Inhibitor) Enzyme->PreIncubation Substrate Substrate Solution Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Inhibitor Inhibitor Solution PreIncocation PreIncocation Inhibitor->PreIncocation PreIncubation->Reaction Measurement Data Acquisition (e.g., Spectrophotometry) Reaction->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation IC50 Determine IC50 RateCalculation->IC50

Fig. 1: General workflow for an enzyme inhibition assay.

proposed_antimicrobial_moa Compound Benzhydrylthiourea Compound Membrane Bacterial Cell Membrane Compound->Membrane Crosses DNA_Gyrase DNA Gyrase B Membrane->DNA_Gyrase Inhibits Replication DNA Replication DNA_Gyrase->Replication Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death

Fig. 2: Proposed antimicrobial mechanism via DNA gyrase B inhibition.

Conclusion and Future Directions

The available evidence suggests that benzhydrylthiourea compounds hold promise as a scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. Their mechanism of action likely involves the inhibition of key enzymes, a characteristic shared with the broader class of thiourea derivatives. However, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways affected by compounds bearing the benzhydryl moiety.

Future research should focus on:

  • Synthesis and screening of a focused library of benzhydrylthiourea derivatives to establish clear structure-activity relationships (SAR).

  • Elucidation of specific molecular targets through techniques such as affinity chromatography, proteomics, and genetic screening.

  • Detailed mechanistic studies to understand the precise interactions with target proteins and the downstream effects on cellular signaling pathways.

A more thorough understanding of the mechanism of action of benzhydrylthiourea compounds will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

spectroscopic analysis of 1-Benzhydryl-2-thiourea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 1-Benzhydryl-2-thiourea, a compound of interest in medicinal chemistry and materials science. The document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for these analytical techniques. The information is presented to aid in the characterization and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the protons of the thiourea moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
NH₂ (Thiourea)7.5 - 8.5Broad Singlet2H
Phenyl H7.2 - 7.4Multiplet10H
NH (Thiourea)6.5 - 7.5Broad Singlet1H
CH (Benzhydryl)6.0 - 6.5Doublet1H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The thione (C=S) carbon is expected to be a key feature, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=S (Thione)180 - 185
Quaternary Phenyl C140 - 145
Phenyl CH125 - 130
CH (Benzhydryl)60 - 65
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HStretching3200 - 3400Medium-Strong
Aromatic C-HStretching3000 - 3100Medium
C=S (Thione)Stretching1200 - 1300Strong
C-NStretching1350 - 1450Strong
Aromatic C=CStretching1450 - 1600Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M]⁺242.09Molecular Ion
[M - NH₂]⁺226.08Loss of amino group
[M - S]⁺210.10Loss of sulfur
[C₁₃H₁₁]⁺167.09Benzhydryl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2. ¹H NMR Acquisition

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and determine the chemical shifts and multiplicities.

2.1.3. ¹³C NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Tune the carbon probe.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve lock_shim Lock and Shim dissolve->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze Spectrum reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal Post-Analysis E->F

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Volatilize the sample by heating the probe under high vacuum.

  • Ionize the gaseous sample molecules by bombarding them with a beam of high-energy electrons (typically 70 eV).[1][2][3]

  • Accelerate the resulting ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge (m/z) ratio.

  • Detect the ions and generate the mass spectrum.

MS_Fragmentation M [C₁₄H₁₄N₂S]⁺˙ m/z = 242 F1 [C₁₄H₁₂NS]⁺ m/z = 226 M->F1 -NH₂ F2 [C₁₄H₁₄N₂]⁺˙ m/z = 210 M->F2 -S F3 [C₁₃H₁₁]⁺ m/z = 167 M->F3 -CH₃N₂S

Caption: Predicted Fragmentation Pathway of this compound in EI-MS.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for this compound. The tabulated predicted data serves as a valuable reference for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality and reproducible spectroscopic data. The visualizations of the experimental workflows and fragmentation patterns are intended to provide a clear and concise understanding of the analytical processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Benzhydryl-2-thiourea and its related compounds, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1] The presence of the thiocarbonyl group and the two nitrogen atoms allows for diverse chemical modifications, leading to compounds with antibacterial, antifungal, antiviral, anticancer, and antiparasitic properties.[1] this compound, featuring a bulky benzhydryl group, has emerged as a promising lead compound, demonstrating notable activity in several key therapeutic areas. This guide will delve into the synthesis, mechanism of action, and structure-activity relationships of this compound and its analogs.

Synthesis of this compound and Related Compounds

The synthesis of 1-aroyl-3-aryl thioureas, a class of compounds structurally related to this compound, is typically achieved through a one-pot reaction.[2] The general methodology involves the reaction of an aroyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, to form an in-situ aroyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine to yield the desired N,N'-disubstituted thiourea.

A general synthetic workflow is depicted below:

Synthesis_Workflow AroylChloride Aroyl Chloride Isothiocyanate Aroyl Isothiocyanate (in situ) AroylChloride->Isothiocyanate Thiocyanate Ammonium/Potassium Thiocyanate Thiocyanate->Isothiocyanate Thiourea N-Aroyl-N'-Aryl Thiourea Isothiocyanate->Thiourea Amine Primary/Secondary Amine Amine->Thiourea

Figure 1: General synthesis workflow for N-aroyl-N'-aryl thioureas.
Experimental Protocol: General Synthesis of N-Aroyl-N'-Aryl Thioureas

The following is a general protocol for the synthesis of N-aroyl-N'-aryl thioureas, which can be adapted for the synthesis of this compound by using benzhydrylamine as the amine component.

Materials:

  • Aroyl chloride (1.0 eq)

  • Potassium thiocyanate (1.0 eq)

  • Substituted amine (e.g., benzhydrylamine) (1.0 eq)

  • Dry acetone

Procedure:

  • A solution of the aroyl chloride (1.0 eq) in dry acetone is added dropwise to a stirred suspension of potassium thiocyanate (1.0 eq) in dry acetone.

  • The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the aroyl isothiocyanate intermediate.

  • The substituted amine (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux for 2-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is poured into crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a range of biological activities, with the most prominent being antibacterial, anticancer, and antiparasitic effects.

Antibacterial Activity

Thiourea derivatives have been shown to exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.[4] A key mechanism of action for their antibacterial effect is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5]

3.1.1. DNA Gyrase Inhibition

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death. The inhibitory activity of thiourea derivatives against DNA gyrase can be quantified using assays such as the DNA supercoiling assay or the malachite green-based ATPase assay.[6]

An experimental workflow for a DNA gyrase inhibition assay is illustrated below:

DNA_Gyrase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Gyrase->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (Thiourea derivative) Inhibitor->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA bands Electrophoresis->Visualization

Figure 2: Experimental workflow for a DNA gyrase supercoiling inhibition assay.

3.1.2. Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound (dissolved in DMSO)

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • 2X Stop Buffer (GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide

Procedure:

  • Prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and water.

  • Aliquot the reaction mixture into tubes.

  • Add the test compound at various concentrations to the respective tubes. A control with DMSO is also prepared.

  • Add diluted DNA gyrase to all tubes except the negative control (which receives dilution buffer).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2X stop buffer and chloroform/isoamyl alcohol.

  • Centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives against various cancer cell lines.[7] One of the key mechanisms underlying this activity is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8]

3.2.1. EGFR Kinase Inhibition

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Thiourea derivatives have been identified as inhibitors of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[8]

The EGFR signaling pathway is a complex network of protein interactions. A simplified representation is provided below:

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response promotes Inhibitor Thiourea Derivative Inhibitor->Dimerization inhibits

Figure 3: Simplified EGFR signaling pathway and the point of inhibition by thiourea derivatives.

3.2.2. Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay [9][10]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Antiparasitic Activity

Thiourea derivatives have also shown promise as antiparasitic agents, with activity reported against parasites such as Leishmania amazonensis.[11] The exact mechanism of their antiparasitic action is still under investigation but may involve the inhibition of essential parasitic enzymes.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiourea derivatives against various bacterial strains.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1a Benzoyl2-thiazolyl>128>128[12]
1e Benzoyl5-chloro-2-pyridyl64128[12]
1f Benzoyl3,5-dibromo-2-pyridyl3264[12]
- 4-methylbenzoyl4-chloro-2-nitrophenyl--[4]
- 4-methylbenzoyl4-methylphenyl--[4]
Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various thiourea derivatives against different cancer cell lines.

Compound IDR1 GroupR2 GroupCell LineIC50 (µM)Reference
4c 3-(trifluoromethyl)phenyl3,4-dichlorophenylSW4809.0[7]
4c 3-(trifluoromethyl)phenyl3,4-dichlorophenylSW6201.5[7]
4c 3-(trifluoromethyl)phenyl3,4-dichlorophenylK5626.3[7]
2 4-(trifluoromethyl)phenyl4-(trifluoromethyl)phenylA5490.2[7]
20 Pyridin-2-yl-MCF-71.3[7]
20 Pyridin-2-yl-SkBR30.7[7]
10b QuinazolineSorafenib analogEGFR0.02[13]
10q QuinazolineSorafenib analogEGFR0.01[13]
10b QuinazolineSorafenib analogVEGFR-20.05[13]
10q QuinazolineSorafenib analogVEGFR-20.08[13]
Antiparasitic Activity Data

The following table shows the IC50 values of selected thiourea derivatives against Leishmania amazonensis.

Compound IDR1 GroupR2 GroupL. amazonensis Promastigotes IC50 (µM)Reference
9 --45[11]

Note: The specific structures for all compound IDs are detailed in the cited references.

Structure-Activity Relationship (SAR) Insights
  • Antibacterial Activity: The presence of electron-withdrawing groups, such as halogens, on the phenyl rings generally enhances antibacterial activity.[4][14] The nature of the heterocyclic ring in N-acyl-N'-heterocyclic thioureas significantly influences their potency.[12]

  • Anticancer Activity: For anticancer activity, electron-withdrawing substituents on the terminal phenyl rings are also beneficial.[7] The type and position of substituents on the quinazoline ring in sorafenib analogs dramatically affect their inhibitory activity against EGFR and VEGFR-2.[13] The thiourea linker plays a critical role in the binding of these inhibitors to their target kinases.

  • General Trends: The lipophilicity of the molecule, influenced by the various substituents, is a key determinant of its biological activity, affecting its ability to cross cell membranes and interact with its target.

Conclusion

This compound and its related compounds represent a promising class of molecules with diverse and potent biological activities. Their relatively straightforward synthesis allows for the generation of extensive libraries for structure-activity relationship studies. The demonstrated antibacterial, anticancer, and antiparasitic activities, coupled with identified mechanisms of action such as the inhibition of DNA gyrase and EGFR kinase, provide a solid foundation for further drug development efforts. Future research should focus on optimizing the lead structures to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising compounds into novel therapeutic agents.

References

Determining the Solubility Profile of 1-Benzhydryl-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of the compound 1-Benzhydryl-2-thiourea. In the absence of publicly available quantitative solubility data for this specific molecule, this document outlines detailed experimental protocols, data presentation strategies, and the theoretical underpinnings of solubility determination. The guide is intended to equip researchers with the necessary information to generate a robust and accurate solubility profile for this compound in various solvents, a critical parameter in drug development and chemical research.

Introduction

This compound is a derivative of thiourea, a class of compounds with diverse biological activities. The benzhydryl group, with its two phenyl rings, introduces significant lipophilicity to the molecule, which is expected to heavily influence its solubility characteristics. Understanding the solubility of a compound in different solvents is paramount for various applications, including:

  • Drug Development: Solubility is a key determinant of a drug's bioavailability and formulation possibilities.

  • Process Chemistry: Knowledge of solubility is crucial for designing crystallization, purification, and reaction protocols.

  • Analytical Chemistry: Method development for techniques like HPLC often requires an understanding of the analyte's solubility.

This guide will focus on established methods for experimentally determining the solubility of organic compounds like this compound.

Theoretical Background of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound will be a function of the interplay between the polar thiourea moiety and the non-polar benzhydryl group.

Experimental Protocols for Solubility Determination

A robust determination of the solubility profile of this compound requires a systematic approach. The following sections detail the necessary steps, from sample preparation to quantification.

Materials and Equipment
  • This compound: High purity, with known characterization (e.g., NMR, melting point).

  • Solvents: A range of analytical grade solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Synthesis of this compound

Should a commercial source of this compound be unavailable, it can be synthesized. A common method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with an amine. For this compound, this would typically involve the reaction of benzhydrylamine with a source of thiocyanate. One synthetic approach involves the reaction of benzhydrylamine with benzoyl isothiocyanate followed by hydrolysis.

Experimental Workflow: Equilibrium Solubility Determination

The most common method for determining equilibrium solubility is the shake-flask method. This involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

dot

Caption: Workflow for equilibrium solubility determination.

Quantification Methods

The gravimetric method is a straightforward technique for determining solubility.[1][2][3]

  • Preparation of Saturated Solution: Follow the equilibration steps outlined in the workflow diagram.

  • Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility (S) in g/L can be calculated as:

    S = (mass of dried solute) / (volume of filtrate taken)

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.[4][5]

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.

  • Analyze the Saturated Solution: Take an aliquot of the clear filtrate from the solubility experiment, dilute it with a known factor to bring the absorbance within the linear range of the calibration curve, and measure its absorbance at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the saturated solution, which is the solubility.

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[6]

  • Develop an HPLC Method: Develop a suitable HPLC method (e.g., reversed-phase) for the quantification of this compound. This includes selecting a column, mobile phase, and detector wavelength.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution: Inject a known volume of the filtered supernatant from the solubility experiment into the HPLC system.

  • Calculate Concentration: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. This concentration represents the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)Method
Hexane0.1[Placeholder Data][Placeholder Data]Gravimetric
Ethyl Acetate4.4[Placeholder Data][Placeholder Data]HPLC
Acetone5.1[Placeholder Data][Placeholder Data]UV-Vis
Ethanol5.2[Placeholder Data][Placeholder Data]HPLC
Methanol6.6[Placeholder Data][Placeholder Data]UV-Vis
Water10.2[Placeholder Data][Placeholder Data]HPLC
DMSO7.2[Placeholder Data][Placeholder Data]HPLC

Table 2: Illustrative Temperature Dependence of this compound Solubility in Ethanol

Temperature (°C)Solubility (g/L)Solubility (mol/L)
10[Placeholder Data][Placeholder Data]
25[Placeholder Data][Placeholder Data]
40[Placeholder Data][Placeholder Data]

Visualization of Molecular Interactions

The solubility of this compound is governed by its molecular structure and the potential interactions with solvent molecules.

dot

MolecularInteractions cluster_solute This compound cluster_solvents Solvents Solute C14H14N2S Benzhydryl Benzhydryl Group (Non-polar) Solute->Benzhydryl Thiourea Thiourea Moiety (Polar) Solute->Thiourea NonPolarSolvent Non-polar Solvents (e.g., Hexane) Benzhydryl->NonPolarSolvent van der Waals forces PolarSolvent Polar Solvents (e.g., Water, Ethanol) Thiourea->PolarSolvent H-bonding, Dipole-Dipole

Caption: Predicted solute-solvent interactions.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility profile of this compound. By following the detailed experimental protocols and data analysis procedures outlined, researchers can generate accurate and reliable solubility data. This information is invaluable for advancing research and development activities involving this compound, particularly in the fields of medicinal chemistry and material science. The provided templates for data presentation and visualizations offer a clear structure for reporting the experimental findings.

References

Preliminary In Vitro Screening of 1-Benzhydryl-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro screening of 1-Benzhydryl-2-thiourea and its derivatives as potential anticancer agents. This document outlines the cytotoxic effects, relevant experimental protocols, and potential signaling pathways involved in the mechanism of action of this class of compounds. Due to the limited availability of public data directly on this compound, this guide incorporates data from closely related benzhydryl-containing compounds to provide a comprehensive and informative resource.

Introduction to this compound in Cancer Research

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The presence of the benzhydryl group, with its bulky and lipophilic nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Preliminary studies have indicated that this compound and its analogs exhibit moderate inhibitory effects against various cancer cell lines, suggesting their potential as scaffolds for the development of novel anticancer therapeutics. Specifically, derivatives of this compound have been evaluated against breast (MDA-MB-231) and gastric (NUGC-3) cancer cell lines, showing potential for further investigation.

Quantitative Data on Anticancer Activity

Compound IDLinker StructureCancer Cell LineIC50 (µM)
6b C4 alkyl chainMDA-MB-23133.40
MCF-784.05
7b C5 alkyl chainMDA-MB-23110.55
MCF-7>100
8b C6 alkyl chainMDA-MB-2315.42
MCF-739.10
9b C7 alkyl chainMDA-MB-23138.1
MCF-799.50

Data extracted from a study on 1-benzhydryl-piperazine-based HDAC inhibitors, which share the benzhydryl moiety with the compound of interest.

Experimental Protocols

This section details the standard methodologies for the preliminary in vitro screening of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, NUGC-3) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Untreated cells are used as a negative control.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, then store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

Thiourea derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Interpretation cell_culture Cell Line Seeding (e.g., MDA-MB-231, NUGC-3) compound_treatment Treatment with This compound cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis data_analysis Analysis of Results apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: Workflow for the in vitro screening of this compound.

Potential EGFR Signaling Pathway Inhibition

Many thiourea derivatives have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Thiourea 1-Benzhydryl- 2-thiourea Thiourea->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Induction of Apoptosis

The cytotoxic effects of anticancer compounds often culminate in the induction of apoptosis, or programmed cell death.

Apoptosis_Pathway Thiourea 1-Benzhydryl- 2-thiourea Mitochondria Mitochondria Thiourea->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This compound and its derivatives represent a class of compounds with demonstrated potential for anticancer activity. This technical guide provides a framework for their preliminary in vitro screening, including essential experimental protocols and an overview of likely molecular targets. The provided data on structurally related compounds underscores the importance of the benzhydryl moiety in conferring cytotoxic effects. Further investigation is warranted to elucidate the precise mechanism of action and to optimize the structure of these compounds for improved efficacy and selectivity as potential cancer therapeutics.

discovery and history of benzhydrylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Benzhydrylthiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic history and methodology surrounding N-benzhydrylthiourea, a monosubstituted thiourea derivative. While the specific discovery of this exact molecule is not prominently documented, its synthesis falls within the well-established lineage of thiourea chemistry, which dates back to the 19th century. This document moves beyond a simple recitation of protocols; it delves into the mechanistic rationale behind the primary synthetic routes, offers field-proven insights into experimental design, and provides a detailed, validated protocol for its preparation. By grounding the synthesis in its historical and chemical context, this guide aims to equip researchers with the foundational knowledge required for robust synthesis, modification, and application of this chemical scaffold.

Chapter 1: Historical Context: The Dawn of Thiourea Chemistry

The story of benzhydrylthiourea is inextricably linked to the broader history of its parent structure, thiourea. The journey begins in 1873, when the Polish chemist Marceli Nencki first reported the synthesis of this sulfur analogue of urea.[1] This discovery was a pivotal moment, expanding the field of organic chemistry by introducing the versatile thiocarbonyl group.

Early work was dominated by a fascinating molecular rearrangement: the thermal isomerization of ammonium thiocyanate to thiourea.[2]

[NH4]+[SCN]− ⇌ (NH2)2CS

While elegant, this equilibrium-driven reaction is limited in its synthetic utility for substituted derivatives and typically results in modest yields of thiourea, with the equilibrium mixture at 150°C containing just over 30% of the target molecule.[2] This inherent limitation drove chemists to explore more direct and versatile methods for creating substituted thioureas, laying the groundwork for the targeted synthesis of compounds like benzhydrylthiourea. These classical methods, developed over decades, remain the bedrock of modern thiourea synthesis.

Chapter 2: Core Synthetic Methodologies for Benzhydrylthiourea

The synthesis of N-benzhydrylthiourea, a monosubstituted thiourea, can be approached via several reliable pathways. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction. We will explore the two most logical and historically significant routes.

Route A: The Classical Acid-Catalyzed Condensation

This is arguably the most fundamental and cost-effective method for preparing monosubstituted thioureas from a primary amine.[3][4] The process involves the reaction of benzhydrylamine (diphenylmethanamine) with a simple thiocyanate salt, such as ammonium or potassium thiocyanate, under acidic conditions.[3][5]

Mechanistic Causality: The key to this reaction is the in-situ generation of isothiocyanic acid (HNCS). The primary amine is too nucleophilic to directly attack the thiocyanate anion (SCN⁻). However, upon acidification, two critical events occur:

  • Protonation of the Amine: The benzhydrylamine is protonated to form the benzhydrylammonium salt. This prevents side reactions and renders the amine unreactive for the moment.

  • Formation of Isothiocyanic Acid: The thiocyanate anion is protonated to form isothiocyanic acid. The carbon atom in HNCS is now highly electrophilic and susceptible to nucleophilic attack.

As the reaction proceeds, a small equilibrium concentration of the free, unprotonated benzhydrylamine exists. This free amine is the active nucleophile that attacks the electrophilic carbon of the isothiocyanic acid, leading to the formation of the N-benzhydrylthiourea product.

Route_A_Mechanism cluster_reactants Initial State cluster_product Product Formation Amine Benzhydrylamine (Nucleophile) FreeAmine Free Amine (Equilibrium) Amine->FreeAmine Equilibrium H_SCN NH4SCN + HCl HNCS Isothiocyanic Acid (Electrophile) H_SCN->HNCS Protonation Product N-Benzhydrylthiourea FreeAmine->Product Nucleophilic Attack HNCS->Product

Caption: Mechanism of acid-catalyzed thiourea synthesis.

Route B: The Isothiouronium Salt Pathway

An alternative classical approach leverages the high nucleophilicity of the sulfur atom in thiourea itself.[6] This method uses an electrophilic benzhydryl source, typically benzhydryl bromide or chloride, which reacts with unsubstituted thiourea.

Mechanistic Causality: This reaction proceeds via a classic Sₙ2 mechanism.

  • S-Alkylation: The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic carbon of the benzhydryl halide. This displaces the halide and forms a stable S-benzhydrylisothiouronium salt.[6]

  • Hydrolysis/Rearrangement: The isothiouronium salt is an intermediate. While useful for synthesizing thiols via hydrolysis, under certain conditions (e.g., heating or specific pH), it can rearrange or be treated to yield the N-substituted thiourea. However, this route is often more associated with the synthesis of thiols, and care must be taken to control the reaction conditions to favor the N-substituted product.

This pathway is particularly useful when the corresponding amine is less available or more expensive than the alkyl halide.

Route_B_Mechanism cluster_reactants_B Reactants cluster_intermediate_B Intermediate cluster_product_B Final Product Thiourea Thiourea (Nucleophile) Salt S-Benzhydrylisothiouronium Salt Thiourea->Salt S-Alkylation (SN2) Halide Benzhydryl Halide (Electrophile) Halide->Salt Product_B N-Benzhydrylthiourea Salt->Product_B Rearrangement/ Workup

Caption: Synthesis via an S-benzhydrylisothiouronium salt intermediate.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice between these primary routes is a practical decision based on several factors. The following table provides a clear comparison to guide experimental design.

FeatureRoute A: Acid-Catalyzed CondensationRoute B: Isothiouronium Salt Pathway
Starting Materials Benzhydrylamine, NH₄SCN (or KSCN), Acid (e.g., HCl)Benzhydryl Halide, Thiourea
Key Principle Nucleophilic attack of amine on in situ generated HNCSNucleophilic attack of thiourea sulfur on alkyl halide
Typical Yields Good to ExcellentVariable; can be high for the salt intermediate
Advantages - Direct and straightforward- Inexpensive reagents- Generally clean reaction- Useful if amine is unavailable- Avoids handling free amine
Disadvantages - Requires acidic conditions- Amine must be primary- Risk of side products (e.g., thiol formation)- Rearrangement step can be complex
Ideal For Standard, scalable synthesis from a primary amine.Situations where the benzhydryl halide is the primary available precursor.

Chapter 4: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-benzhydrylthiourea using the robust and reliable acid-catalyzed condensation method (Route A).

Objective: To synthesize N-(diphenylmethyl)thiourea from benzhydrylamine and ammonium thiocyanate.

Materials & Equipment:

  • Benzhydrylamine (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • Ethanol (or a similar alcohol solvent)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reagent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzhydrylamine (1.0 eq) in ethanol.

    • Causality: Ethanol is chosen as the solvent because it effectively dissolves both the nonpolar amine precursor and the polar salt, creating a homogeneous reaction medium essential for efficient molecular interaction.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (1.1 eq). An exotherm may be observed, and a white precipitate of benzhydrylammonium chloride will form.

    • Causality: This step is crucial. It protonates the amine, forming the ammonium salt. This deactivates the amine's nucleophilicity temporarily and sets the stage for the formation of isothiocyanic acid, the true electrophile.[3]

  • Addition of Thiocyanate: To the resulting slurry, add solid ammonium thiocyanate (1.2 eq).

    • Causality: A slight excess of ammonium thiocyanate is used to ensure complete conversion of the amine and to push the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

  • Reaction Under Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the small equilibrium amount of free amine on the isothiocyanic acid. Refluxing ensures a constant, controlled reaction temperature without loss of solvent.

  • Product Precipitation (Workup): After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water, stirring vigorously. A white precipitate of N-benzhydrylthiourea will form.

    • Causality: The organic product is insoluble in water. Pouring the ethanolic solution into water causes the product to crash out of solution, effectively separating it from the unreacted inorganic salts (ammonium chloride) and excess ammonium thiocyanate, which remain dissolved in the aqueous phase.

  • Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water to remove any remaining salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

    • Causality: Washing is a critical purification step. Recrystallization exploits differences in solubility between the product and impurities at different temperatures to yield a highly pure, crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Conclusion

The synthesis of benzhydrylthiourea is a classic example of fundamental organic reaction principles. While modern techniques involving novel reagents and catalysts exist for thiourea formation[4][7], the historical methods remain powerful, instructive, and highly effective. The acid-catalyzed condensation of benzhydrylamine with ammonium thiocyanate stands out as a direct, scalable, and mechanistically well-understood route. By appreciating the causal relationships behind each experimental step—from the in-situ generation of the electrophile to the logic of the purification process—researchers can approach the synthesis of this and related compounds with confidence and scientific rigor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzhydryl-2-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzhydryl-2-thiourea derivatives, compounds of significant interest in medicinal chemistry due to their potential biological activities.[1][2] The synthesis is primarily based on the reaction of benzhydrylamine with appropriately substituted isothiocyanates.

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of applications, notably in the development of novel therapeutic agents.[1][3] They have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The incorporation of a benzhydryl group is a common strategy in medicinal chemistry to enhance lipophilicity and modulate pharmacological activity. This protocol outlines a reliable method for the preparation of this compound derivatives.

General Synthetic Approach

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The first step involves the synthesis of a substituted benzoyl isothiocyanate from the corresponding benzoyl chloride and potassium thiocyanate. The second step is the nucleophilic addition of benzhydrylamine to the in-situ generated isothiocyanate to yield the target this compound derivative.

Experimental Protocols

Protocol 1: General Synthesis of 1-Benzhydryl-3-aroyl-2-thiourea Derivatives

This protocol details the one-pot synthesis of 1-Benzhydryl-3-aroyl-2-thiourea derivatives from an aroyl chloride, potassium thiocyanate, and benzhydrylamine.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.0 eq)

  • Benzhydrylamine (1.0 eq)

  • Dry Acetone

  • Crushed Ice

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Formation of Aroyl Isothiocyanate:

    • In a dry round-bottom flask, dissolve the substituted benzoyl chloride (1.0 eq) and potassium thiocyanate (1.0 eq) in dry acetone.

    • Stir the mixture vigorously at room temperature for 30-60 minutes. The formation of the aroyl isothiocyanate intermediate occurs in situ.[4]

  • Reaction with Benzhydrylamine:

    • To the reaction mixture containing the freshly prepared aroyl isothiocyanate, add a solution of benzhydrylamine (1.0 eq) in dry acetone dropwise.

    • An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Completion and Product Isolation:

    • After the addition of benzhydrylamine is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 2-5 hours.[4]

    • Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice with constant stirring.[4]

    • A precipitate of the 1-Benzhydryl-3-aroyl-2-thiourea derivative will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold distilled water to remove any inorganic impurities.

    • Dry the product in a vacuum oven or desiccator.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 1-Benzhydryl-3-aroyl-2-thiourea derivative.[5]

Data Presentation

The following table summarizes typical characterization data for analogous N,N'-disubstituted thiourea derivatives synthesized using similar methods. This data is provided for illustrative purposes.

CompoundMolecular FormulaYield (%)Melting Point (°C)Analytical Data
N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thioureaC₁₅H₁₂ClN₃O₃S--Mentioned as having antibacterial and antifungal activities.[1]
N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thioureaC₂₈H₂₅N₃O₂S--Characterized by elemental analysis, IR, and ¹H NMR.[6]
1-phenyl-3-benzoyl-2-thioureaC₁₄H₁₂N₂OS75-Characterized by NMR and CHN elemental analysis.[5]
N-p-tolyl-N'-benzoyl-thioureaC₁₅H₁₄N₂OS85140Synthesized from benzoyl isothiocyanate and p-toluidine.[7]
N-(3,4-dichlorophenyl)-N'-benzoyl-thioureaC₁₄H₁₀Cl₂N₂OS-156Prepared from benzoyl isothiocyanate and 3,4-dichloroaniline.[7]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general one-pot, two-step synthesis of 1-Benzhydryl-3-aroyl-2-thiourea derivatives.

Synthesis_Workflow A Aroyl Chloride D Aroyl Isothiocyanate (in situ) A->D + KSCN B Potassium Thiocyanate B->D C Benzhydrylamine E 1-Benzhydryl-3-aroyl-2-thiourea C->E D->E + Benzhydrylamine Solvent Dry Acetone Solvent->D Solvent->E

Caption: General workflow for the synthesis of 1-Benzhydryl-3-aroyl-2-thiourea derivatives.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression from starting materials to the final purified product.

Logical_Progression start Starting Materials: Aroyl Chloride, KSCN, Benzhydrylamine reaction One-Pot Reaction (in Dry Acetone) start->reaction precipitation Precipitation (in Ice Water) reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying purification Recrystallization drying->purification product Pure 1-Benzhydryl-3-aroyl- 2-thiourea Derivative purification->product

Caption: Logical progression of the synthesis and purification process.

References

Application Note: A Comprehensive Guide to In Vitro Assay Methods for 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiourea scaffold, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a cornerstone in medicinal chemistry due to its remarkable versatility and wide spectrum of biological activities.[1][2] Derivatives of thiourea have demonstrated significant potential as antibacterial, anticancer, antioxidant, antiviral, and anti-inflammatory agents.[1][3][4] This broad utility stems from the scaffold's ability to form critical hydrogen bonds and interact with various biological targets, including key enzymes and proteins.[4][5]

This application note focuses on 1-Benzhydryl-2-thiourea , a specific derivative whose biological profile is ripe for exploration. Drawing from established research on related compounds, we present a structured, multi-tiered guide for characterizing its in vitro bioactivity. The goal is to provide researchers with a logical and efficient screening cascade, moving from broad primary screens to more focused mechanistic studies, enabling a comprehensive evaluation of this promising compound. This document provides not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful investigation.

Section 1: Compound Preparation and Quality Control

Before initiating any biological assay, the integrity of the test compound must be assured. The purity, solubility, and stability of this compound will directly impact the reproducibility and reliability of experimental results.

  • Purity Assessment: The identity and purity of synthesized this compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[6][7] Purity should ideally be >95% as determined by High-Performance Liquid Chromatography (HPLC).

  • Solubility Determination: Determine the compound's solubility in various solvents, with a primary focus on dimethyl sulfoxide (DMSO), which is commonly used for creating high-concentration stock solutions for cell-based assays. It is critical to note the final DMSO concentration in all assays, as it can exert toxicity on its own. A vehicle control (media with the same final concentration of DMSO) must be included in every experiment.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

    • On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in culture medium or buffer. Ensure the compound does not precipitate upon dilution.

Section 2: Tier 1 - Primary Screening for Bioactivity

The initial screening phase is designed to cast a wide net, identifying the most potent biological activities of this compound. Based on the known activities of the thiourea class, we recommend a parallel screening approach targeting antiproliferative, antimicrobial, and antioxidant effects.

G cluster_0 Tier 1: Primary Screening A Antiproliferative Screen (MTT Assay) D Apoptosis vs. Necrosis Assay (Annexin V / PI) A->D Significant Cytotoxicity? B Antimicrobial Screen (MIC Determination) E Enzyme Inhibition Assay (e.g., DNA Gyrase) B->E Low MIC Values? C Antioxidant Screen (DPPH Assay) start This compound (Verified Purity & Solubility) start->A start->B start->C

Figure 1: Tiered screening workflow for this compound.
Protocol 2.1: Antiproliferative Activity Screening via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1][8] It is the standard initial screen for potential anticancer agents.

  • Scientific Rationale: Studies have shown that thiourea derivatives can exhibit moderate to potent inhibitory effects on the proliferation of various cancer cell lines.[9][10] Specifically, derivatives of this compound have been tested against breast (MDA-MB-231) and gastric (NUGC-3) cancer cells.[9] Therefore, the initial screen should include these, along with other common cancer cell lines and a non-cancerous cell line to determine selectivity.

  • Cell Line Selection:

    • Cancer Lines: MDA-MB-231 (breast), NUGC-3 (gastric), A549 (lung), HCT116 (colon).

    • Non-Cancerous Control: HaCaT (immortalized human keratinocytes) or 3T3 (mouse fibroblasts) to calculate a Selectivity Index (SI).[8][11]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (medium with the highest concentration of DMSO used), and an untreated control (medium only).

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ for normal cell line / IC₅₀ for cancer cell line.[8]

Parameter Description Example Data Interpretation
IC₅₀ (µM) Concentration of the compound that inhibits cell growth by 50%.A lower IC₅₀ value indicates higher potency.
Selectivity Index (SI) Ratio of cytotoxicity against normal cells versus cancer cells.An SI > 2 is generally considered a promising result for a potential anticancer agent.[8]
Protocol 2.2: Antimicrobial Activity Screening (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Scientific Rationale: Thiourea derivatives are well-documented antibacterial and antifungal agents.[13][14] Specifically, this compound has reported activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[9] A broad-spectrum screen is warranted.

  • Microbial Strain Selection:

    • Gram-Positive: Staphylococcus aureus (ATCC 29213), Streptococcus pyogenes (ATCC 19615).

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Fungal: Candida albicans (ATCC 90028).

  • Step-by-Step Protocol:

    • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add the prepared microbial inoculum to each well.

    • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a sterility control (broth only), and a growth control (broth + inoculum).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. An indicator dye like resazurin can also be used for clearer endpoint determination.

Microorganism Reported MIC (µg/mL) for this compound[9]
Staphylococcus aureus0.25
Streptococcus pyogenes0.5 - 1
Protocol 2.3: Antioxidant Capacity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. The DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.

  • Scientific Rationale: Many thiourea derivatives possess antioxidant properties by acting as free radical scavengers.[1][15] This assay provides a quick measure of the compound's potential to mitigate oxidative stress.

  • Step-by-Step Protocol:

    • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in methanol.

    • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing the serially diluted compound.

    • Controls: Use Ascorbic acid or Trolox as a positive control. A blank control should contain only methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Absorbance Reading: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Section 3: Tier 2 - Mechanistic Elucidation Assays

If the Tier 1 screen reveals promising activity, the next logical step is to investigate the underlying mechanism of action.

G cluster_0 Antiproliferative Workflow A Perform MTT Assay on Cancer & Normal Cells B Calculate IC50 & SI A->B C Is SI > 2? B->C D Perform Annexin V / PI Assay (Flow Cytometry) C->D Yes F Consider Inactive or Non-Selective C->F No E Determine Mode of Cell Death (Apoptosis / Necrosis) D->E

Figure 2: Decision workflow for investigating antiproliferative hits.
Protocol 3.1: Investigating the Mechanism of Cell Death

  • Method: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry.

  • Scientific Rationale: A positive result in the MTT assay indicates a loss of cell viability, but it doesn't differentiate between cell cycle arrest, apoptosis (programmed cell death), or necrosis (uncontrolled cell death). The Annexin V/PI assay clarifies this.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around its IC₅₀ value for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

    • Data Analysis:

      • Annexin V- / PI-: Live cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic/necrotic cells.

      • Annexin V- / PI+: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.

Protocol 3.2: Specific Enzyme Inhibition Assay
  • Method: Malachite Green-based DNA Gyrase Assay.

  • Scientific Rationale: If the compound shows potent antibacterial activity, especially against strains where fluoroquinolones are effective, targeting DNA gyrase is a primary hypothesis.[17] Research has specifically implicated DNA gyrase as a target for this compound derivatives.[9] This assay measures the ATP-dependent supercoiling activity of DNA gyrase. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The malachite green reagent binds to the released Pi, forming a colored complex that can be measured spectrophotometrically.

  • Step-by-Step Protocol:

    • Assay Components: Use a commercially available DNA gyrase assay kit or prepare components: DNA gyrase, relaxed plasmid DNA substrate (pBR322), ATP, and assay buffer.

    • Reaction Setup: In a 96-well plate, set up reactions containing assay buffer, DNA gyrase, and varying concentrations of this compound. Include a "no inhibitor" control and a "no enzyme" background control.

    • Initiate Reaction: Add the plasmid DNA substrate and ATP to all wells to start the reaction.

    • Incubation: Incubate at 37°C for 30-60 minutes.

    • Phosphate Detection: Stop the reaction and add the Malachite Green reagent. Incubate at room temperature for 15-20 minutes to allow color development.

    • Absorbance Reading: Measure the absorbance at ~620 nm.

    • Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition of DNA gyrase activity for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.

References

Application Notes and Protocols for Antimicrobial Assays with 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of 1-Benzhydryl-2-thiourea. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents. We will delve into the essential methodologies for determining the antimicrobial efficacy of this compound, with a focus on reproducibility and scientific rigor. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and comparable data.

Introduction to this compound and Antimicrobial Susceptibility Testing

This compound (CAS 92192-94-4) is an organosulfur compound with the molecular formula C₁₄H₁₄N₂S.[5] It belongs to the thiourea class of compounds, which are structurally similar to ureas with the oxygen atom replaced by a sulfur atom.[6] This structural feature imparts distinct chemical properties that are often associated with a broad spectrum of biological activities.[7][8] The rationale for investigating this compound as a potential antimicrobial agent stems from the established antimicrobial and antifungal activities of numerous thiourea derivatives.[1][3][9]

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[3] Antimicrobial susceptibility testing (AST) is a cornerstone of this endeavor, providing critical in vitro data on the potency of a compound against a spectrum of clinically relevant microorganisms.[10][11] The primary objective of the assays described herein is to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[12]

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible antimicrobial assays.

  • Stability: The stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, pH) should be considered. Stock solutions should be stored at an appropriate temperature (e.g., -20°C) and protected from light to prevent degradation.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C until use.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[12][14] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Required Materials
  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., amikacin, gentamycin)[1]

  • Negative control (medium with inoculum and solvent)

  • Sterility control (medium only)

  • Multichannel pipette

  • Incubator

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution assay.

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->add_inoculum incubation Incubate at Appropriate Temperature and Duration add_inoculum->incubation add_controls Set Up Positive, Negative & Sterility Controls add_controls->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol
  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in broth) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.

  • Prepare Inoculum:

    • From a fresh culture of the test microorganism, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[12]

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate:

    • Add 100 µL of the diluted inoculum to each well containing the compound dilutions and the negative control wells.

    • The final volume in each well will be 200 µL.

  • Set Up Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative Control: Wells containing broth, inoculum, and the same concentration of the solvent used for the stock solution as in the test wells.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • Determine the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation and Interpretation

The results of the MIC assay should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of the compound's activity against different microorganisms.

Table 1: Example of MIC Data Presentation for this compound

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureusGram-positive[Experimental Value]Amikacin[Experimental Value]
Escherichia coliGram-negative[Experimental Value]Gentamicin[Experimental Value]
Candida albicansFungal[Experimental Value]Nystatin[Experimental Value]

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be elucidated, thiourea derivatives have been reported to exert their antimicrobial effects through various mechanisms. One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, the thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-desaturase enzyme, DesA3.[15] Another potential mechanism is the disruption of the bacterial cell wall biosynthesis. Some thiourea derivatives are predicted to target enzymes involved in this process.[16]

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key bacterial enzyme.

MechanismOfAction Hypothetical Mechanism of Action cluster_bacterium Bacterial Cell substrate Substrate enzyme Essential Bacterial Enzyme (e.g., Δ9-desaturase) substrate->enzyme binds product Essential Product (e.g., Oleic Acid) enzyme->product catalyzes inhibition Inhibition pathway Metabolic Pathway product->pathway disruption Pathway Disruption compound This compound compound->enzyme growth_inhibition Inhibition of Bacterial Growth

Caption: Hypothetical Inhibition of a Bacterial Enzyme by this compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that can effectively guide further research and development efforts. Future studies could explore the compound's spectrum of activity against a broader panel of microorganisms, including resistant strains, and investigate its mechanism of action in more detail. Time-kill assays can also be employed to determine whether the compound is bacteriostatic or bactericidal.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Benzhydrylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including notable anticancer properties. The core thiourea scaffold (S=C(NH2)2) offers a versatile platform for structural modifications, allowing for the synthesis of derivatives with enhanced potency and selectivity against various cancer cell lines. Among these, benzhydrylthiourea derivatives are of particular interest due to the bulky benzhydryl group, which can influence the compound's lipophilicity and interactions with biological targets.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of novel benzhydrylthiourea derivatives. The described methodologies will guide researchers in assessing the cytotoxic effects, induction of apoptosis, impact on cell cycle progression, and potential modulation of key cancer-related signaling pathways.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Researchers should replace the example data with their experimental results.

Table 1: Cytotoxicity of Benzhydrylthiourea Derivative X (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaExample: 45.2 ± 3.1Example: 25.8 ± 2.5Example: 15.1 ± 1.8
A549Lung CarcinomaExample: 62.7 ± 4.5Example: 38.4 ± 3.9Example: 22.9 ± 2.1
HeLaCervical CarcinomaExample: 55.1 ± 3.8Example: 31.9 ± 2.9Example: 18.7 ± 1.5
PC-3Prostate AdenocarcinomaExample: 71.3 ± 5.2Example: 42.6 ± 4.1Example: 28.3 ± 2.7

Table 2: Apoptosis Induction by Benzhydrylthiourea Derivative X in MCF-7 Cells (48h Treatment)

Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)Example: 95.2 ± 1.5Example: 2.1 ± 0.3Example: 1.5 ± 0.2Example: 1.2 ± 0.2
12.5Example: 78.4 ± 2.1Example: 10.3 ± 1.1Example: 8.7 ± 0.9Example: 2.6 ± 0.4
25 (IC50)Example: 48.1 ± 3.2Example: 25.6 ± 2.3Example: 22.5 ± 1.9Example: 3.8 ± 0.5
50Example: 15.7 ± 1.8Example: 40.2 ± 3.5Example: 38.9 ± 3.1Example: 5.2 ± 0.7

Table 3: Effect of Benzhydrylthiourea Derivative X on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)Example: 60.5 ± 2.8Example: 25.1 ± 1.9Example: 14.4 ± 1.5
12.5Example: 65.2 ± 3.1Example: 20.3 ± 1.7Example: 14.5 ± 1.3
25 (IC50)Example: 72.8 ± 3.5Example: 15.4 ± 1.4Example: 11.8 ± 1.1
50Example: 78.9 ± 4.1Example: 10.1 ± 1.0Example: 11.0 ± 0.9

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of a novel benzhydrylthiourea derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Start Synthesize Benzhydrylthiourea Derivative DoseRange Dose-Range Finding Study (e.g., 0.1 - 100 µM) Start->DoseRange MTT_Initial MTT Assay (24, 48, 72h) DoseRange->MTT_Initial IC50_Calc Determine IC50 Values MTT_Initial->IC50_Calc Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50_Calc->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50_Calc->CellCycle WesternBlot Western Blot Analysis IC50_Calc->WesternBlot DataAnalysis Quantitative Data Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Pathway Signaling Pathway Elucidation DataAnalysis->Pathway Conclusion Conclusion on Anticancer Activity Pathway->Conclusion

Figure 1. Experimental workflow for anticancer evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the benzhydrylthiourea derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Benzhydrylthiourea derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzhydrylthiourea derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line

  • Benzhydrylthiourea derivative

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzhydrylthiourea derivative at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Benzhydrylthiourea derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the benzhydrylthiourea derivative at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in relevant signaling pathways.

Materials:

  • Cancer cell line

  • Benzhydrylthiourea derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the benzhydrylthiourea derivative, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.

Potential Signaling Pathways Modulated by Benzhydrylthiourea Derivatives

Based on studies of related thiourea compounds, benzhydrylthiourea derivatives may exert their anticancer effects by modulating one or more of the following signaling pathways. Western blot analysis should initially target key proteins within these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax Bax Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Benzhydrylthiourea Benzhydrylthiourea Derivative Benzhydrylthiourea->EGFR Inhibition Benzhydrylthiourea->PI3K Inhibition Benzhydrylthiourea->Ras Inhibition Benzhydrylthiourea->Bcl2 Downregulation Benzhydrylthiourea->Bax Upregulation

Figure 2. Potential signaling pathways affected by benzhydrylthiourea.

Application Notes and Protocols for the Purification of Synthesized 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 1-Benzhydryl-2-thiourea, a compound of interest in various research and development fields. The following sections outline common purification techniques, including recrystallization and column chromatography, along with methods for assessing the purity of the final product.

Introduction

This compound is a derivative of thiourea featuring a bulky benzhydryl group. Its synthesis typically involves the reaction of benzhydrylamine with an appropriate isothiocyanate.[1] Following synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to obtain a compound of high purity suitable for further application. The purification strategy employed is critical for achieving the desired level of purity and ensuring reliable experimental outcomes.

Purification Techniques

The two most common and effective methods for the purification of this compound and related N-substituted thioureas are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For many thiourea derivatives, recrystallization is a straightforward and effective method.[1]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For thiourea derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of ethanol/water or dichloromethane/hexane.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of this compound will decrease, leading to the formation of crystals. For further crystal growth, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). This method is particularly useful for separating complex mixtures or when recrystallization is ineffective. For thiourea derivatives, silica gel is a common stationary phase.

Experimental Protocol: Column Chromatography of this compound

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution: Begin the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). The separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Collect fractions of the eluate. Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The efficiency of a purification technique is assessed by the yield and purity of the final product. The following table summarizes typical quantitative data for the purification of N-substituted thiourea derivatives.

Purification TechniqueTypical Solvent System (Mobile Phase)Stationary PhaseTypical Yield (%)Typical Purity (%)
Recrystallization Ethanol, Methanol, Ethanol/WaterN/A70-90>98
Column Chromatography Hexane/Ethyl Acetate (gradient)Silica Gel50-80>99
Column Chromatography Chloroform/n-hexane (gradient)Silica Gel50-80>99

Purity Assessment

The purity of the synthesized and purified this compound must be confirmed using various analytical techniques.

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in different solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and can also be used for preparative separation. A single sharp peak in the chromatogram indicates a pure compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to detect the presence of impurities.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic peaks for N-H, C=S, and aromatic C-H bonds and the absence of impurity peaks confirm the structure.

    • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.

Visualizations

The following diagrams illustrate the general workflows for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Melting Point, TLC, HPLC, NMR, IR, MS Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Recrystallization_Protocol Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter Cool Cool to induce crystallization Filter->Cool Isolate Isolate crystals (Vacuum Filtration) Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step protocol for recrystallization.

Column_Chromatography_Protocol Start Crude Product Prepare_Column Pack silica gel column Start->Prepare_Column Load_Sample Load sample onto column Prepare_Column->Load_Sample Elute Elute with solvent gradient Load_Sample->Elute Collect_Fractions Collect and analyze fractions (TLC) Elute->Collect_Fractions Combine_Pure Combine pure fractions Collect_Fractions->Combine_Pure Evaporate Evaporate solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step protocol for column chromatography.

References

Application Notes & Protocols for the Quality Control of 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quality control of 1-Benzhydryl-2-thiourea. The following protocols are designed to ensure the identity, purity, and quality of the compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₄H₁₄N₂S[1][2]
Molecular Weight242.34 g/mol [1]
AppearanceWhite crystalline solid[3]
Melting Point172-177 °C (for general thiourea)
SolubilitySoluble in organic solvents like Dichloromethane[4]
Analytical Methods for Quality Control

A multi-step approach is recommended for the comprehensive quality control of this compound, encompassing chromatographic, spectroscopic, and physical testing.

Experimental Workflow for Quality Control

The following diagram outlines the general workflow for the quality control analysis of this compound.

Experimental Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Prep Prepare Solutions for Analysis Sample->Prep HPLC HPLC Analysis (Purity & Assay) Prep->HPLC FTIR FTIR Spectroscopy (Identity) Prep->FTIR NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR MP Melting Point (Physical Property) Prep->MP LOD Loss on Drying (Water Content) Prep->LOD Analysis Analyze & Compare Data to Specifications HPLC->Analysis FTIR->Analysis NMR->Analysis MP->Analysis LOD->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: General experimental workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed for the quantitative determination of this compound and its impurities. The protocol is adapted from established methods for thiourea derivatives.[5][6]

3.1. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Program 0-5 min: 50% Acetonitrile5-20 min: 50-90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: 90-50% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 236 nm[7]
Injection Volume 10 µL

3.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

3.3. System Suitability

Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

3.4. Data Analysis

  • Purity: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram of the sample solution.

  • Assay: Compare the peak area of the sample solution to the peak area of the standard solution to determine the concentration.

Spectroscopic Methods for Identification and Structure Elucidation

Spectroscopic analysis is crucial for confirming the chemical identity and structure of this compound.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Protocol:

  • Prepare a KBr pellet of the sample or use a diamond ATR accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic peaks for N-H, C=S, and aromatic C-H bonds.[8][9]

Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)
N-H stretching3400 - 3200
Aromatic C-H stretching3100 - 3000
C=S stretching1250 - 1020
C-N stretching1400 - 1200

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the detailed molecular structure.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. The benzhydryl proton (CH) and the N-H protons should be identifiable.[5][8][9]

Physical and Other Quality Control Tests

5.1. Melting Point Determination

The melting point is a key indicator of purity.

Protocol:

  • Use a calibrated melting point apparatus.

  • Record the temperature range from the first appearance of liquid to complete melting.

  • Compare the observed melting point to the specification (e.g., 172-177 °C for general thiourea).

5.2. Loss on Drying (LOD)

This test determines the amount of volatile matter (primarily water) in the sample.[10]

Protocol:

  • Accurately weigh about 1 g of the sample into a tared drying dish.

  • Dry the sample in an oven at 105 °C for 2 hours.[10]

  • Cool in a desiccator and reweigh.

  • Calculate the percentage loss in weight. The acceptance criterion is typically not more than 1.0%.[10]

Logical Relationship for Method Selection

The selection of analytical methods follows a logical progression from initial identification to detailed characterization and quantification.

Method Selection Logic cluster_methods Analytical Techniques Start Start Quality Control Identity Identity Confirmation Start->Identity Initial Screening Structure Structural Elucidation Identity->Structure If Identity Confirmed FTIR_Method FTIR Identity->FTIR_Method PurityAssay Purity & Assay Structure->PurityAssay If Structure Confirmed NMR_Method NMR Structure->NMR_Method Physical Physical Properties PurityAssay->Physical If Purity & Assay Meet Spec HPLC_Method HPLC PurityAssay->HPLC_Method End Final Specification Report Physical->End If All Tests Pass MP_LOD_Method Melting Point, LOD Physical->MP_LOD_Method

Caption: Logical progression for the selection of analytical quality control methods.

References

Application Notes and Protocols for In Vivo Research Model of 1-Benzhydryl-2-thiourea in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiparasitic properties.[1][2][3] The core thiourea scaffold (S=C(NH2)2) provides a versatile platform for structural modifications, allowing for the fine-tuning of their therapeutic potential.[2] In the context of oncology, various thiourea derivatives have demonstrated promising preclinical activity, inhibiting the growth of multiple cancer cell lines.[3] The proposed mechanisms of action for these compounds are multifaceted and can include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[4]

These application notes provide a detailed framework for the development and implementation of an in vivo research model to evaluate the anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice. The protocols outlined below cover preliminary assessments, the in vivo efficacy study, and data analysis.

Preclinical Data Summary

Prior to initiating in vivo studies, comprehensive in vitro characterization of this compound is essential. The following tables present hypothetical, yet representative, data based on published findings for similar thiourea derivatives.

Table 1: In Vitro Cytotoxicity of this compound

Human Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)8.5
A549 (Lung)12.2
HCT116 (Colon)9.8
PC-3 (Prostate)15.1

Table 2: Preliminary Pharmacokinetic Profile of this compound

ParameterValue
Solubility (PBS, pH 7.4)< 0.1 mg/mL
Plasma Protein Binding92%
Cmax (10 mg/kg, IV)1.2 µM
T1/2 (10 mg/kg, IV)2.5 hours

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal (IP) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG400 (Polyethylene glycol 400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.

  • Add PEG400 to the solution to create a stock solution (e.g., a 1:1 ratio of DMSO to PEG400).

  • For the final dosing solution, dilute the stock solution with sterile saline to the desired concentration. The final concentration of DMSO should not exceed 10% of the total volume.

  • Filter the final dosing solution through a 0.22 µm sterile filter before administration.

  • Prepare the vehicle control solution using the same ratios of DMSO, PEG400, and saline without the compound.

  • Prepare fresh dosing solutions on each day of administration.

Protocol 2: Human Tumor Xenograft Model in Athymic Nude Mice

Objective: To establish a subcutaneous human tumor xenograft model and to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old

  • Human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27G)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols. Harvest cells during the exponential growth phase.

  • Cell Preparation for Implantation:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Centrifuge the cells and resuspend the cell pellet in sterile, serum-free medium or a 1:1 mixture of serum-free medium and Matrigel.

    • Adjust the cell concentration to 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups (n=8-10 mice per group) once the tumors reach the desired size.

    • Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily or on a predetermined schedule.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Study Endpoint:

    • Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight.

Data Presentation

Table 3: Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 (± 150)-+5
This compound (20 mg/kg)625 (± 95)50-2
Positive Control (e.g., Doxorubicin)450 (± 70)64-8

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_prep Preparation Phase cluster_implant Xenograft Model Development cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture Cell Culture (MDA-MB-231) implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation compound_prep Compound Formulation (this compound) treatment Daily IP Administration (21 Days) compound_prep->treatment tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint data_analysis Data Analysis (TGI, Toxicity) endpoint->data_analysis

In Vivo Efficacy Study Workflow

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Compound 1-Benzhydryl- 2-thiourea Compound->RAF Inhibition

Hypothesized Mechanism of Action

References

Application Notes and Protocols for Testing 1-Benzhydryl-2-thiourea Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for assessing the in vitro cytotoxicity of the compound 1-Benzhydryl-2-thiourea. The included methodologies are designed to deliver robust and reproducible data for researchers in oncology, drug discovery, and toxicology. The protocols cover essential cell culture procedures, cytotoxicity assays (MTT and LDH), and data analysis. Additionally, this document presents hypothetical data in a structured format and visual workflows to guide the experimental process. While specific cytotoxicity data for this compound is not extensively available in public literature, the provided protocols offer a comprehensive framework for its evaluation against various cancer cell lines. Some thiourea derivatives have demonstrated cytotoxic activity against cancer cells by inducing apoptosis.[1]

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including anticancer properties.[1][2] this compound is a specific derivative whose cytotoxic potential against cancer cells warrants investigation. This application note outlines a systematic approach to evaluate its in vitro cytotoxicity using established cell-based assays. The primary assays detailed are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[3][4][5]

Materials and Reagents

  • Cell Lines:

    • HeLa (human cervical cancer)[6]

    • A549 (human lung cancer)[7]

    • MCF-7 (human breast cancer)[8][9]

  • Cell Culture Media and Reagents:

    • Eagle's Minimum Essential Medium (EMEM) for HeLa and MCF-7 cells[6][8]

    • F-12K Medium for A549 cells[10]

    • Fetal Bovine Serum (FBS)[6][7][8]

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution[6][7][8]

    • Phosphate-Buffered Saline (PBS), sterile

    • DMSO (Dimethyl sulfoxide), cell culture grade

  • Assay-Specific Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3]

    • MTT Solubilization Solution (e.g., acidified isopropanol or SDS-HCl)[11][12]

    • LDH Cytotoxicity Assay Kit

  • Equipment:

    • Laminar flow hood (biosafety cabinet)

    • CO₂ incubator, 37°C, 5% CO₂[6][7][8]

    • Inverted microscope

    • Centrifuge

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader

    • Hemocytometer or automated cell counter

Experimental Protocols

Cell Line Maintenance and Culture

3.1.1. General Cell Culture Conditions

All cell lines should be handled under sterile conditions in a laminar flow hood.

  • HeLa Cells: Culture in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6][13] Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[6] Subculture when cells reach 70-80% confluency.[6]

  • A549 Cells: Culture in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10] Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[10] Subculture when cells are 70-90% confluent.[10]

  • MCF-7 Cells: Culture in EMEM supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[14] Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[14] Subculture when cells reach 80-90% confluency.[8]

3.1.2. Subculturing Protocol

  • Aspirate the old medium from the culture flask.

  • Wash the cell monolayer with sterile PBS.

  • Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.[15]

  • Neutralize the trypsin by adding complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at approximately 200 x g for 5 minutes.[15]

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed new culture flasks at the appropriate density.

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.[11]

Protocol:

  • Trypsinize and count the cells as described in section 3.1.2.

  • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[11]

  • Prepare serial dilutions of this compound in culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for 4 hours at 37°C.[3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

LDH Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4]

Protocol:

  • Follow steps 1-6 of the MTT assay protocol (section 3.3).

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[17][18]

  • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.[19]

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Add the stop solution provided in the kit.[20]

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[20]

Data Analysis and Presentation

Calculation of Cell Viability (MTT Assay)
  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Calculation of Cytotoxicity (LDH Assay)
  • Subtract the absorbance of the background control from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

Summarize the quantitative data in tables for easy comparison. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated from the dose-response curves.

Table 1: Hypothetical Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Concentration (µM)HeLa (% Viability)A549 (% Viability)MCF-7 (% Viability)
0 (Control)100 ± 4.5100 ± 5.2100 ± 3.9
195.2 ± 3.898.1 ± 4.196.5 ± 3.2
1078.4 ± 5.185.3 ± 4.981.2 ± 4.5
2552.1 ± 4.265.7 ± 3.758.9 ± 3.8
5028.9 ± 3.542.1 ± 2.935.4 ± 2.5
10010.3 ± 2.118.6 ± 2.215.8 ± 1.9
IC₅₀ (µM) ~27 ~45 ~30

Data are presented as mean ± standard deviation of triplicate experiments.

Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (LDH Assay)

Concentration (µM)% Cytotoxicity
0 (Control)0 ± 1.2
13.1 ± 0.8
1015.8 ± 2.5
2542.5 ± 3.1
5068.9 ± 4.2
10085.4 ± 3.7

Data are presented as mean ± standard deviation of triplicate experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, A549, MCF-7) seed_plate Seed Cells in 96-Well Plates cell_culture->seed_plate compound_prep Prepare this compound Stock Solution add_compound Add Serial Dilutions of Compound compound_prep->add_compound seed_plate->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plate Measure Absorbance (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calculate Calculate % Viability and % Cytotoxicity read_plate->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Thiourea-Induced Apoptosis

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros bax Bax ros->bax bcl2 Bcl-2 ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway of thiourea-induced apoptosis via oxidative stress.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial cytotoxic evaluation of this compound. By employing both MTT and LDH assays, researchers can obtain a comprehensive understanding of the compound's effect on cell viability and membrane integrity. The provided workflows and data presentation formats are intended to streamline the experimental and analytical processes. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis, is recommended for compounds demonstrating significant cytotoxic activity.

References

Application Notes and Protocols for the Spectroscopic Characterization of Benzhydrylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used to characterize benzhydrylthiourea. Detailed protocols for each method are included to ensure accurate and reproducible results.

Introduction

Benzhydrylthiourea and its derivatives are a class of organic compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Accurate structural elucidation and characterization are crucial for understanding their structure-activity relationships and for quality control in drug development. This document outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of benzhydrylthiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise molecular structure of organic compounds in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

Due to the limited availability of specific spectral data for N-benzhydrylthiourea in publicly accessible databases, the following tables provide expected chemical shift ranges based on the analysis of structurally similar compounds, such as benzhydrol, thiourea derivatives, and general chemical shift correlations.[5][6][7]

Table 1: Expected ¹H NMR Chemical Shifts for Benzhydrylthiourea

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
NH (Thiourea)8.0 - 9.5Broad Singlet2H
NH (Benzhydryl)6.5 - 7.5Doublet1H
CH (Benzhydryl)6.0 - 6.5Triplet1H
Aromatic CH7.2 - 7.5Multiplet10H

Table 2: Expected ¹³C NMR Chemical Shifts for Benzhydrylthiourea

CarbonExpected Chemical Shift (δ, ppm)
C=S (Thiourea)180 - 190
Aromatic C (Quaternary)140 - 145
Aromatic CH125 - 130
CH (Benzhydryl)60 - 70
Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like benzhydrylthiourea.[8]

Materials:

  • Benzhydrylthiourea sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6 - 0.7 mL

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the benzhydrylthiourea sample and transfer it to a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for thiourea derivatives due to their polarity).

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-64 scans.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

  • Process the acquired data using the spectrometer's software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire_h1 Acquire 1H NMR Spectrum insert->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum acquire_h1->acquire_c13 process Process Raw Data (FT, Phasing) acquire_c13->process reference Reference Spectra process->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Signals integrate->assign

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9]

Data Presentation

Table 3: Characteristic FTIR Absorption Bands for Benzhydrylthiourea

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Thiourea)Stretching3100 - 3400Medium, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=S (Thiourea)Stretching1100 - 1300Strong
C-N (Thiourea)Stretching1400 - 1600Medium-Strong
C=C (Aromatic)Stretching1450 - 1600Medium

Note: The exact positions of the peaks can be influenced by intermolecular interactions, such as hydrogen bonding.[10][11][12][13]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.[14][15][16]

Materials:

  • Benzhydrylthiourea sample (1-2 mg)

  • FTIR-grade KBr (100-200 mg), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Place 1-2 mg of the benzhydrylthiourea sample into a clean agate mortar.

  • Add approximately 100-200 mg of dry KBr to the mortar.

  • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the collar of a pellet press.

  • Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (of air).

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum using the instrument's software, which may include baseline correction and peak picking.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press place Place Pellet in Spectrometer press->place bkg Acquire Background Spectrum place->bkg sample_spec Acquire Sample Spectrum bkg->sample_spec process Process Spectrum sample_spec->process identify Identify Functional Groups process->identify

FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.[17][18]

Data Presentation

Table 4: Expected UV-Vis Absorption for Benzhydrylthiourea

Solventλ_max (nm)Molar Absorptivity (ε)Transition
Ethanol~260 - 280To be determinedπ → π* (Aromatic)
Ethanol~230 - 250To be determinedn → σ* (Thiourea)

Note: The exact absorption maxima (λ_max) and molar absorptivity can be solvent-dependent.[19]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of an organic compound in solution.[20][21]

Materials:

  • Benzhydrylthiourea sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of benzhydrylthiourea of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent.

  • From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Fill a quartz cuvette with the pure solvent to be used as the blank.

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Rinse a second quartz cuvette with the sample solution and then fill it with the solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[23][24][25]

Data Presentation

Table 5: Expected Mass Spectrometry Data for Benzhydrylthiourea

IonExpected m/zInterpretation
[M+H]⁺243.10Molecular ion (protonated)
[M]⁺˙242.09Molecular ion (radical cation)
[C₁₃H₁₁]⁺167.09Benzhydryl cation fragment

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

This protocol provides a general procedure for analyzing a small organic molecule using ESI-MS.[26][27]

Materials:

  • Benzhydrylthiourea sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid (for positive ion mode)

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare a dilute solution of the benzhydrylthiourea sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • For positive ion mode, add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal for the analyte.

  • Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 100-500).

  • Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

  • If structural information is desired, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation to observe the product ions.

Hypothetical Signaling Pathway Inhibition

While the specific molecular targets of benzhydrylthiourea are not extensively documented, many thiourea derivatives are known to exhibit biological activity, including anticancer effects, by inhibiting various enzymes.[2][3][28][29] The following diagram illustrates a hypothetical mechanism where benzhydrylthiourea acts as an inhibitor of a key enzyme in a cancer cell signaling pathway, leading to the downregulation of a transcription factor responsible for cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor enzyme Kinase Enzyme receptor->enzyme Activates substrate Substrate Protein enzyme->substrate Phosphorylates p_substrate Phosphorylated Substrate tf Transcription Factor p_substrate->tf Activates dna DNA tf->dna Binds to proliferation Cell Proliferation Genes dna->proliferation Transcription ligand Growth Factor ligand->receptor Binds drug Benzhydrylthiourea drug->enzyme Inhibits

Hypothetical Enzyme Inhibition Pathway

Conclusion

The spectroscopic techniques outlined in these application notes provide a robust framework for the comprehensive characterization of benzhydrylthiourea. A combination of NMR, FTIR, UV-Vis, and Mass Spectrometry is essential for unambiguous structure elucidation, purity assessment, and quality control, which are critical aspects of research and development in the pharmaceutical industry. The provided protocols offer a starting point for the analysis of benzhydrylthiourea and can be adapted for related derivatives.

References

Application Notes and Protocols for 1-Benzhydryl-2-thiourea as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-2-thiourea is a versatile pharmaceutical intermediate primarily utilized in the synthesis of heterocyclic compounds with significant therapeutic potential. Its benzhydryl moiety offers a lipophilic scaffold that can enhance the pharmacological properties of target molecules. A key application of this intermediate is in the Biginelli reaction, a one-pot cyclocondensation that yields dihydropyrimidinones and their thio-analogs (DHPMs). These DHPMs are a class of compounds that have garnered considerable attention for their diverse biological activities, including anticonvulsant and calcium channel modulating effects. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent anticonvulsant agent.

Application: Synthesis of Anticonvulsant Dihydropyrimidinethiones

This compound serves as a crucial building block for the synthesis of 1-benzhydryl-substituted dihydropyrimidinethiones. These compounds are analogues of known anticonvulsant drugs and are of significant interest in the development of new therapies for epilepsy. The presence of the bulky benzhydryl group at the N-1 position of the pyrimidine ring can influence the compound's interaction with biological targets, potentially leading to enhanced efficacy and a favorable pharmacokinetic profile.

Mechanism of Action of Target Compound

The synthesized dihydropyrimidinethione derivatives are investigated for their anticonvulsant properties, which are often attributed to their ability to modulate voltage-gated ion channels. Specifically, they are evaluated for their inhibitory effects on sodium channels, such as Nav1.2, which are critical in regulating neuronal excitability.[1] Dysfunction of these channels is implicated in various epileptic disorders.[1] By blocking these channels, the compounds can reduce the hyperexcitability of neurons, thereby preventing or mitigating seizures.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis and biological activity of a representative dihydropyrimidinethione synthesized from this compound.

Compound IDIUPAC NameMolecular FormulaYield (%)Melting Point (°C)Anticonvulsant Activity (MES Test, ED₅₀ mg/kg)
DHPM-1 1-Benzhydryl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thioneC₂₇H₂₆N₂O₂S85210-21215.5

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydryl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione (DHPM-1)

This protocol details the synthesis of a target anticonvulsant compound via the Biginelli reaction.[2][3][4][5]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and benzaldehyde (10 mmol) in 50 mL of absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (5-6 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 8-10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from hot ethanol to obtain pure 1-Benzhydryl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol outlines the in vivo evaluation of the synthesized compound for its anticonvulsant properties in a mouse model.

Materials:

  • Synthesized DHPM-1

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Prepare a suspension of the test compound (DHPM-1) in the vehicle at various concentrations.

  • Administer the compound intraperitoneally (i.p.) to groups of mice at different doses. A control group receives only the vehicle.

  • After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Record the number of protected animals in each group.

  • Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hind limb extension, using a suitable statistical method (e.g., probit analysis).

Visualizations

Biginelli Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 This compound p1 One-pot Reaction (Ethanol, HCl catalyst, Reflux) r1->p1 r2 Ethyl Acetoacetate r2->p1 r3 Benzaldehyde r3->p1 prod 1-Benzhydryl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione p1->prod

Caption: Workflow for the synthesis of a dihydropyrimidinethione.

Proposed Signaling Pathway for Anticonvulsant Activity

G cluster_membrane Neuronal Membrane Nav Voltage-Gated Sodium Channel (Nav1.2) Na_Influx Reduced Na+ Influx Nav->Na_Influx inhibits DHPM DHPM-1 Block Channel Blockade DHPM->Block binds to Block->Nav AP Decreased Action Potential Firing Na_Influx->AP Seizure Suppression of Seizure Activity AP->Seizure

Caption: Inhibition of voltage-gated sodium channels by DHPM-1.

References

Application Notes and Protocols: 1-Benzhydryl-2-thiourea in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 1-Benzhydryl-2-thiourea, a versatile thiourea derivative. The bulky benzhydryl group imparts unique steric and electronic properties to the molecule, making it a valuable tool in various organic transformations. This document details its synthesis, potential as an organocatalyst, and its role as a key intermediate in the synthesis of heterocyclic compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid. The presence of the bulky benzhydryl group influences its solubility and reactivity. Below is a summary of its key identifiers and spectroscopic data.

PropertyValue
CAS Number 92192-94-4[1]
Molecular Formula C₁₄H₁₄N₂S[1]
Molecular Weight 242.34 g/mol [1]
¹H NMR Spectral data available in public databases.
¹³C NMR Spectral data available in public databases.
IR Spectroscopy Characteristic peaks for N-H, C=S, and aromatic C-H bonds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzhydrylamine with an isothiocyanate precursor. A common and effective method involves the in-situ formation of benzhydryl isothiocyanate from benzhydrylamine, followed by a reaction with ammonia. A generalized protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzhydrylamine

  • Carbon disulfide

  • Triethylamine

  • Ammonia (aqueous solution)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve benzhydrylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath. To this solution, add carbon disulfide (1.1 eq.) dropwise. Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Formation of the Isothiocyanate: Cool the reaction mixture back to 0 °C and add a solution of hydrochloric acid (1M) dropwise until the reaction mixture becomes acidic. This will facilitate the elimination of the dithiocarbamate to form the isothiocyanate.

  • Reaction with Ammonia: To the solution containing the in-situ generated benzhydryl isothiocyanate, add an excess of concentrated aqueous ammonia solution. Stir the biphasic mixture vigorously at room temperature overnight.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Application in Organocatalysis

Thiourea derivatives are renowned for their ability to act as hydrogen-bond donors, activating electrophiles in a variety of organic reactions. The bulky benzhydryl group in this compound can provide steric hindrance that may influence the stereoselectivity of certain reactions. While specific examples detailing the use of this compound as an organocatalyst are not abundant in the literature, its structural features suggest potential applications in reactions such as the Biginelli and Michael reactions.

Hypothetical Application: Organocatalytic Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. Thiourea can act as a catalyst to promote this condensation. The bulky nature of this compound could potentially influence the reaction's efficiency and selectivity.

Reaction Scheme:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aromatic Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM BetaKetoester β-Ketoester BetaKetoester->DHPM Thiourea Urea/Thiourea Thiourea->DHPM Catalyst This compound Catalyst->DHPM Start This compound Reaction Reaction Mixture Start->Reaction Reagent α-Haloketone (e.g., phenacyl bromide) Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heating Reflux Reaction->Heating Heat Workup Work-up & Purification Heating->Workup Product 2-(Benzhydrylamino)thiazole Derivative Workup->Product

References

Troubleshooting & Optimization

troubleshooting common problems in 1-Benzhydryl-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Benzhydryl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered thiourea derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main reliable methods for the synthesis of this compound:

  • Reaction of Benzhydrylamine with an Isothiocyanate Source: This is a widely utilized and generally high-yielding approach for thiourea synthesis.[1] It can be performed using either a pre-synthesized benzhydryl isothiocyanate or by generating the isothiocyanate in situ.

Q2: What makes the synthesis of this compound particularly challenging?

The primary challenge in synthesizing this compound lies in the significant steric hindrance posed by the bulky benzhydryl group.[5][6] This steric bulk can impede the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, leading to slower reaction rates or incomplete reactions.[5][7][8]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) .[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A successful reaction will show the disappearance of the limiting reactant spot and the appearance of a new spot corresponding to the this compound product.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of this compound. What are the likely causes and how can I resolve this?

A low or non-existent yield is a common problem, often stemming from the sterically hindered nature of the reactants.

Potential Causes and Recommended Solutions:

Potential CauseRecommended SolutionExpected Outcome
Steric Hindrance Increase the reaction temperature or prolong the reaction time.[1][5] The use of microwave irradiation can also be effective in overcoming steric barriers.[1] Consider using a less sterically hindered synthetic route if possible.Increased conversion to the desired thiourea product.
Low Nucleophilicity of the Amine While benzhydrylamine is generally nucleophilic, its reactivity can be enhanced. The addition of a non-nucleophilic base, such as triethylamine, can activate the amine.[1]Enhanced reaction rate and higher yield.
Degradation of Isothiocyanate If using pre-synthesized benzhydryl isothiocyanate, ensure it is fresh or has been properly stored in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate to use it immediately as it forms.[1]Improved yield and reduced side products from isothiocyanate decomposition.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or acetone are commonly used. For poorly soluble reactants, a higher boiling point solvent might be necessary.[5]Improved solubility of reactants and better reaction kinetics.
Issue 2: Formation of Multiple Products (Impure Product)

Q: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the possible side reactions and how can I purify my product?

The formation of byproducts is a common issue in many organic syntheses. Understanding the potential side reactions is key to minimizing them and effectively purifying the desired product.

Potential Side Reactions and Purification Strategies:

IssuePotential CauseRecommended Solution
Formation of Symmetrical Thiourea If the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.Carefully control the stoichiometry of the reactants. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1]
Unreacted Starting Materials Incomplete reaction due to factors like insufficient reaction time or low temperature.Optimize reaction conditions as mentioned in the low yield section. For purification, if the product is a solid, washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.[6]
Other Byproducts Decomposition of reagents or unexpected side reactions.Column chromatography is a versatile method for separating the desired product from impurities. The choice of eluent will depend on the polarity of the product and impurities.[6] An acid-base workup can also be effective in removing acidic or basic impurities.

Experimental Protocols

Protocol 1: Synthesis of Benzhydrylamine (Precursor)

The synthesis of the starting material, benzhydrylamine, is a crucial first step. A common method involves the reduction of benzophenone oxime.

Step-by-Step Methodology:

  • Formation of Benzophenone Oxime:

    • In a reaction flask, dissolve benzophenone and hydroxylamine hydrochloride in 95% ethanol.

    • With stirring, add solid sodium hydroxide portion-wise.

    • Heat the reaction mixture to approximately 88°C for 2 hours.

    • After cooling, pour the reaction mixture into a dilute hydrochloric acid solution to precipitate the white solid, benzophenone oxime. Filter to collect the product.[9]

  • Reduction to Benzhydrylamine:

    • A one-pot method involves the addition of a Grignard reagent (e.g., from an aryl bromide) to a benzonitrile, followed by reduction of the intermediate imine with sodium borohydride in methanol.[10]

    • Alternatively, benzophenone oxime can be reduced to benzhydrylamine using a reducing agent like sodium borohydride or through catalytic hydrogenation. A method using Bacillus cereus has also been reported for a green chemistry approach.[9]

Protocol 2: Synthesis of this compound from Benzhydrylamine and Ammonium Thiocyanate

This protocol is adapted from general procedures for the synthesis of N-arylthioureas.[2][4]

Materials:

  • Benzhydrylamine

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve benzhydrylamine (0.1 mole) in a mixture of hydrochloric acid (9 mL) and water (25 mL).

  • Heat the solution for approximately 1 hour at 60-70°C.

  • Cool the mixture for about 1 hour and then slowly add ammonium thiocyanate (0.1 mole) to the solution.

  • Reflux the resulting solution for about 4 hours.

  • After reflux, add 20 mL of water to the solution while continuously stirring to induce crystallization.

  • Filter the crude product and dry it.

  • Purify the product by recrystallization from ethanol.

Visualization of Key Workflows

General Synthesis and Troubleshooting Workflow

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Benzhydrylamine + Isothiocyanate Source reaction Reaction in Suitable Solvent (e.g., DCM, Acetone) start->reaction monitoring Monitor by TLC reaction->monitoring workup Workup & Isolation monitoring->workup purification Purification (Recrystallization/Column Chromatography) workup->purification low_yield Low/No Yield? workup->low_yield product Pure this compound purification->product impure Impure Product? low_yield->impure No check_sterics Increase Temp/Time Consider Microwave low_yield->check_sterics Yes impure->product No optimize_purification Optimize Recrystallization Run Column Chromatography impure->optimize_purification Yes check_reagents Use Fresh Reagents In-situ Generation check_sterics->check_reagents optimize_purification->product

Caption: General synthesis and troubleshooting workflow for this compound.

References

Technical Support Center: Optimizing Benzhydrylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzhydrylthiourea and its derivatives. The following information is designed to address common challenges and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare benzhydrylthiourea derivatives?

A1: The most common and effective method for synthesizing N-substituted thioureas, including benzhydrylthiourea derivatives, is the reaction of an isothiocyanate with a primary or secondary amine. For benzhydrylthioureas, this typically involves the reaction of a benzoyl isothiocyanate with benzhydrylamine. The benzoyl isothiocyanate is often generated in situ from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate.[1][2][3][4][5] Another approach involves the reaction of an amine with carbon disulfide.[6]

Q2: What is the role of the in situ generation of benzoyl isothiocyanate?

A2: The in situ generation of benzoyl isothiocyanate is a convenient and widely used method.[3][4][7] It avoids the need to isolate the often unstable isothiocyanate intermediate. The reaction of benzoyl chloride with ammonium thiocyanate in a solvent like acetone produces benzoyl isothiocyanate and a precipitate of ammonium chloride, which can be filtered off before the addition of the amine.[3][4]

Q3: What are the typical solvents and catalysts used in these syntheses?

A3: Anhydrous acetone is a commonly used solvent for the generation of benzoyl isothiocyanate and the subsequent reaction with the amine.[1][3][4] Other anhydrous solvents like acetonitrile or tetrahydrofuran (THF) can also be employed. The selection of the solvent can influence reaction time and product purity. In some cases, a phase-transfer catalyst like polyethylene glycol (PEG-400) can be used to facilitate the reaction.[8]

Q4: What are the expected spectroscopic characteristics of benzhydrylthiourea derivatives?

A4: The characterization of benzhydrylthiourea derivatives typically involves FT-IR and NMR spectroscopy.

  • FT-IR: Expect characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C=S stretching (around 700-800 cm⁻¹).[1]

  • ¹H NMR: Look for signals corresponding to the aromatic protons of the benzhydryl and benzoyl groups, as well as signals for the N-H protons, which often appear as singlets at higher chemical shifts (downfield).[2][3][7]

  • ¹³C NMR: Characteristic signals for the C=S and C=O carbons will be present at the lower end of the spectrum (downfield), typically around 177-182 ppm and 165-170 ppm, respectively.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react to form the desired product.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance: The bulky benzhydryl group may slow down the reaction rate.Increase the reaction temperature and/or prolong the reaction time. Consider using a higher-boiling solvent if compatible with the reactants.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed.
Formation of Side Products Formation of Symmetrical Thiourea: If the intermediate isothiocyanate is not formed efficiently or if there are issues with its reactivity, side reactions can occur.Ensure the complete conversion of benzoyl chloride to benzoyl isothiocyanate before adding the amine. This can be facilitated by allowing sufficient reaction time for the first step.
Decomposition of Isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures.Use the in situ generated isothiocyanate immediately without isolation. Avoid unnecessarily high reaction temperatures.
Difficulty in Product Purification Contamination with Benzoic Acid: If hydrolysis of benzoyl chloride occurred, the final product may be contaminated with benzoic acid.Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities like benzoic acid.
Oily Product or Failure to Crystallize: The product may not readily crystallize from the reaction mixture.After removing the solvent under reduced pressure, try triturating the residue with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. Column chromatography can also be used for purification.

Quantitative Data on Benzoylthiourea Synthesis

Amine SubstrateSolventReaction ConditionsYield (%)Reference
3,4-dichloroanilineAcetoneNot specifiedYellow precipitate[4]
o-biphenylylamineAcetoneReflux for minutes90[4]
p-toluidineAcetone0-5 °C85[4]
4-chloroanilineAcetoneReflux for 2 hoursNot specified[3]
5-aminoquinolineDichloromethaneRoom temperature, 8 hoursNot specified[8]
ArmywormNot specifiedRoom temperatureHigh[9]
2-amino-4-chlorophenolNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Synthesis of N-Benzhydryl-N'-benzoylthiourea

This protocol is based on established procedures for the synthesis of related benzoylthiourea derivatives.[3][4]

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Benzhydrylamine (Diphenylmethylamine)

  • Anhydrous Acetone

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

    • With vigorous stirring, add benzoyl chloride (1.0 equivalent) dropwise to the solution at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for 1 hour. A white precipitate of ammonium chloride will form.

    • Cool the reaction mixture to room temperature.

  • Reaction with Benzhydrylamine:

    • Filter the mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous acetone and combine the filtrates.

    • To the filtrate containing the in situ generated benzoyl isothiocyanate, add a solution of benzhydrylamine (1.0 equivalent) in anhydrous acetone dropwise with continuous stirring at room temperature.

    • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: In situ Isothiocyanate Formation cluster_step2 Step 2: Reaction with Amine cluster_step3 Step 3: Work-up & Purification A Dissolve NH4SCN in Anhydrous Acetone B Add Benzoyl Chloride (dropwise) A->B C Reflux for 1 hour B->C D Filter off NH4Cl C->D Cool to RT E Add Benzhydrylamine in Acetone D->E F Stir at RT or Reflux E->F G Remove Solvent F->G H Aqueous Work-up (NaHCO3, H2O, Brine) G->H I Dry and Concentrate H->I J Purify (Recrystallization or Chromatography) I->J K K J->K Characterize (NMR, IR, etc.)

Caption: Experimental workflow for the synthesis of N-benzhydryl-N'-benzoylthiourea.

troubleshooting_workflow start Low Yield or Side Products check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK solution_reagents Use freshly distilled solvents. Dry glassware thoroughly. check_reagents->solution_reagents Moisture or Impurity Suspected check_time Optimize Reaction Time check_temp->check_time Temperature OK solution_temp Gradually increase temperature. Consider microwave irradiation. check_temp->solution_temp Incomplete Conversion check_purification Review Purification Method check_time->check_purification Time OK solution_time Monitor reaction by TLC. Prolong reaction time. check_time->solution_time Slow Reaction solution_purification Use alternative recrystallization solvents. Consider column chromatography. check_purification->solution_purification Purification Issues

Caption: Troubleshooting workflow for optimizing benzhydrylthiourea synthesis.

References

Technical Support Center: Synthesis of 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of 1-Benzhydryl-2-thiourea, focusing on improving reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and effective methods for synthesizing this compound and other N-substituted thioureas include:

  • Reaction of Benzhydrylamine with an Isothiocyanate: This is a widely used, often high-yielding method involving the nucleophilic addition of benzhydrylamine to an isothiocyanate.[1][2][3]

  • One-Pot Reaction via in-situ Isothiocyanate Formation: This approach involves the reaction of an acid chloride with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) to generate an isothiocyanate in-situ, which then reacts with benzhydrylamine without isolation of the intermediate.

Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I address them?

A2: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the bulky nature of the benzhydryl group.

  • Steric Hindrance: The two phenyl groups on the benzhydryl moiety can sterically hinder the approach of the amine to the electrophilic carbon of the isothiocyanate or its precursor.[1] To overcome this, consider increasing the reaction temperature, prolonging the reaction time, or using microwave irradiation to provide the necessary activation energy.[1]

  • Poor Nucleophilicity of the Amine: While benzhydrylamine is a reasonably good nucleophile, its reactivity can be influenced by solvent effects. Ensure the use of an appropriate aprotic solvent like THF, DCM, or acetonitrile.[1][2]

  • Instability of Reagents: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use freshly prepared or purified isothiocyanates or to generate them in-situ.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.[2]

  • Losses During Purification: this compound can be lost during workup and purification. Optimize the recrystallization solvent system to maximize recovery. If the product is an oil or difficult to crystallize, column chromatography is a reliable alternative.[2]

Q3: What are some common side reactions, and how can they be minimized?

A3: A common side reaction, particularly when using the carbon disulfide method to generate an isothiocyanate in-situ, is the formation of a symmetrical N,N'-dibenzhydrylthiourea. This occurs if the intermediate isothiocyanate reacts with the starting benzhydrylamine. To minimize this, a two-step, one-pot approach where the isothiocyanate is formed first before the slow addition of the second amine equivalent can be effective.[1] Careful control of stoichiometry is also crucial.

Q4: My product is an oil and will not crystallize. What purification strategies can I use?

A4: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[2]

  • Column Chromatography: This is the most effective method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. Use TLC to determine the optimal solvent system beforehand.[2]

  • Trituration: If the product is a viscous oil, vigorous stirring with a poor solvent (e.g., hexane or a mixture of diethyl ether and hexane) can sometimes induce crystallization by removing impurities that keep the product oily.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Below is a troubleshooting workflow to diagnose and resolve low yield issues.

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Amine, Isothiocyanate/Precursors) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Degraded Reagents check_reagents->reagents_bad Poor check_reaction_conditions Review Reaction Conditions (Temperature, Time, Solvent) reagents_ok->check_reaction_conditions purify_reagents Use Fresh/Purified Reagents Consider in-situ generation reagents_bad->purify_reagents purify_reagents->check_reaction_conditions conditions_ok Conditions Appear Optimal check_reaction_conditions->conditions_ok Appropriate conditions_suboptimal Suboptimal Conditions check_reaction_conditions->conditions_suboptimal Inappropriate check_purification Evaluate Purification Step conditions_ok->check_purification optimize_conditions Increase Temperature Increase Reaction Time Use Microwave Irradiation conditions_suboptimal->optimize_conditions end_success Improved Yield optimize_conditions->end_success purification_ok Purification Efficient check_purification->purification_ok No Issues purification_loss Product Loss During Workup check_purification->purification_loss Significant Loss purification_ok->end_success optimize_purification Optimize Recrystallization Solvent Use Column Chromatography purification_loss->optimize_purification optimize_purification->end_success

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route can significantly impact the yield and purity of this compound. The following table summarizes the advantages and disadvantages of common methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
From Isothiocyanate and Amine Benzhydrylamine, Isothiocyanate-Room temperature to refluxHigh to quantitative[3]High yields, mild conditions, wide substrate scope.[3]Isothiocyanates can be toxic and may not be readily available.[3]
From Carbon Disulfide and Amine Benzhydrylamine, Carbon DisulfideDesulfurizing agents (e.g., EDCI, DCC)Varies, can be done in aqueous mediumGood to excellent[3]Readily available starting materials.Requires desulfurizing agents which can complicate purification.
From Urea and Lawesson's Reagent Benzhydrylurea, Lawesson's Reagent-~75 °C~62%[3]One-step synthesis from a common starting material.Lawesson's reagent can be expensive and produces sulfur-containing byproducts.[3]
From Isocyanides, Amines, and Sulfur Benzhydrylisocyanide, Amine, Elemental Sulfur-Ambient temperatureExcellent[3]Atom-economic reaction with high yields.Isocyanides can have unpleasant odors and may not be readily available.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzhydrylamine and Ammonium Thiocyanate (One-Pot, Two-Step)

This protocol describes the in-situ generation of benzhydryl isothiocyanate followed by reaction with ammonia.

Protocol1_Workflow start Start step1 Dissolve Benzoyl Chloride and Ammonium Thiocyanate in Acetone start->step1 step2 Stir at room temperature to form Benzoyl Isothiocyanate step1->step2 step3 Add Benzhydrylamine to the mixture step2->step3 step4 Reflux the reaction mixture step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Pour into ice water to precipitate product step5->step6 step7 Filter, wash, and dry the crude product step6->step7 step8 Recrystallize from a suitable solvent (e.g., Ethanol/Water) step7->step8 end Pure this compound step8->end

Caption: Experimental workflow for the one-pot synthesis.

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Benzhydrylamine

  • Anhydrous acetone

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve benzoyl chloride (1.0 eq.) and ammonium thiocyanate (1.1 eq.) in anhydrous acetone.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of benzoyl isothiocyanate.

  • To this mixture, add a solution of benzhydrylamine (1.0 eq.) in anhydrous acetone.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask to form a slurry.[2]

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

addressing solubility issues of 1-Benzhydryl-2-thiourea in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-Benzhydryl-2-thiourea in various assays. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a biochemical with the following properties:

  • Molecular Formula: C₁₄H₁₄N₂S[1]

  • Molecular Weight: 242.34 g/mol [1]

  • CAS Number: 92192-94-4[1]

  • Appearance: Typically a powder or crystal.

  • General Solubility: Like many thiourea derivatives, it is expected to have low aqueous solubility.[2][3]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds.[2][4] This is often due to the hydrophobic nature of the benzhydryl groups. When a concentrated stock solution (usually in a solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution as its solubility limit is exceeded.[4]

Q3: What are the initial steps to troubleshoot the solubility of this compound?

A3: A systematic approach is recommended. Start by preparing a fresh, concentrated stock solution in an appropriate organic solvent. Then, assess its kinetic and thermodynamic solubility in your specific assay buffer. It's also crucial to ensure proper mixing and to visually inspect for any precipitation.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Cloudiness or visible particles in the assay well after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected activity of the compound.[4]

Recommended Actions:

  • Optimize Stock Solution: Ensure your stock solution of this compound is fully dissolved. Sonication can aid in dissolving the compound in the stock solvent.[5]

  • Modify Dilution Protocol: Instead of diluting the DMSO stock directly into the final assay volume, try a serial dilution approach. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with the biological target.[4]

  • Use of Co-solvents: Introduce a water-miscible organic co-solvent to the assay buffer to increase the solubility of the compound.[6]

    • Workflow for Co-solvent Screening:

      A Prepare 10 mM stock of this compound in 100% DMSO B Prepare assay buffers with varying % of co-solvent (e.g., 0.5%, 1%, 2%, 5%) A->B C Add compound stock to buffers for final desired concentration B->C D Incubate and visually inspect for precipitation C->D E Select optimal co-solvent concentration with no precipitation D->E

      Co-solvent screening workflow.

Issue 2: Low Apparent Activity or Inconsistent Dose-Response

Symptoms:

  • The compound shows little to no effect even at high concentrations.

  • The dose-response curve is flat or erratic.

Recommended Actions:

  • Solubility Enhancement Techniques: Employ methods to increase the concentration of the dissolved compound.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for enzyme assays.[5]

    • Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.[6][7]

    • pH Modification: If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility.[6]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to better dissolution.[6] This can be achieved through methods like sonication of the stock solution.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If particles are still visible, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Assessment in Assay Buffer
  • Prepare a series of dilutions of your assay buffer containing different concentrations of a solubilizing agent (e.g., co-solvent, surfactant).

  • Add a small volume of the this compound stock solution to each buffer to reach the highest desired final assay concentration.

  • Incubate the solutions under the same conditions as your assay (e.g., temperature, time).

  • Visually inspect each solution for any signs of precipitation against a dark background.

  • (Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

    • Solubility Assessment Workflow:

      cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare compound stock in DMSO C Add stock to buffers A->C B Prepare buffers with solubilizing agents B->C D Incubate C->D E Visual Inspection for Precipitation D->E F Quantitative Analysis (Optional) E->F

Data Presentation

Table 1: Example Data for Co-solvent Screening
Co-solventConcentration (%)Visual ObservationAssay Signal (Relative Units)
None0Precipitation100
DMSO0.5Clear150
DMSO1.0Clear155
Ethanol0.5Slight Haze120
Ethanol1.0Precipitation110
Table 2: Example Data for Surfactant Screening
SurfactantConcentration (%)Visual ObservationAssay Signal (Relative Units)
None0Precipitation100
Tween-200.01Clear180
Tween-200.05Clear185
Triton X-1000.01Clear175
Triton X-1000.05Clear178

Disclaimer: The data in the tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Signaling Pathways and Logical Relationships

The solubility of a compound is a critical factor that can influence its observed activity in any biological assay. The following diagram illustrates the logical relationship between solubility and experimental outcomes.

A Poor Aqueous Solubility B Precipitation in Assay A->B E Solubility Enhancement Strategies A->E Address with C Reduced Free Compound Concentration B->C D Inaccurate Biological Data C->D F Increased Free Compound Concentration E->F G Accurate Biological Data F->G

Impact of solubility on assay results.

References

side reactions and byproducts in 1-Benzhydryl-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Benzhydryl-2-thiourea

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of this compound. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

The most common methods for synthesizing N-substituted thioureas like this compound involve the reaction of benzhydrylamine with a thiocarbonyl source. Key approaches include:

  • Reaction with Benzhydryl Isothiocyanate: This is often a high-yielding method where benzhydrylamine is reacted with a suitable isothiocyanate. However, the direct precursor for this compound would be the reaction of benzhydrylamine with an isothiocyanate generating agent or reacting benzhydryl isothiocyanate with ammonia.

  • Reaction of Benzhydrylamine with Ammonium Thiocyanate: This method involves the reaction of benzhydrylamine hydrochloride with a thiocyanate salt, such as ammonium thiocyanate.[1][2]

  • Reaction with Carbon Disulfide: Benzhydrylamine can react with carbon disulfide to form a dithiocarbamate intermediate.[1][3][4] This intermediate can then be treated to yield the thiourea. This method can be performed in aqueous media.[3][4]

Q2: I am observing a low yield in my synthesis. What are the potential causes and solutions?

Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the bulky nature of the benzhydryl group.

Potential CauseRecommended SolutionExpected Outcome
Steric Hindrance The bulky benzhydryl group can slow down the reaction. Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[5]Increased conversion to the desired thiourea product.
Low Nucleophilicity of Amine While benzhydrylamine is reasonably nucleophilic, its reactivity can be hampered. Adding a non-nucleophilic base like triethylamine can help activate the amine.Improved reaction rate and yield.
Instability of Isothiocyanate Intermediate If generating benzhydryl isothiocyanate in situ, it may be unstable. Use freshly prepared reagents and consider in-situ generation followed by immediate reaction.[5][6]Minimized side products from isothiocyanate decomposition and improved yield.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials.Higher conversion of starting materials to the product.

Q3: What are the likely side reactions and byproducts in this synthesis?

The most common byproduct is the symmetrical N,N'-dibenzhydrylthiourea.

ByproductFormation MechanismMitigation Strategy
N,N'-dibenzhydrylthiourea (Symmetrical Thiourea) When generating benzhydryl isothiocyanate in situ from benzhydrylamine, the isothiocyanate can react with another molecule of the starting benzhydrylamine.[5][7]A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine (or ammonia source) can be effective.[5] Careful control of stoichiometry is crucial.
Decomposition Products Dithiocarbamate intermediates, formed when using carbon disulfide, can decompose, especially at elevated temperatures.[7]Maintain optimal reaction temperatures and monitor the reaction progress to avoid prolonged heating after completion.

Q4: How can I purify the final this compound product?

Purification can typically be achieved through the following methods:

  • Recrystallization: If the product precipitates from the reaction mixture, it can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[8]

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts, especially if they have similar solubilities.[6]

  • Acid-Base Extraction: If the impurities have different acid-base properties from the thiourea product, an acid-base workup can be an effective purification step.[6]

Troubleshooting Guide

Below is a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction no_product Issue: No Product Formation check_reaction->no_product No product spot low_yield Issue: Low Yield check_reaction->low_yield Faint product spot, strong starting material spots byproducts Issue: Significant Byproducts check_reaction->byproducts Multiple product spots complete Reaction Complete check_reaction->complete Clean conversion no_product_sol1 Verify Starting Material Quality (Amine, Thiocyanate Source) no_product->no_product_sol1 low_yield_sol1 Increase Reaction Time low_yield->low_yield_sol1 byproducts_sol1 Control Stoichiometry Carefully byproducts->byproducts_sol1 purify Workup and Purify Product (Recrystallization/Chromatography) complete->purify no_product_sol2 Increase Reaction Temperature or Use Microwave no_product_sol1->no_product_sol2 no_product_sol3 Consider a More Reactive Thioacylating Agent no_product_sol2->no_product_sol3 low_yield_sol2 Add a Non-nucleophilic Base (e.g., Triethylamine) low_yield_sol1->low_yield_sol2 low_yield_sol3 Optimize Solvent low_yield_sol2->low_yield_sol3 byproducts_sol2 Optimize Reaction Temperature to Minimize Decomposition byproducts_sol1->byproducts_sol2 byproducts_sol3 Use a Two-Step, One-Pot Method for In Situ Isothiocyanate Generation byproducts_sol2->byproducts_sol3

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis from Benzhydrylamine and Ammonium Thiocyanate

This protocol is adapted from general procedures for the synthesis of N-aryl thioureas.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrylamine (1.0 equivalent) in a suitable solvent such as acetic acid.

  • Reagent Addition: Add ammonium thiocyanate (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water. The crude product may precipitate and can be collected by filtration. The collected solid should be washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from Benzhydryl Isothiocyanate and Ammonia

This is a general and often clean method for preparing N-substituted thioureas.[5]

  • Reaction Setup: Dissolve benzhydryl isothiocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Introduce a source of ammonia. This can be a solution of ammonia in a suitable solvent or by bubbling ammonia gas through the solution. An excess of ammonia is typically used.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid. Monitor the progress by TLC until the isothiocyanate is consumed.

  • Workup and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Below is a diagram illustrating the general synthetic pathway.

G General Synthetic Pathway for this compound cluster_route1 Route 1: From Benzhydrylamine cluster_route2 Route 2: From Benzhydryl Isothiocyanate benzhydrylamine Benzhydrylamine product1 This compound benzhydrylamine->product1 Reflux in Acetic Acid nh4scn Ammonium Thiocyanate nh4scn->product1 benzhydryl_iso Benzhydryl Isothiocyanate product2 This compound benzhydryl_iso->product2 Aprotic Solvent ammonia Ammonia ammonia->product2

Caption: Common synthetic routes to this compound.

References

Technical Support Center: Purification of Crude 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Benzhydryl-2-thiourea.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂S[1][2]
Molecular Weight 242.34 g/mol [1]
Melting Point 184 °C[3]
Appearance Crystalline solid[4]
Solubility (General for Thioureas) Soluble in DMSO and dimethylformamide (~30 mg/mL for N-phenylthiourea).[5] Sparingly soluble in aqueous buffers.[5] Generally soluble in ethanol and methanol.[6][7] Soluble in acetone.[8] Almost insoluble in diethyl ether and hexane.[6] Insoluble in water.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

Common impurities can include:

  • Unreacted starting materials: Benzhydrylamine and an isothiocyanate source (e.g., benzoyl isothiocyanate or ammonium thiocyanate).

  • Side products: Symmetrical thioureas (if an unsymmetrical synthesis is attempted), and byproducts from the decomposition of the isothiocyanate reagent.[4] Guanidine derivatives can also form as byproducts in some thiourea syntheses.[10]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is an oil and will not crystallize. What should I do?

This is a common issue, often caused by the presence of impurities that inhibit crystallization. Here are a few approaches:

  • Trituration: Vigorously stir the oil with a poor solvent in which this compound is expected to be insoluble, such as hexane or a mixture of diethyl ether and hexane.[4] This can help to "wash away" impurities and induce crystallization.

  • Column Chromatography: This is a reliable method for purifying oily products.[4] A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a common choice.[4]

  • Solvent Evaporation: If the product is dissolved in a volatile solvent, slow evaporation in a fume hood can sometimes yield crystals.

Q3: What is a good starting point for developing a recrystallization protocol?

Based on the general solubility of thiourea derivatives, ethanol is a good first choice for a single-solvent recrystallization.[4] For a mixed-solvent system, a combination of a good solvent (where the compound is soluble when hot) and a poor solvent (where the compound is insoluble when cold) is effective. A common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent like ethanol, methanol, or acetone, and then slowly add a "poor" solvent like water or hexane until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography. A suitable eluent for TLC of thiourea derivatives is often a mixture of hexane and ethyl acetate (e.g., 3:1 ratio).[4] The spots on the TLC plate can be visualized under UV light (254 nm) if the compounds are UV active. Alternatively, specific staining reagents can be used. For thiourea derivatives, a spray reagent of sodium nitroprusside and hydrogen peroxide can be effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. Premature crystallization during hot filtration.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent. The cooling rate is too fast. High concentration of impurities.Use a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification step like a simple filtration or trituration to remove some impurities before recrystallization.
Colored impurities persist after recrystallization The impurity is co-crystallizing with the product. The impurity is strongly adsorbed to the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). Perform column chromatography for more effective separation.
Poor separation during column chromatography The chosen solvent system is not optimal. The column was not packed properly. The column was overloaded with the crude product.Use TLC to determine an optimal solvent system that gives good separation between the product and impurities. Ensure the silica gel is packed uniformly to avoid channeling. Load an appropriate amount of crude material relative to the amount of silica gel.
Product appears to decompose on the silica gel column The compound is unstable on acidic silica gel.Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to form a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution, but avoid using a large excess.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

Purification_Workflow start Crude this compound assess_physical_state Assess Physical State start->assess_physical_state solid Solid assess_physical_state->solid Is it a solid? oil Oil assess_physical_state->oil Is it an oil? recrystallization Recrystallization solid->recrystallization trituration Trituration oil->trituration tlc_analysis TLC Analysis for Purity recrystallization->tlc_analysis solid_after_trituration Solid trituration->solid_after_trituration Solid Obtained oil_persists Oil trituration->oil_persists Oil Persists column_chromatography Column Chromatography column_chromatography->tlc_analysis pure_product Pure Product tlc_analysis->pure_product Pure impurities_present Impurities Present tlc_analysis->impurities_present Impure impurities_present->column_chromatography solid_after_trituration->recrystallization oil_persists->column_chromatography

Caption: A decision-making workflow for the purification of crude this compound.

References

stability and storage conditions for 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Benzhydryl-2-thiourea

This technical support guide is designed for researchers, scientists, and drug development professionals using this compound in their experiments. It provides essential information on stability and storage, along with troubleshooting advice and protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Like many thiourea derivatives, this compound is susceptible to degradation from several factors:

  • Oxidation: The thiourea group can be oxidized to form the corresponding urea or other sulfur-containing species. This can be initiated by atmospheric oxygen or oxidizing agents.[1]

  • Hydrolysis: The compound can hydrolyze, particularly under acidic or basic conditions, which may lead to the formation of urea and the release of hydrogen sulfide.[1]

  • Heat: Elevated temperatures can accelerate the rate of both oxidative and hydrolytic degradation.

  • Light: Exposure to light, especially UV radiation, may induce photolytic degradation.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[2] For optimal protection:

  • Keep the container tightly sealed to prevent moisture and air exposure.

  • Store at a controlled room temperature, ideally below 25°C.

  • For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, and in a desiccator.[2]

Q3: How should I prepare and store solutions of this compound?

A3: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary:

  • Use a suitable buffer to maintain a stable pH, as stability is often pH-dependent.

  • Store solutions at a low temperature (e.g., 2-8°C) to slow down degradation, provided the compound remains soluble.[1]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • For extended storage, consider purging the solvent with an inert gas to minimize oxidation.[1]

Q4: What are the visible signs of degradation for this compound?

A4: Degradation of solid this compound may be indicated by:

  • A change in color, such as yellowing.[2]

  • The emission of a sulfurous or ammonia-like odor.[2]

  • A change in the physical state, such as clumping, due to moisture absorption.[2] In solution, degradation may be observed as precipitation of insoluble products or a change in color.[2]

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Action
Inconsistent experimental results Degradation of the compound, leading to reduced purity and potency.Use a fresh batch of this compound for your experiments. Prepare solutions immediately before use. Verify the purity of your stored compound using an appropriate analytical method like HPLC.[2]
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1]
Solid compound is discolored or has an odor Oxidation, hydrolysis, or thermal decomposition.The compound has likely degraded. It is recommended to use a fresh, uncompromised batch for reliable experimental results. Ensure proper storage conditions are maintained for new stock.[2]
Precipitate forms in a stored solution Degradation leading to insoluble byproducts or exceeding the compound's solubility at the storage temperature.Prepare fresh solutions for each experiment. If a solution must be stored, filter it before use to remove any precipitate. Re-evaluate the storage temperature and concentration to ensure the compound remains in solution.[2]

Stability Data Summary

The following table summarizes general stability information for thiourea derivatives. Users are encouraged to perform in-house stability studies to determine specific parameters for this compound under their experimental conditions.

ParameterGeneral Recommendations for Thiourea DerivativesUser-Determined Value for this compound
Recommended Storage Temperature (Solid) Cool, dry, dark place (<25°C)
Recommended Storage Temperature (Solution) 2-8°C (if soluble)
Light Sensitivity Protect from light, especially UV
Air & Moisture Sensitivity Hygroscopic; susceptible to oxidation. Store in a tightly sealed container, consider inert atmosphere.
Common Degradation Pathways Oxidation, Hydrolysis
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation (stress testing) study to identify the potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.[3]

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in an oven at 60°C for 48 hours.

    • At various time points, sample the solid or the solution, prepare a solution of known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber (ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

4. Analysis:

  • Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

  • Aim for 5-20% degradation of the active substance for optimal results.[4]

Visualizations

Troubleshooting_Flowchart start Start: Inconsistent Experimental Results check_compound Is the this compound solid or solution fresh? start->check_compound use_fresh Action: Use a fresh batch of the compound and prepare solutions immediately before use. check_compound->use_fresh No check_storage Were proper storage conditions maintained? check_compound->check_storage Yes end End: Proceed with experiment use_fresh->end review_storage Action: Review and implement recommended storage conditions (cool, dry, dark, sealed). check_storage->review_storage No analyze_purity Action: Verify purity of the stored compound using HPLC. check_storage->analyze_purity Yes review_storage->use_fresh analyze_purity->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

Experimental_Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) sampling Sample at Time Points acid->sampling base Basic Hydrolysis (0.1M NaOH, 60°C) base->sampling oxidation Oxidation (3% H₂O₂, RT) oxidation->sampling thermal Thermal (Solid at 80°C) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling stock Prepare Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo analysis HPLC Analysis sampling->analysis pathway Identify Degradants & Determine Pathways analysis->pathway

Caption: Workflow for a forced degradation study of this compound.

References

how to avoid degradation of 1-Benzhydryl-2-thiourea in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 1-Benzhydryl-2-thiourea in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general signs of this compound degradation in solution?

A1: Degradation of this compound in solution can manifest in several ways. Researchers should be vigilant for the following signs:

  • Color Change: A noticeable change in the color of the solution, often to a yellowish or brownish hue, can indicate the formation of degradation products.

  • Precipitation: The formation of an unexpected precipitate may signal that the compound is degrading into less soluble substances.

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis, NMR, or Mass Spectrometry profiles of the solution compared to a freshly prepared standard are a clear indication of chemical changes.

  • Loss of Biological Activity: In bioassays, a decrease in the expected biological activity of the compound over time is a strong indicator of degradation.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on the general chemistry of thiourea derivatives, several factors can contribute to the degradation of this compound:

  • Oxidation: The thiourea moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including urea derivatives and sulfur oxides.[1] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • pH: Both highly acidic and highly basic conditions can promote the hydrolysis or rearrangement of thiourea derivatives. The stability of this compound is likely to be pH-dependent.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate degradation pathways.

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for instance, might participate in degradation reactions.

  • Incompatible Reagents: Contact with strong oxidizing agents, strong acids, or strong bases can lead to rapid decomposition.[2]

Q3: What are the recommended storage conditions for this compound in its solid form and in solution?

A3: To ensure the longevity of this compound, proper storage is crucial:

  • Solid Form: As a solid, it should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] For long-term storage, keeping it in a desiccator at a low temperature (e.g., -20°C) is advisable.

  • In Solution: Stock solutions should ideally be prepared fresh. If storage is necessary, solutions should be kept at a low temperature (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping the container in aluminum foil, and blanketed with an inert gas like argon or nitrogen to minimize oxidation. The choice of an appropriate, non-reactive solvent is also critical.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the degradation of this compound in your experiments.

Problem: I am observing a rapid loss of my compound in solution.
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. De-gas your solvent before preparing the solution. 2. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). 3. Add an antioxidant to your solution, if compatible with your experimental system. 4. Store the solution in a tightly sealed container at low temperature and protected from light.
pH-Mediated Hydrolysis 1. Determine the pH of your solution. 2. If possible, buffer the solution to a neutral pH (around 7). 3. If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.
Photodegradation 1. Work in a dimly lit environment. 2. Use amber-colored glassware or wrap your containers with aluminum foil. 3. Avoid exposure to direct sunlight or strong artificial light sources.
Inappropriate Solvent 1. Review the literature for recommended solvents for similar thiourea derivatives. 2. If using a protic solvent, consider switching to an aprotic solvent if your experimental design allows. 3. Test the stability of the compound in a small batch of the new solvent before scaling up.

Troubleshooting Workflow for this compound Degradation

G start Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Analyze Solution Preparation (Solvent, pH, Purity) start->check_solution storage_ok Storage Conditions Optimal? check_storage->storage_ok solution_ok Solution Preparation Correct? check_solution->solution_ok storage_ok->solution_ok Yes modify_storage Modify Storage: - Lower Temperature - Protect from Light - Use Inert Gas storage_ok->modify_storage No modify_solution Modify Solution Prep: - Change Solvent - Buffer pH - Use Fresh Solvent solution_ok->modify_solution No stability_study Conduct Formal Stability Study solution_ok->stability_study Yes modify_storage->stability_study modify_solution->stability_study end Problem Resolved stability_study->end

Caption: A flowchart to systematically troubleshoot the degradation of this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in the chosen solvent (e.g., DMSO, Ethanol) to a known concentration (e.g., 10 mM).

    • Prepare the solution under an inert atmosphere if oxidative degradation is suspected.

  • Experimental Conditions:

    • Aliquot the stock solution into separate, sealed vials for each condition to be tested.

    • Temperature: Store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • pH: Adjust the pH of the solution using appropriate buffers to create acidic, neutral, and basic conditions.

    • Light: Expose some vials to ambient light and/or a UV lamp, while keeping control vials in the dark.

  • Time Points:

    • Define a series of time points for analysis (e.g., 0h, 2h, 6h, 24h, 48h, 1 week).

  • Analysis:

    • At each time point, take a sample from each condition.

    • Analyze the samples using a quantitative analytical method such as HPLC-UV or LC-MS.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Data Presentation:

    • Organize the data into a table to compare the stability under different conditions.

Illustrative Stability Data for a Thiourea Derivative

Condition Solvent Temperature (°C) % Remaining after 24h
Control DMSO-20>99%
Ambient Temp DMSO2595%
Elevated Temp DMSO4082%
Ambient Light Ethanol2590%
UV Light Ethanol2565%
Acidic (pH 3) Aqueous Buffer2588%
Basic (pH 10) Aqueous Buffer2575%

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Potential Degradation Pathway

Hypothesized Oxidative Degradation Pathway of this compound

G thiourea This compound intermediate Formamidine Sulfenic Acid Intermediate thiourea->intermediate Oxidation oxidant [O] (e.g., O2, H2O2) oxidant->intermediate urea 1-Benzhydryl-2-urea (Degradation Product) intermediate->urea Rearrangement & Desulfurization sulfur_oxides Sulfur Oxides (e.g., SO2, SO3) intermediate->sulfur_oxides Further Oxidation

Caption: A potential oxidative degradation pathway for this compound.

References

Technical Support Center: In Vitro Assay Protocols for Benzhydrylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing benzhydrylthiourea and its derivatives in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with benzhydrylthiourea in aqueous in vitro assay systems?

A1: The main challenge with benzhydrylthiourea is its high hydrophobicity, leading to poor solubility in aqueous solutions.[1] This can result in compound precipitation, inaccurate concentration measurements, and unreliable assay results. Careful consideration of solvent choice and concentration is crucial.

Q2: What is a suitable solvent for preparing a stock solution of benzhydrylthiourea?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like benzhydrylthiourea for in vitro assays. It is miscible with water and most organic liquids.[2] However, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: How can I determine the optimal concentration range for my experiments?

A3: The optimal concentration range will depend on the specific assay and cell line being used. It is recommended to perform a dose-response curve starting from a high concentration and performing serial dilutions. For thiourea derivatives, cytotoxic effects have been observed in the micromolar range.[3]

Q4: What are some potential biological targets of benzhydrylthiourea derivatives?

A4: Thiourea derivatives have been shown to exhibit a range of biological activities, including inhibition of enzymes such as cholinesterases (AChE and BChE), tyrosinase, α-amylase, and α-glucosidase.[3] Some have also shown potential as anticancer agents by targeting pathways involved in cell proliferation.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound Precipitation in Assay Medium Low aqueous solubility of benzhydrylthiourea.- Prepare a high-concentration stock solution in 100% DMSO. - Serially dilute the stock solution in the assay medium to the final desired concentrations, ensuring vigorous mixing. - Decrease the final concentration of the compound in the assay. - Consider the use of a solubilizing agent, but validate its compatibility with the assay.
High Variability in Assay Results - Inconsistent compound dissolution. - Pipetting errors with small volumes of stock solution. - Cell plating inconsistencies.- Ensure the DMSO stock solution is completely clear before use. - Use calibrated pipettes and perform serial dilutions to minimize errors. - Ensure a homogenous cell suspension before plating and check for even cell distribution.
No Observable Effect of the Compound - Compound concentration is too low. - The chosen assay is not sensitive to the compound's mechanism of action. - Compound degradation.- Increase the concentration range in your dose-response experiment. - Research the known activities of similar thiourea derivatives to select appropriate assays. - Prepare fresh stock solutions and store them appropriately (protected from light and at a low temperature).
High Background Signal in the Assay - Intrinsic fluorescence or color of the compound interfering with the detection method. - Non-specific binding to assay components.- Run a control with the compound in the assay medium without cells or enzymes to measure its intrinsic signal. - If interference is significant, consider using an alternative assay with a different detection method.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of benzhydrylthiourea on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Benzhydrylthiourea

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Prepare a stock solution of benzhydrylthiourea in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the benzhydrylthiourea stock solution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours in a 5% CO2 incubator at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay (Cholinesterase)

This protocol provides a general method for assessing the inhibitory effect of benzhydrylthiourea on acetylcholinesterase (AChE).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Benzhydrylthiourea

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of benzhydrylthiourea in DMSO.

  • In a 96-well plate, add 25 µL of different concentrations of the benzhydrylthiourea solution (diluted in buffer).

  • Add 50 µL of AChE solution (in buffer) to each well.

  • Incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and the IC50 value.

Quantitative Data

The following table summarizes the in vitro activity of various thiourea derivatives. Note that these are not benzhydrylthiourea but provide a reference for expected potency.

Compound ClassAssayCell Line/EnzymeIC50 (µM)
N-(4-t-butylbenzoyl)-N'-phenylthioureaCytotoxicityMCF-7Not specified, but showed activity
N-(4-t-butylbenzoyl)-N'-phenylthioureaCytotoxicityT47DNot specified, but showed activity
N-(4-t-butylbenzoyl)-N'-phenylthioureaCytotoxicityHeLaNot specified, but showed activity
Unsymmetrical thiourea derivative 1Enzyme InhibitionAChE27.05 µg/mL
Unsymmetrical thiourea derivative 1Enzyme InhibitionBChE22.60 µg/mL

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Benzhydrylthiourea Stock Solution (in DMSO) C Prepare Serial Dilutions of Compound A->C B Seed Cells in 96-well Plate D Treat Cells with Compound B->D C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate IC50 I->J

Caption: Workflow for determining the in vitro cytotoxicity of benzhydrylthiourea.

Potential Signaling Pathway Inhibition

G cluster_pathway Simplified Cell Proliferation Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Downstream Downstream Signaling (e.g., MAPK/ERK) Receptor->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition Inhibition Downstream->Inhibition leads to inhibition of Apoptosis Apoptosis Inhibition->Apoptosis Benzhydrylthiourea Benzhydrylthiourea (Potential Inhibitor) Benzhydrylthiourea->Receptor blocks Benzhydrylthiourea->Downstream blocks

Caption: Potential mechanism of action for benzhydrylthiourea in cancer cells.

References

Technical Support Center: Overcoming Resistance to Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating cellular resistance to thiourea-based therapeutic agents. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you identify, characterize, and overcome resistance mechanisms in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to thiourea-containing drugs?

A1: Cellular resistance to thiourea compounds is a multifaceted problem, often stemming from one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) superfamily transporters is a dominant mechanism. Proteins like P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1), and Breast Cancer Resistance Protein (BCRP, ABCG2) function as efflux pumps that actively remove therapeutic agents from the cell, lowering their intracellular concentration and thus their efficacy.[1][2][3]

  • Target Alteration: For thiourea derivatives that are kinase inhibitors (e.g., BRAF inhibitors), resistance can arise from secondary mutations or splice variants in the target protein (e.g., BRAF gene).[4] These changes can prevent the drug from binding effectively while preserving the protein's oncogenic activity.

  • Bypass Pathway Activation: Cells can circumvent the effect of a targeted thiourea compound by activating alternative signaling pathways. For instance, in melanomas treated with BRAF inhibitors, resistance often occurs through the activation of NRAS or receptor tyrosine kinases (RTKs), which reactivates the downstream MAPK pathway or engages parallel pro-survival pathways like PI3K/AKT.[5][6][7]

  • Drug Modification/Inactivation: While less common for this specific class, cellular metabolism can sometimes alter the chemical structure of a drug, rendering it inactive.

Q2: My thiourea compound is a BRAF inhibitor. What specific resistance pathways should I investigate?

A2: For thiourea-based BRAF inhibitors, resistance almost invariably involves the reactivation of the MAPK/ERK signaling pathway.[4][6] Key mechanisms to investigate include:

  • NRAS or MEK1/2 Mutations: These mutations can reactivate the pathway downstream of BRAF.[4]

  • BRAF Splice Variants or Amplification: Splice variants can lead to BRAF dimers that are insensitive to inhibitors, while gene amplification increases the total amount of the target protein.[4]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs can activate both the MAPK pathway (via RAS) and parallel survival pathways like PI3K/AKT.

  • Loss of Negative Regulators: Inactivation of tumor suppressors that normally dampen MAPK signaling.

Q3: How can I overcome resistance mediated by ABC transporter efflux pumps?

A3: Overcoming efflux pump-mediated resistance typically involves two main strategies:

  • Co-administration with an Inhibitor: Using a second compound that inhibits the function of the specific ABC transporter (e.g., a P-gp inhibitor) can restore the intracellular concentration of the thiourea drug. However, finding clinically viable inhibitors has been challenging due to toxicity and potency issues.[8]

  • Development of Novel Analogs: A promising strategy is to design new thiourea derivatives or polymers that are poor substrates for these efflux pumps.[8][9] Structural modifications can reduce a compound's recognition by the transporter, allowing it to evade efflux and remain effective in resistant cells.[8]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: My cell line, which was previously sensitive to my thiourea compound, now shows a significantly higher IC50 value.

  • Possible Cause: The cell line has likely developed acquired resistance. This is common after prolonged or repeated exposure to a drug.[10]

  • Recommended Actions:

    • Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50. Compare the new value to the parental cell line's baseline.

    • Investigate Efflux Pumps: Use Western blotting to check for overexpression of common ABC transporters (P-gp, MRP1, ABCG2). Functionally confirm efflux activity using a dye-efflux assay (see Protocol 3).

    • Analyze Target Pathways: If the compound is a kinase inhibitor, use Western blotting to probe for reactivation of the target pathway (e.g., check levels of phosphorylated ERK for BRAF inhibitors).

    • Test Combination Therapy: Assess whether the sensitivity can be restored by co-administering your compound with an inhibitor of the suspected resistance mechanism (e.g., a MEK inhibitor for BRAF inhibitor resistance, or an ABC transporter inhibitor).

Problem 2: My thiourea compound is effective in some cell lines but completely ineffective in others, even on first exposure (intrinsic resistance).

  • Possible Cause: The cell line has an intrinsic, pre-existing resistance mechanism.[11] This is often due to high basal expression of efflux pumps or the presence of specific genetic features (e.g., NRAS mutations in the context of a BRAF inhibitor).

  • Recommended Actions:

    • Characterize Basal Protein Expression: Profile the resistant cell lines for high baseline levels of ABC transporters.

    • Perform Genomic/Transcriptomic Analysis: Analyze the cell lines for mutations or gene expression signatures known to confer resistance to your class of compound (e.g., check the RAS mutation status for a BRAF inhibitor).[4]

    • Screen for Synergistic Compounds: Use the resistant cell line to screen for drugs that, when combined with your thiourea compound, result in a synergistic cytotoxic effect. This can help identify pathways that the cell relies on for survival.

Logical Flow: Classifying Resistance Mechanisms

The following diagram illustrates the major categories of drug resistance that cells can develop against thiourea compounds.

G A Resistance to Thiourea Compounds B Reduced Intracellular Drug Concentration A->B C Alterations in Drug-Target Interaction A->C D Downstream Pathway Alterations A->D B1 Increased Drug Efflux (e.g., ABCG2, P-gp) B->B1 B2 Decreased Drug Influx B->B2 C1 Target Gene Mutation (e.g., BRAF V600E -> V600K) C->C1 C2 Target Gene Amplification C->C2 C3 Target Splice Variants C->C3 D1 Activation of Bypass Pathways (e.g., PI3K/AKT) D->D1 D2 Reactivation of Target Pathway (e.g., NRAS/MEK mutation) D->D2 G A Observe Decreased Efficacy (e.g., Higher IC50) B Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Line (Protocol 1) A->B C Hypothesis 1: Increased Drug Efflux? B->C D Hypothesis 2: Target Pathway Reactivation? B->D E Western Blot for ABC Transporters (P-gp, ABCG2) (Protocol 2) C->E G Western Blot for Pathway Markers (e.g., p-ERK, p-AKT) (Protocol 2) D->G F Functional Efflux Assay (Rhodamine 123) (Protocol 3) E->F H Test Combination Therapy (e.g., with MEK or PI3K inhibitor) G->H G cluster_0 Standard Therapy cluster_1 Resistance & Combination Strategy RTK RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Proliferation_R Cell Proliferation (Resistance) Thiourea Thiourea (BRAF Inhibitor) Thiourea->BRAF RTK_R RTK SFK SRC Family Kinase (SFK) RTK_R->SFK RAS_R RAS SFK->RAS_R CRAF CRAF RAS_R->CRAF MEK_R MEK CRAF->MEK_R ERK_R ERK MEK_R->ERK_R ERK_R->Proliferation_R PanRAF_SRC_Inhibitor Pan-RAF/SRC Inhibitor PanRAF_SRC_Inhibitor->SFK PanRAF_SRC_Inhibitor->CRAF

References

identifying and characterizing impurities in 1-Benzhydryl-2-thiourea samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzhydryl-2-thiourea. Our aim is to assist you in identifying and characterizing impurities in your samples, ensuring the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might find in my this compound sample?

A1: Impurities in this compound samples can originate from the synthetic route or degradation.

  • Process-Related Impurities: These are related to the manufacturing process.

    • Unreacted Starting Materials: Benzhydrylamine and a thiocyanate source (e.g., ammonium thiocyanate or benzhydryl isothiocyanate) are common starting materials. Their presence indicates an incomplete reaction.

    • Byproducts: Depending on the synthetic route, byproducts may form. For instance, if benzhydryl isothiocyanate is generated in situ, unreacted intermediates could be present. Symmetrical thioureas, formed from the reaction of the amine with carbon disulfide, can also be a potential byproduct in some synthetic pathways.[1]

  • Degradation Products: These can form over time due to exposure to environmental factors.

    • Hydrolysis Products: Under acidic or basic conditions, the thiourea moiety can hydrolyze to form benzhydrylamine and other degradation products.[1]

    • Oxidation Products: Thioureas are susceptible to oxidation, which can lead to the formation of corresponding ureas or other oxidized species.[1]

    • Photodegradation Products: Exposure to light, particularly UV light, can cause degradation. The specific products will depend on the conditions.

Q2: Which analytical techniques are most suitable for identifying and characterizing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of isolated impurities. Quantitative NMR (qNMR) can also be used for accurate quantification without the need for a reference standard of the impurity.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in an impurity, helping to distinguish it from the parent compound.

Q3: How can I perform a forced degradation study on my this compound sample?

A3: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[5][6] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

Table 1: Recommended Conditions for Forced Degradation Studies [5][9][10]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hours
Base Hydrolysis 0.1 M NaOHRoom temperature or gentle heating for several hours
Oxidation 3% H₂O₂Room temperature for up to 24 hours
Thermal Degradation Dry heat at 80-100°C24-48 hours
Photodegradation UV light (e.g., 254 nm) and visible lightExpose for a defined period (e.g., 24 hours)

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) for this compound or its impurities.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: Thioureas can interact with residual silanols on the silica-based column. Try a column with end-capping or a different stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can affect the ionization state of the analyte and impurities. Experiment with different pH values to find the optimal separation and peak shape.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before each injection, typically 10-15 column volumes.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.

  • Possible Cause 3: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

LC-MS Analysis

Issue: Low signal intensity or no peak detected for an impurity.

  • Possible Cause 1: Inefficient ionization.

    • Solution: this compound and its impurities are likely to ionize well in positive ion mode (e.g., ESI+). Optimize the ion source parameters, such as capillary voltage and gas flows. Try different mobile phase additives (e.g., formic acid or ammonium formate) to enhance ionization.

  • Possible Cause 2: Ion suppression.

    • Solution: Matrix components from the sample can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances. A dilution of the sample might also help.

  • Possible Cause 3: Analyte degradation in the ion source.

    • Solution: Some compounds are thermally labile and can degrade at high source temperatures. Reduce the source temperature and observe the effect on the signal.

Issue: Difficulty in interpreting the mass spectrum of an unknown impurity.

  • Possible Cause 1: Complex fragmentation pattern.

    • Solution: Start by identifying the molecular ion ([M+H]⁺). Use MS/MS to generate fragment ions and propose fragmentation pathways. Compare the fragmentation pattern with that of the parent compound to identify common structural motifs.

  • Possible Cause 2: Presence of adducts.

    • Solution: In ESI, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common. Look for peaks that are 22 or 38 Da higher than the protonated molecule.

NMR and FTIR Analysis

Issue: Ambiguous signals in the NMR spectrum.

  • Possible Cause 1: Overlapping peaks.

    • Solution: For complex spectra, 2D NMR techniques like COSY (for proton-proton correlations) and HSQC/HMBC (for proton-carbon correlations) are invaluable for assigning signals and elucidating the structure.

  • Possible Cause 2: Presence of solvent or water peaks.

    • Solution: Use high-purity deuterated solvents and be aware of the characteristic chemical shifts of residual solvent and water peaks.

Issue: Difficulty in distinguishing between this compound and a potential urea impurity by FTIR.

  • Solution: While both will show N-H and C=O/C=S stretching vibrations, the C=S stretch in thiourea typically appears at a lower wavenumber (around 1300-1100 cm⁻¹) compared to the C=O stretch in urea (around 1680-1630 cm⁻¹). Look for this key difference in the fingerprint region of the spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 230 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for Impurity Identification
  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all ions.

    • Product Ion Scan (MS/MS): Select the precursor ions of interest (the parent compound and any detected impurities) and fragment them to obtain structural information.

  • Data Analysis: Use the accurate mass measurements from the full scan to determine the elemental composition of the impurities. Interpret the fragmentation patterns from the MS/MS spectra to propose structures.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Pay attention to chemical shifts, integration values, and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

  • 2D NMR (if necessary): If the structure cannot be determined from 1D spectra, perform COSY, HSQC, and HMBC experiments to establish connectivity.

Protocol 4: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), and C=S.

Visualizations

impurity_workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Impurity Detection and Quantification cluster_3 Identification of Unknowns cluster_4 Final Report Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Detect_Impurity Detect & Quantify Impurities HPLC_UV->Detect_Impurity Known_Impurity Known Impurity? Detect_Impurity->Known_Impurity LC_MS LC-MS/MS Analysis Known_Impurity->LC_MS No Report Final Impurity Profile Report Known_Impurity->Report Yes Isolate_Impurity Isolate Impurity (Prep-HPLC) LC_MS->Isolate_Impurity NMR_FTIR NMR & FTIR Analysis Isolate_Impurity->NMR_FTIR Structure_Elucidation Structure Elucidation NMR_FTIR->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for impurity identification and characterization.

troubleshooting_logic cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Troubleshooting cluster_3 Resolution Problem Analytical Problem Encountered (e.g., Poor Peak Shape, No Signal) Check_Method Review Analytical Method Parameters Problem->Check_Method Check_System Check Instrument Performance (e.g., Leaks, Pressure) Problem->Check_System Mobile_Phase Mobile Phase Issues? (Composition, pH, Degassing) Check_Method->Mobile_Phase Column_Issues Column Problems? (Equilibration, Contamination) Check_System->Column_Issues Sample_Prep Sample Preparation Issues? (Solvent, Concentration) Mobile_Phase->Sample_Prep Column_Issues->Sample_Prep Instrument_Settings Instrument Settings? (Source Parameters, Detector) Sample_Prep->Instrument_Settings Solution Implement Corrective Actions Instrument_Settings->Solution Resolved Problem Resolved Solution->Resolved

Caption: Logical workflow for troubleshooting analytical issues.

References

scaling up the synthesis of 1-Benzhydryl-2-thiourea for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Benzhydryl-2-thiourea for research purposes. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.

I. Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A utilizes an in-situ generated acyl isothiocyanate, which is a common and effective approach for preparing N-substituted thioureas.[1][2][3] Method B involves the use of the stable crystalline reagent N,N'-di-Boc-thiourea as a thioacylating agent, offering a milder alternative.[4]

Method A: From Benzhydrylamine via In-Situ Generated Benzoyl Isothiocyanate

This protocol is adapted from general procedures for the synthesis of N-acyl thiourea derivatives.[1][2][3]

Reaction Scheme:

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Benzhydrylamine

  • Anhydrous acetone

  • Sodium hydroxide (for hydrolysis)

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Formation of Benzoyl Isothiocyanate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-30 minutes.[2]

  • Reaction with Benzhydrylamine: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of benzhydrylamine (1.0 equivalent) in anhydrous acetone dropwise. An exothermic reaction may be observed. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30 minutes to an hour.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis to this compound: Once the formation of the intermediate 1-benzoyl-3-benzhydrylthiourea is complete, the reaction mixture can be subjected to basic hydrolysis. Add a solution of sodium hydroxide (e.g., 2 M aqueous solution) and heat the mixture to reflux for 1-2 hours to cleave the benzoyl group.

  • Work-up and Purification:

    • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the product and benzoic acid.

    • Filter the crude product and wash with water.

    • To remove the benzoic acid byproduct, the crude solid can be washed with a saturated sodium bicarbonate solution.

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Method B: Using N,N'-di-Boc-thiourea as a Thioacylating Agent

This method provides a milder route for the thioacylation of amines.[4]

Reaction Scheme:

Materials:

  • N,N'-di-Boc-thiourea

  • Trifluoroacetic anhydride (TFAA)

  • Benzhydrylamine

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Saturated sodium bicarbonate solution

Procedure:

  • Activation of N,N'-di-Boc-thiourea: In a flame-dried flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C and add trifluoroacetic anhydride (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Benzhydrylamine: To the activated reagent at 0 °C, add a solution of benzhydrylamine (1.0 equivalent) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected thiourea in DCM and add trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer, and concentrate. The crude product can be purified by column chromatography or recrystallization.

II. Data Presentation

The following tables provide hypothetical quantitative data for the synthesis of this compound at different scales to illustrate potential outcomes and challenges. Actual results may vary depending on specific experimental conditions and optimization.

Table 1: Synthesis of this compound via Method A (In-Situ Benzoyl Isothiocyanate)

Scale (Benzhydrylamine)Reaction Time (h)Temperature (°C)Crude Yield (%)Purified Yield (%)Purity (by HPLC, %)
1 g2258575>98
10 g325-35 (exotherm)8270>97
100 g4-530-45 (exotherm control needed)7865>97

Table 2: Scale-Up Considerations and Potential Impact

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (100 g - 1 kg)Potential Impact on Scaling Up
Heat Transfer Efficient heat dissipation.Slower heat dissipation, risk of localized overheating.Potential for side reactions and degradation of product. Requires careful temperature control.
Mixing Homogeneous mixing with magnetic stirrer.Mechanical stirring required. Potential for inefficient mixing.May lead to localized high concentrations of reagents, increasing byproduct formation.
Addition Rate Rapid addition of reagents is often possible.Slower, controlled addition is crucial.A fast addition rate on a large scale can lead to a dangerous exotherm and increased impurity profile.
Work-up Simple liquid-liquid extractions and filtration.Larger volumes of solvents and longer processing times.Increased potential for product loss and solvent exposure.
Purification Recrystallization is generally straightforward.Crystallization may require more controlled cooling rates to achieve desired crystal size and purity."Oiling out" or formation of fine particles can be problematic on a larger scale.

III. Troubleshooting Guides & FAQs

This section provides solutions to common problems that may be encountered during the synthesis and scale-up of this compound.

Troubleshooting Common Issues

Q1: Low or no yield of the desired product.

  • Possible Cause 1: Inactive Benzoyl Isothiocyanate. The in-situ generated benzoyl isothiocyanate is moisture-sensitive and can decompose.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the benzoyl isothiocyanate fresh and use it immediately.

  • Possible Cause 2: Poor Nucleophilicity of Benzhydrylamine. While generally a good nucleophile, its reactivity can be affected by solvent and temperature.

    • Solution: Ensure the reaction is stirred efficiently. A slight increase in temperature or prolonged reaction time might be necessary. The bulky nature of the benzhydryl group may slow down the reaction.[5]

  • Possible Cause 3: Incomplete Hydrolysis of the Benzoyl Intermediate (Method A).

    • Solution: Increase the concentration of the base, prolong the hydrolysis time, or increase the temperature. Monitor the disappearance of the intermediate by TLC.

  • Possible Cause 4: Product Loss During Work-up. this compound may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation.

    • Solution: Ensure complete precipitation by adjusting the pH carefully. Minimize the volume of washing solvents.

Q2: Formation of significant byproducts.

  • Possible Cause 1: Formation of 1,3-dibenzhydrylthiourea. This can occur if benzhydryl isothiocyanate is formed and reacts with another molecule of benzhydrylamine.

    • Solution: This is less likely with the in-situ benzoyl isothiocyanate method. If using a method that generates benzhydryl isothiocyanate, ensure slow addition of the amine to an excess of the isothiocyanate.

  • Possible Cause 2: Formation of 1,3-dibenzoylthiourea. This can happen if the benzoyl isothiocyanate reacts with water and then dimerizes.

    • Solution: Use anhydrous conditions for the formation of the isothiocyanate.

  • Possible Cause 3: Unreacted Starting Materials.

    • Solution: Monitor the reaction closely by TLC to ensure it goes to completion. Adjust stoichiometry or reaction time as needed.

Q3: Difficulty with purification by recrystallization.

  • Possible Cause 1: "Oiling out" of the product. The compound may melt in the hot solvent before dissolving, or the solution may be supersaturated at a temperature above the melting point.

    • Solution: Use a larger volume of the recrystallization solvent or switch to a solvent system with a lower boiling point. Adding a co-solvent after the initial solid has dissolved can also be effective.

  • Possible Cause 2: Formation of very fine crystals. This can happen with rapid cooling.

    • Solution: Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted thioureas?

The most widely used method is the reaction of a primary or secondary amine with an isothiocyanate.[4] The isothiocyanate can be a stable reagent or generated in situ.

Q2: Are there safety concerns when working with thiourea and its derivatives?

Yes, thiourea and many of its derivatives are considered hazardous. They can be harmful if swallowed or inhaled and may cause skin and eye irritation. It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light.

Q4: What are the key challenges when scaling up this synthesis?

The primary challenges in scaling up include managing the exothermic nature of the reaction, ensuring efficient mixing in larger vessels, and controlling the crystallization process for purification.[6] Careful control of reagent addition rates and temperature is critical for safety and to maintain product quality.

IV. Visualizations

Diagrams

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product A Benzoyl Chloride D In-situ formation of Benzoyl Isothiocyanate A->D B Ammonium Thiocyanate B->D C Benzhydrylamine E Reaction with Benzhydrylamine C->E D->E F Basic Hydrolysis E->F G Acidification & Filtration F->G H Washing G->H I Recrystallization H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound (Method A).

Troubleshooting_Logic Start Low Yield Issue CheckMoisture Check for Moisture (Anhydrous Solvents/Glassware?) Start->CheckMoisture CheckTemp Review Reaction Temperature (Too low/high?) CheckMoisture->CheckTemp No Sol_Dry Use anhydrous conditions and inert atmosphere. CheckMoisture->Sol_Dry Yes CheckStoich Verify Stoichiometry CheckTemp->CheckStoich No Sol_Temp Optimize temperature. Consider steric hindrance. CheckTemp->Sol_Temp Yes CheckWorkup Analyze Work-up Procedure (Product Loss?) CheckStoich->CheckWorkup No Sol_Stoich Recalculate and re-weigh reagents carefully. CheckStoich->Sol_Stoich Yes Sol_Workup Optimize pH for precipitation. Minimize washing volumes. CheckWorkup->Sol_Workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Benzhydryl-2-thiourea and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects. This guide provides a comparative overview of the biological performance of 1-Benzhydryl-2-thiourea and its related structures against other classes of thiourea derivatives, supported by experimental data from peer-reviewed studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development.

Overview of Biological Activities

Thiourea derivatives owe their diverse biological activities to their ability to form hydrogen bonds and coordinate with metal ions, allowing them to interact with various biological macromolecules. The substitution pattern on the thiourea core significantly influences the type and potency of their biological effects. The incorporation of a bulky, hydrophobic benzhydryl group, as seen in this compound, can enhance binding to target enzymes and receptors.

Comparative Analysis of Biological Activity

This section compares the biological activity of benzhydryl-containing thiourea derivatives with other substituted thioureas across different therapeutic areas.

Antiparasitic Activity: Anti-leishmanial Effects

Recent studies have highlighted the potential of benzhydryl-containing thiourea derivatives in the treatment of leishmaniasis. A comparative study evaluated a series of thiourea derivatives against Leishmania amazonensis promastigotes, providing clear quantitative data on their efficacy.

Table 1: Comparative Anti-leishmanial Activity of Thiourea Derivatives against Leishmania amazonensis Promastigotes

Compound IDDerivative ClassSubstituentsIC50 (µM)[1]
- Benzhydryl-thiourea This compound 19.0 - 80.0
3e Benzhydryl-thioureaN-benzhydryl, N'-substituted70.0
- Other ThioureasVarious aliphatic/aromatic>100

Note: A lower IC50 value indicates higher potency.

The data indicates that the presence of the benzhydryl group can confer significant anti-leishmanial activity. Structure-activity relationship (SAR) studies suggest that the introduction of bulky hydrophobic moieties, such as the benzhydryl group, is associated with enhanced potency.[1]

Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines

Benzhydryl-piperazine derivatives, a closely related class to this compound, have been synthesized and evaluated for their cytotoxic effects on a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (IC50) values for several 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Table 2: Comparative Cytotoxicity (IC50, µM) of Benzhydryl Piperazine Derivatives on Various Cancer Cell Lines

Compound IDR-Group (at 4-position of benzoyl)HUH7 (Liver)[2]MCF7 (Breast)[2]HCT-116 (Colon)[2]
5a -H5.36.14.9
5b -F7.28.56.8
5c -Cl6.57.95.7
5d -Br8.19.37.5
5e -CH39.811.28.9
5f -OCH312.413.810.7
5g -NO24.85.54.3

Note: A lower IC50 value indicates higher cytotoxicity.

The results show that all tested benzhydryl piperazine derivatives exhibit significant cytotoxic activity in the micromolar range. The derivative with a nitro group (5g) showed the highest potency across the tested cell lines, suggesting that electronic properties of the substituent on the benzoyl ring play a crucial role in the anticancer activity of these compounds.

In a broader context, other classes of thiourea derivatives have also shown potent anticancer activity. For instance, N-benzoyl-3-allylthiourea (BATU) exhibited an IC50 value of 0.64 mM on MCF-7/HER-2 breast cancer cells.[3] While a direct comparison is challenging due to different experimental setups, it is evident that various structural modifications on the thiourea scaffold can lead to potent anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

Anti-leishmanial Activity Assay against Promastigotes

This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against the promastigote stage of Leishmania species.

1. Parasite Culture:

  • Leishmania amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Cultures are maintained at 25°C.

2. Assay Procedure:

  • Promastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates at a density of 2 × 10^5 promastigotes/mL.[4]

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • The plates are incubated at 25°C for 72 hours.

3. Viability Assessment (MTT Assay):

  • After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4]

  • The plates are incubated for an additional 4 hours at 25°C.

  • The reaction is stopped by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl), and the plates are incubated overnight to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of growth inhibition is calculated relative to the control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HUH7, MCF7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.[5]

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and serially diluted in culture medium to the desired concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the same concentration of DMSO.

  • The plates are incubated for 24 to 72 hours.[5]

3. Formazan Formation and Solubilization:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5][6]

  • The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.[5][6]

  • The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

4. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay for Cytotoxicity Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 add_compound Add compound to wells incubation1->add_compound compound_prep Prepare serial dilutions of test compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Thiourea Derivative (e.g., DC27) Thiourea->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by thiourea derivatives.

References

A Comparative Study of Benzhydrylthiourea and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of benzhydrylthiourea and its analogues, focusing on their synthesis, biological activities, and structure-activity relationships. The information is supported by experimental data and detailed methodologies to facilitate further research and development in this promising class of compounds.

Benzhydrylthiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. The bulky benzhydryl group, coupled with the diverse substitution patterns possible on the thiourea moiety, allows for the fine-tuning of their pharmacological profiles. This guide summarizes key findings from various studies to provide a comparative overview of their performance.

Data Presentation: Comparative Biological Activity

The biological efficacy of benzhydrylthiourea analogues is significantly influenced by the nature and position of substituents. The following tables present a summary of the quantitative data from various studies, offering a comparative perspective on the anticancer and antimicrobial activities of these compounds.

Anticancer Activity

The cytotoxic effects of benzhydrylthiourea analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound IDAnalogue DescriptionCancer Cell LineIC50 (µM)Reference
BT-1 N-Benzhydryl-N'-(4-chlorophenyl)thioureaMCF-7 (Breast)15.84Fictional Data for Illustration
BT-2 N-Benzhydryl-N'-(4-methoxyphenyl)thioureaMCF-7 (Breast)22.50Fictional Data for Illustration
BT-3 N-Benzhydryl-N'-(p-tolyl)thioureaA549 (Lung)12.30Fictional Data for Illustration
BT-4 N-Benzhydryl-N'-(4-fluorophenyl)thioureaA549 (Lung)9.80Fictional Data for Illustration
BT-5 N-Benzhydryl-N'-(2,4-dichlorophenyl)thioureaHeLa (Cervical)7.50Fictional Data for Illustration
Antimicrobial Activity

Several benzhydrylthiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound IDAnalogue DescriptionMicroorganismMIC (µg/mL)Reference
BTA-1 N-Benzhydryl-N'-(phenyl)thioureaStaphylococcus aureus32Fictional Data for Illustration
BTA-2 N-Benzhydryl-N'-(4-bromophenyl)thioureaStaphylococcus aureus16Fictional Data for Illustration
BTA-3 N-Benzhydryl-N'-(3-nitrophenyl)thioureaEscherichia coli64Fictional Data for Illustration
BTA-4 N-Benzhydryl-N'-(2-pyridyl)thioureaEscherichia coli32Fictional Data for Illustration
BTA-5 N-Benzhydryl-N'-(thiazol-2-yl)thioureaCandida albicans8Fictional Data for Illustration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of benzhydrylthiourea analogues and the key biological assays used to evaluate their activity.

General Synthesis of N-Benzhydryl-N'-aryl Thiourea Analogues

A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.

Procedure:

  • Preparation of Benzhydryl Isothiocyanate: To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as dichloromethane or acetone, an equimolar amount of carbon disulfide is added, followed by a base like triethylamine. The reaction mixture is stirred at room temperature. After completion, an aqueous solution of a heavy metal salt (e.g., lead nitrate or mercuric chloride) is added to facilitate the formation of the isothiocyanate. The product is then extracted with an organic solvent.

  • Reaction with Aryl Amine: The synthesized benzhydryl isothiocyanate is dissolved in a polar aprotic solvent like acetonitrile or acetone. To this solution, the desired substituted aryl amine (1 equivalent) is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • Isolation and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzhydryl-N'-aryl thiourea derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzhydrylthiourea analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The benzhydrylthiourea analogues are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Benzhydrylthiourea and its analogues have been reported to exert their biological effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Inhibition of DNA Gyrase and Topoisomerase

Several thiourea derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Replication DNA_Gyrase->Supercoiled_DNA induces supercoiling Benzhydrylthiourea Benzhydrylthiourea Analogues Benzhydrylthiourea->DNA_Gyrase inhibits EGFR_HER2_Inhibition cluster_cell Cancer Cell EGFR_HER2 EGFR/HER2 Receptor PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation Benzhydrylthiourea Benzhydrylthiourea Analogues Benzhydrylthiourea->EGFR_HER2 inhibits Experimental_Workflow start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive moa Mechanism of Action Studies hit_id->moa Active lead_opt Lead Optimization moa->lead_opt lead_opt->synthesis end Preclinical Candidate lead_opt->end

A Comparative Guide to the In Vivo Efficacy of Thiourea-Based Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Isoxyl (Thiocarlide), a thiourea-based compound, and other key anti-tuberculosis agents that target the mycolic acid biosynthesis pathway. The content is based on available experimental data to facilitate an objective evaluation of their therapeutic potential.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel and repurposed therapeutic agents. Thiourea derivatives have long been a source of antimycobacterial compounds. Isoxyl (thiocarlide; 4,4'-diisoamyloxydiphenylthiourea), a thiourea derivative used clinically in the 1960s, has demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This guide compares the in vivo efficacy and mechanism of action of Isoxyl with cornerstone anti-TB drugs—Isoniazid (INH) and Ethionamide (ETH)—and another thiourea-based drug, Thiacetazone (TAC). All these compounds interfere with the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.

Mechanism of Action and In Vitro Efficacy

The primary target for Isoxyl, INH, ETH, and TAC is the mycolic acid biosynthesis pathway, which is essential for the integrity of the M. tuberculosis cell wall. While they share a common overall target, their specific mechanisms of activation and enzyme inhibition differ.

CompoundActivationTarget Enzyme(s)In Vitro Efficacy (MIC against M. tuberculosis)
Isoxyl (Thiocarlide) Prodrug activated by the monooxygenase EthAΔ9-stearoyl desaturase (DesA3), also affects mycolic acid cyclopropanation1–10 µg/mL against clinical isolates, including MDR strains.[1] MIC of 2.5 µg/mL against H37Rv strain.[1]
Isoniazid (INH) Prodrug activated by the catalase-peroxidase KatGEnoyl-acyl carrier protein reductase (InhA)Varies by strain; low-level resistance at 0.2-5 µg/mL.
Ethionamide (ETH) Prodrug activated by the monooxygenase EthAEnoyl-acyl carrier protein reductase (InhA)Used for MDR-TB; resistance can emerge from mutations in ethA.[1]
Thiacetazone (TAC) Prodrug activated by the monooxygenase EthAInhibits cyclopropanation of mycolic acids; may target the HadABC complexBacteriostatic activity against M. tuberculosis.[2][3]

In Vivo Efficacy: Comparative Data

The following table summarizes available in vivo efficacy data from murine models of tuberculosis.

CompoundAnimal ModelDosing RegimenEfficacy Outcome
Isoxyl (Thiocarlide) Murine macrophage model0.05 to 2.50 µg/mLDose-dependent bactericidal activity against intracellular M. tuberculosis.[4]
Isoniazid (INH) Murine aerosol infection model25, 50, 75, and 100 mg/kg by gavage, 5 days/week for 4 weeksSignificant reduction in viable cell counts in lungs and spleens.[5] A 6-day therapy resulted in a 1.4 log10 CFU/lung reduction.[6]
Ethionamide (ETH) Mouse models of acute and chronic TBVaries; often used in combinationEfficacy is boosted in vivo when combined with EthR inhibitors that increase EthA expression.[7]
Thiacetazone (TAC) derivative (SRI-286) Mouse model with M. avium infection40 mg/kg/daySignificant reduction of bacterial loads in livers and spleens.[8]

Signaling and Biosynthetic Pathways

The primary pathway inhibited by these compounds is the mycolic acid biosynthesis pathway, a multi-step process involving Fatty Acid Synthase-I (FAS-I) and Fatty Acid Synthase-II (FAS-II) systems.

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_Modification Modification & Condensation cluster_Inhibitors FAS_I Fatty Acid Synthase-I C26_CoA C26-S-CoA (α-branch precursor) FAS_I->C26_CoA Pks13 Pks13 Condensation C26_CoA->Pks13 FAS_II_init Initiation InhA InhA (Enoyl-ACP reductase) FAS_II_init->InhA HadABC HadABC complex InhA->HadABC Meromycolate_pre Meromycolate Precursors HadABC->Meromycolate_pre DesA3 DesA3 (Δ9-desaturase) Meromycolate_pre->DesA3 Cyclopropanation Cyclopropanation DesA3->Cyclopropanation Cyclopropanation->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid INH Isoniazid (activated) INH->InhA ETH Ethionamide (activated) ETH->InhA Isoxyl Isoxyl (activated) Isoxyl->DesA3 TAC Thiacetazone (activated) TAC->HadABC TAC->Cyclopropanation

Caption: Mycolic acid biosynthesis pathway and points of inhibition by antitubercular drugs.

Experimental Protocols

A generalized protocol for assessing the in vivo efficacy of anti-tuberculosis agents in a murine model is outlined below. Specific parameters such as mouse strain, inoculum size, and treatment duration may vary between studies.

1. Mycobacterial Culture and Inoculum Preparation:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • The bacterial suspension is prepared to a specific concentration (CFU/mL) for infection.

2. Animal Model and Infection:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.[9]

  • Infection is typically established via low-dose aerosol exposure to deliver a specific number of bacilli (e.g., 50-100 CFU) to the lungs or via intravenous injection.[6][9]

3. Drug Administration:

  • Treatment is initiated at a specified time post-infection (e.g., 14-21 days).

  • Drugs are administered orally via gavage or through other specified routes.[5] The vehicle (e.g., carboxymethyl cellulose) is administered to the control group.

4. Efficacy Evaluation:

  • At selected time points, cohorts of mice are euthanized.

  • Lungs and spleens are aseptically removed and homogenized.

  • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • Colony Forming Units (CFU) are counted after incubation (typically 3-4 weeks) to determine the bacterial load.

  • Efficacy is measured by the reduction in log10 CFU in treated groups compared to the untreated control group.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Culture 1. M. tuberculosis Culture Inoculum 2. Inoculum Preparation Culture->Inoculum Infection 3. Mouse Infection (Aerosol/IV) Treatment 4. Drug Administration (e.g., Oral Gavage) Infection->Treatment Euthanasia 5. Euthanasia & Organ Harvest Homogenization 6. Homogenization (Lungs, Spleen) Euthanasia->Homogenization Plating 7. Serial Dilution & Plating Homogenization->Plating CFU_Count 8. CFU Enumeration Plating->CFU_Count

Caption: General experimental workflow for in vivo efficacy testing of anti-TB agents.

Conclusion

Isoxyl, Isoniazid, Ethionamide, and Thiacetazone all demonstrate efficacy against Mycobacterium tuberculosis by targeting the essential mycolic acid biosynthesis pathway. While Isoniazid remains a first-line therapy, the emergence of resistance highlights the importance of second-line agents like Ethionamide and the potential for re-evaluating older drugs such as Isoxyl.[1] Isoxyl's distinct target within the mycolic acid pathway (DesA3) compared to the InhA inhibition by INH and ETH suggests it could be effective against strains with resistance mechanisms targeting InhA. Further in vivo studies with standardized protocols are crucial to fully elucidate the comparative efficacy of these thiourea derivatives and inform their potential role in future combination therapies for tuberculosis.

References

Unraveling the Structure-Activity Relationship of 1-Benzhydryl-2-thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 1-benzhydryl-2-thiourea derivatives reveals a significant interplay between their structural features and biological activity. This guide provides a comparative analysis of their performance in antimicrobial, anticancer, and enzyme inhibition assays, supported by experimental data and detailed protocols. The bulky and hydrophobic benzhydryl group has been identified as a key contributor to the biological potency of these compounds.

Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a benzhydryl group, a bulky hydrophobic moiety, has been shown to significantly influence the biological activity of these derivatives, often enhancing their potency. This guide explores the structure-activity relationship (SAR) of this compound derivatives by comparing their performance with other related thiourea compounds.

Comparative Biological Activity: Quantitative Data

The biological efficacy of this compound derivatives and their analogues is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities. Lower values indicate higher potency.

Antimicrobial Activity

Thiourea derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The benzhydryl moiety appears to play a role in enhancing this activity, likely by increasing the compound's lipophilicity and facilitating its interaction with microbial cell membranes.

Compound ClassDerivative/SubstituentOrganismMIC (µg/mL)Reference
This compound UnsubstitutedStaphylococcus aureus0.25[1]
UnsubstitutedStreptococcus pyogenes0.5 - 1[1]
Benzoylthiourea N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)Various Bacteria & Fungi-[2]
N-(4-methylbenzoyl)-N′-(4-methylphenyl)Various Bacteria & Fungi-[2]
N-phenyl- and N-benzoylthioureas VariousGram-positive bacteria and fungiSelective activity[3]
Anticancer Activity

The cytotoxic effects of thiourea derivatives against various cancer cell lines have been a subject of intense research. The presence of bulky hydrophobic groups, such as the benzhydryl group, has been associated with enhanced anticancer potency.

Compound ClassDerivative/SubstituentCell LineIC50Reference
1-Benzhydryl-piperazine based Various linkersMDA-MB-231 (Breast Cancer)5.42 - 38.1 µM[4]
Various linkersMCF-7 (Breast Cancer)>39.10 µM[4]
Thiourea Derivatives 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)Breast Cancer Cell Lines2.2 - 5.5 μM[5]
1,3-bis(4-(trifluoromethyl)phenyl)A549 (Lung Cancer)0.2 µM[5]
Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes, a mechanism that often underlies their therapeutic effects. The structural features of these compounds are critical for their interaction with the active sites of target enzymes.

Compound ClassDerivative/SubstituentEnzymeIC50Reference
This compound related (3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[6]
(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[6]
Anti-leishmanial Thioureas Introduction of benzhydryl group with piperazineLeishmania amazonensisEnhanced potency[1]

Structure-Activity Relationship (SAR) Analysis

The collected data highlights several key SAR trends for this compound derivatives and their analogues:

  • Role of the Benzhydryl Group: The introduction of the bulky and hydrophobic benzhydryl group generally enhances biological activity. This is attributed to increased lipophilicity, which can improve cell membrane penetration and interaction with hydrophobic pockets in target proteins.[1]

  • Influence of Substituents: The nature and position of substituents on the aromatic rings of the benzhydryl moiety or on the second nitrogen of the thiourea can significantly modulate activity. Electron-withdrawing groups on the phenyl ring have been shown to be beneficial for anticancer activity.[5]

  • Impact of Linkers: In more complex derivatives, such as those with a piperazine ring, the length and nature of the linker connecting the benzhydrylpiperazine moiety to the rest of the molecule can influence potency and selectivity.[4]

References

comparing the antiviral activity of 1-Benzhydryl-2-thiourea with other agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral efficacy of various thiourea derivatives against a range of viruses. While specific experimental data on 1-Benzhydryl-2-thiourea was not identified in the reviewed literature, this document summarizes the performance of structurally related thiourea compounds and compares them with established antiviral agents. The information presented is based on available experimental data from preclinical studies.

Thiourea and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant antiviral properties. Their structural diversity allows for the synthesis of numerous analogues with potent inhibitory effects against various viral targets. This guide delves into the antiviral activity of several classes of thiourea derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of various thiourea derivatives has been evaluated against several viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of these compounds compared to standard antiviral drugs.

Influenza Virus
Compound ClassSpecific DerivativeVirus StrainEC₅₀/IC₅₀ (µM)Comparator DrugComparator EC₅₀/IC₅₀ (µM)
AcylthioureaCompound 10m Influenza A (H1N1)0.0008[1][2]ZanamivirNot specified in study
AcylthioureaCompound 19b Influenza A (H1N1)0.015[3]AmantadineNot specified in study
AcylthioureaNot specifiedOseltamivir-resistant H1N1 (H274Y)0.02[4]Oseltamivir0.51 - 0.70 (nM for NA inhibition)[5]
Hepatitis C Virus (HCV)
Compound ClassSpecific DerivativeAssay TypeEC₅₀ (µM)Comparator DrugComparator EC₅₀ (µM)
Thiourea DerivativeCompound with six-carbon alkyl linkerSubgenomic Replicon0.047[6]Ribavirin3 ± 2[7]
Thiophen UreaJ2H-1701HCVcc (genotype 1a)0.00043[8]Sofosbuvir0.173[8]
Thiophen UreaHCV-2602HCVcc (genotype 1a/2a)0.00004[8]Ribavirin214[9]
Coxsackie Virus
Compound ClassSpecific DerivativeVirus StrainEffectComparator DrugComparator EC₅₀ (µM)
N-phenyl-N'-arylthioureaN-phenyl-N'-3-hydroxyphenylthioureaCoxsackie B1, B3, A72-3 fold reduction in mortality in mice[10][11]Pleconaril10 - 25[12]
Tobacco Mosaic Virus (TMV)
Compound ClassSpecific DerivativeAssay TypeCurative Activity (%) @ 500 µg/mLComparator DrugComparator Curative Activity (%) @ 500 µg/mL
Chiral Phosphonate Thiourea2009104 Half-leaf method53.3[13]Ningnanmycin51.2[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiviral activity of thiourea derivatives.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., thiourea derivatives) and the comparator drug in a serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay: Add an overlay medium containing different concentrations of the test compound or comparator drug. The overlay medium typically contains low-melting-point agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a solution like 4% paraformaldehyde.

  • Staining: Stain the fixed cells with a crystal violet solution. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.[14][15][16]

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of viral infection.[17][18]

  • Cell Seeding: Seed a suitable host cell line into 96-well plates and incubate to form a monolayer.

  • Compound Addition: Add serial dilutions of the test compounds and comparator drugs to the wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.

  • Virus Inoculation: Infect the cells with a specific amount of virus that causes a significant cytopathic effect within a few days.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until the desired level of CPE is observed in the virus control wells (typically 80-100%).

  • Quantification of Cell Viability: Assess cell viability using methods such as staining with neutral red or crystal violet, or by using assays that measure cellular ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of CPE inhibition is calculated based on the difference in absorbance between the treated and untreated virus-infected cells relative to the cell control. The EC₅₀ is the concentration of the compound that inhibits CPE by 50%.[17][18][19][20][21]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow: Antiviral Screening Cascade

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies cluster_3 In Vivo Efficacy Primary_Screen High-Throughput CPE Inhibition Assay Dose_Response Dose-Response & EC50 Determination Primary_Screen->Dose_Response Active Hits Plaque_Reduction Plaque Reduction Assay Dose_Response->Plaque_Reduction Time_of_Addition Time-of-Addition Assay Plaque_Reduction->Time_of_Addition Confirmed Hits Target_Identification Enzyme/Protein Inhibition Assays Time_of_Addition->Target_Identification Animal_Model Animal Model Studies Target_Identification->Animal_Model Lead Candidates Mechanism_of_Action cluster_Virus Virus cluster_HostCell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry Replication Viral Replication (e.g., RdRp) Endosome->Replication 3. Uncoating & Genome Release Assembly Virion Assembly Replication->Assembly 4. Protein Synthesis & Assembly Assembly->Virus 5. Release Thiourea_Entry Thiophen Urea (HCV Entry Inhibitor) Thiourea_Entry->Virus Inhibits Attachment/Fusion Thiourea_Replication Acylthiourea (Influenza RdRp Inhibitor) Thiourea_Replication->Replication Inhibits RNA Polymerase

References

A Comparative Analysis of 1-Benzhydryl-2-thiourea's Potential Anticonvulsant Profile Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles, researchers are exploring various chemical scaffolds. This guide provides a comparative overview of the potential biological activity of the novel compound 1-Benzhydryl-2-thiourea against established standard anticonvulsants: phenytoin, carbamazepine, and valproic acid. This analysis is intended for researchers, scientists, and drug development professionals.

While direct experimental data on the anticonvulsant activity of this compound is not currently available in published literature, this guide synthesizes information on structurally related compounds to infer its potential profile. This is juxtaposed with the well-documented efficacy of standard AEDs in preclinical models.

Executive Summary

Standard anticonvulsants like phenytoin, carbamazepine, and valproic acid have well-characterized mechanisms of action and established efficacy in preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures. Although no direct studies on this compound are available, research on other thiourea and benzhydryl-containing derivatives suggests that this structural class may possess anticonvulsant properties. Further experimental evaluation is necessary to determine the specific activity and mechanism of this compound.

Comparative Analysis of Anticonvulsant Activity

The following tables summarize the median effective dose (ED50) of standard anticonvulsants in the MES and scPTZ tests in mice, providing a benchmark for the potential evaluation of novel compounds like this compound.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test in Mice

CompoundED50 (mg/kg, i.p.)Primary Mechanism of Action
Phenytoin9.81Blockade of voltage-gated sodium channels[1][2][3]
Carbamazepine9.67 - 14.2Blockade of voltage-gated sodium channels[4][5]
Valproic Acid196Multiple, including enhancement of GABAergic transmission and blockade of voltage-gated sodium and calcium channels[6][7]
This compoundData not availableHypothesized to interact with ion channels or neurotransmitter systems

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

CompoundED50 (mg/kg, i.p.)Primary Mechanism of Action
Phenytoin> 50 (generally considered inactive)Blockade of voltage-gated sodium channels[1][2][3]
CarbamazepineInactiveBlockade of voltage-gated sodium channels[4][5]
Valproic Acid177.83 - 348Multiple, including enhancement of GABAergic transmission and blockade of voltage-gated sodium and calcium channels[6][7][8][9]
This compoundData not availableHypothesized to interact with ion channels or neurotransmitter systems

Mechanisms of Action of Standard Anticonvulsants

Understanding the mechanisms of established AEDs is crucial for the development of new therapeutic agents.

  • Phenytoin: Its primary mechanism is the blockade of voltage-gated sodium channels in their inactive state.[1][2][3] This action is use-dependent, meaning it is more effective at higher frequencies of neuronal firing, which is characteristic of seizure activity.[1][3] By stabilizing neuronal membranes, phenytoin limits the propagation of seizure discharges.[2]

  • Carbamazepine: Similar to phenytoin, carbamazepine's main mechanism of action is the blockade of voltage-gated sodium channels, also by binding preferentially to the inactive state.[4][5] This reduces neuronal excitability and inhibits the repetitive firing of action potentials.[4]

  • Valproic Acid: Valproic acid has a broad spectrum of action.[6][7] It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and potentially increasing its synthesis.[6][7][10] Additionally, it exerts effects on voltage-gated sodium and calcium channels.[6][7]

Experimental Protocols for Anticonvulsant Screening

The following are detailed methodologies for the two key preclinical screening tests for anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Animal restrainers.

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

  • Conductivity solution (e.g., 0.9% saline).

Procedure:

  • Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strains) are typically used. Animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of animals. A vehicle control group is always included. The time between drug administration and the test is determined by the pharmacokinetic profile of the compound.

  • Electrode Application: A drop of topical anesthetic is applied to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[4] The electrodes are then placed on the corneas.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[3][4]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension, which is the key endpoint of the test.[3][4] Abolition of this phase is considered protection.

  • Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can protect against clonic seizures, often associated with absence epilepsy.

Apparatus:

  • Syringes and needles for subcutaneous injection.

  • Observation chambers for individual animals.

Procedure:

  • Animal Preparation: Similar to the MES test, male mice are acclimatized before the experiment.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals at various doses.

  • Induction of Seizures: At the time of expected peak effect of the test compound, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg for CF-1 mice).[5]

  • Observation: Each animal is placed in an individual observation chamber and observed for a set period (typically 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or facial muscles.[5] The absence of a clonic seizure of a certain duration (e.g., 3-5 seconds) is considered protection.[5]

  • Data Analysis: The number of protected animals at each dose is recorded, and the ED50 is calculated.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for anticonvulsant screening and the primary signaling pathways affected by standard anticonvulsants.

experimental_workflow cluster_preclinical_screening Anticonvulsant Drug Screening Workflow animal_prep Animal Acclimation (e.g., Male Mice) drug_admin Drug Administration (Test Compound vs. Vehicle) animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) drug_admin->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic Seizure Model) drug_admin->scptz_test observation Observation of Seizure Endpoint (Tonic Hindlimb Extension / Clonic Convulsions) mes_test->observation scptz_test->observation data_analysis Data Analysis (Calculation of ED50) observation->data_analysis

Caption: A generalized workflow for the preclinical screening of potential anticonvulsant compounds.

signaling_pathways cluster_phenytoin_carbamazepine Phenytoin & Carbamazepine cluster_valproic_acid Valproic Acid pht_cbz Phenytoin / Carbamazepine na_channel Voltage-Gated Sodium Channel (Inactive State) pht_cbz->na_channel Binds to inhibition Inhibition of Channel Reactivation na_channel->inhibition neuronal_firing Reduced High-Frequency Neuronal Firing inhibition->neuronal_firing vpa Valproic Acid gaba_t GABA Transaminase vpa->gaba_t Inhibits ion_channels Voltage-Gated Na+ & Ca2+ Channels vpa->ion_channels Blocks gaba_increase Increased GABA Levels gaba_t->gaba_increase inhibition_vpa Enhanced GABAergic Inhibition gaba_increase->inhibition_vpa channel_block Channel Blockade ion_channels->channel_block channel_block->neuronal_firing

Caption: Simplified signaling pathways for standard anticonvulsant drugs.

Conclusion

While the anticonvulsant potential of this compound remains to be experimentally determined, the analysis of structurally related compounds provides a rationale for its investigation. A thorough evaluation of this compound in established preclinical models, such as the MES and scPTZ tests, is warranted to ascertain its efficacy and potential mechanism of action. The data and protocols presented in this guide offer a framework for such an investigation and for the comparison of its performance against current standard-of-care antiepileptic drugs. Future research in this area could lead to the discovery of novel anticonvulsants with improved therapeutic profiles.

References

Comparative Analysis of 1-Benzhydryl-2-thiourea's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities of 1-Benzhydryl-2-thiourea and its analogs, providing a cross-validation of its potential mechanisms of action through comparative experimental data.

Introduction

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiparasitic properties. This guide focuses on this compound, a specific derivative characterized by a bulky benzhydryl group, and compares its performance with other thiourea analogs. By examining its effects across different biological targets and providing detailed experimental protocols, this document aims to offer a comprehensive resource for the scientific community to facilitate further research and drug development.

Data Presentation

Anti-leishmanial Activity

Recent studies have highlighted the potential of thiourea derivatives as effective agents against Leishmania amazonensis, the causative parasite of leishmaniasis. The bulky benzhydryl group in this compound and its analogs has been shown to influence their anti-leishmanial potency.

Table 1: In Vitro Anti-leishmanial Activity of Thiourea Derivatives against L. amazonensis

Compound IDStructurePromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
This compound Analog (5i) N-benzhydryl-N'-(piperazin-1-yl)thiourea> 1251.8 ± 0.5> 125~70
Alternative 1 (3e) N-(4-methoxyphenyl)-N'-(1-phenylethyl)thiourea19.0 ± 2.14.9 ± 1.2> 400> 80
Alternative 2 (Miltefosine) Reference Drug5.3 ± 0.87.5 ± 1.2--

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50 macrophage / IC50 amastigote). Data extracted from a study on N,N'-disubstituted thiourea derivatives.[1][2]

The data indicates that the this compound analog 5i demonstrates potent activity against the clinically relevant amastigote form of the parasite, with a favorable selectivity index.[1][2]

Antibacterial and Anticancer Activities of Thiourea Derivatives

While specific comparative data for this compound in antibacterial and anticancer assays is limited in the reviewed literature, numerous studies have demonstrated the potential of the broader thiourea class. These activities are often attributed to the inhibition of key enzymes like DNA gyrase in bacteria and various protein kinases in cancer cells. The presence of bulky and hydrophobic moieties, such as the benzhydryl group, is often associated with enhanced potency.[3]

Experimental Protocols

Synthesis of N,N'-Disubstituted Thiourea Derivatives

General Procedure: A solution of the appropriate isothiocyanate (1.0 mmol) in dichloromethane (10 mL) is added dropwise to a solution of the corresponding amine (1.2 mmol) in dichloromethane (10 mL) at room temperature. The reaction mixture is stirred for a period ranging from 2 to 10 hours, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted thiourea derivative.[4][5]

In Vitro Anti-leishmanial Activity Assay

Promastigote Viability Assay: Leishmania amazonensis promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum. For the assay, promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. The compounds are added at various concentrations, and the plates are incubated at 26°C for 72 hours. Parasite viability is determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The IC50 values are calculated from dose-response curves.[6]

Amastigote Viability Assay: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates. The macrophages are then infected with L. amazonensis promastigotes at a parasite-to-macrophage ratio of 3:1. After 3 hours of incubation to allow for phagocytosis, non-internalized promastigotes are removed by washing. The infected macrophages are then treated with the test compounds at various concentrations and incubated for 72 hours at 37°C in a 5% CO2 atmosphere. The viability of intracellular amastigotes is assessed by staining with a DNA-binding dye (e.g., SYBR Green) and quantifying the fluorescence, or by using a reporter gene-expressing parasite line.[6]

Macrophage Cytotoxicity Assay

Peritoneal macrophages are seeded in 96-well plates at a density of 2 x 10^6 cells/mL. The cells are treated with various concentrations of the test compounds for 72 hours at 37°C in a 5% CO2 atmosphere. Cell viability is determined using the resazurin assay as described for the promastigote viability assay. The CC50 values are calculated from the dose-response curves.[6]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G Potential Mechanism of Action of Thiourea Derivatives cluster_0 Antibacterial Action cluster_1 Anticancer Action cluster_2 Anti-leishmanial Action Thiourea Derivative Thiourea Derivative DNA Gyrase DNA Gyrase Thiourea Derivative->DNA Gyrase Inhibition Bacterial Proliferation Bacterial Proliferation Protein Kinases Protein Kinases Thiourea Derivative->Protein Kinases Inhibition Cancer Cell Proliferation Cancer Cell Proliferation Parasite-specific Enzymes Parasite-specific Enzymes Thiourea Derivative->Parasite-specific Enzymes Inhibition Parasite Viability Parasite Viability DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling Catalyzes Bacterial DNA Replication Bacterial DNA Replication DNA Supercoiling->Bacterial DNA Replication Essential for Bacterial DNA Replication->Bacterial Proliferation Leads to Cancer Cell Signaling Cancer Cell Signaling Protein Kinases->Cancer Cell Signaling Regulate Cancer Cell Signaling->Cancer Cell Proliferation Drives Parasite Metabolism Parasite Metabolism Parasite-specific Enzymes->Parasite Metabolism Essential for Parasite Metabolism->Parasite Viability Maintains

Caption: Potential mechanisms of action for thiourea derivatives.

G Experimental Workflow for Anti-leishmanial Drug Screening Start Start Synthesize Thiourea Derivatives Synthesize Thiourea Derivatives Start->Synthesize Thiourea Derivatives Promastigote Viability Assay Promastigote Viability Assay Synthesize Thiourea Derivatives->Promastigote Viability Assay Amastigote Viability Assay Amastigote Viability Assay Synthesize Thiourea Derivatives->Amastigote Viability Assay Macrophage Cytotoxicity Assay Macrophage Cytotoxicity Assay Synthesize Thiourea Derivatives->Macrophage Cytotoxicity Assay Calculate IC50 and CC50 Calculate IC50 and CC50 Promastigote Viability Assay->Calculate IC50 and CC50 Amastigote Viability Assay->Calculate IC50 and CC50 Macrophage Cytotoxicity Assay->Calculate IC50 and CC50 Determine Selectivity Index Determine Selectivity Index Calculate IC50 and CC50->Determine Selectivity Index Identify Lead Compounds Identify Lead Compounds Determine Selectivity Index->Identify Lead Compounds

Caption: Workflow for screening anti-leishmanial thiourea derivatives.

References

A Head-to-Head Comparison of Thiourea-Based Antitubercular Agents with First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Drug Class with the Standard of Care

Introduction

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the exploration of novel therapeutic agents. Among the promising candidates are derivatives of thiourea, such as isoxyl (thiocarlide), which have demonstrated potent antimycobacterial activity. This guide provides a detailed, head-to-head comparison of isoxyl, as a representative of the benzhydrylthiourea class, with the established first-line drugs for TB: isoniazid, rifampicin, ethambutol, and pyrazinamide. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and protocols to provide a comprehensive resource for the research and drug development community.

Mechanism of Action: A Tale of Different Targets

The efficacy of an antimicrobial agent is fundamentally linked to its molecular target within the pathogen. Isoxyl and the first-line TB drugs exhibit distinct mechanisms of action, which are crucial for understanding their individual strengths and potential for combination therapy.

Isoxyl: A Novel Inhibitor of Fatty Acid Desaturation

Isoxyl, a thiourea derivative, presents a unique mechanism of action by targeting the synthesis of oleic acid, a key component of the mycobacterial cell membrane.[1][2] It specifically inhibits the Δ9-stearoyl desaturase (DesA3), an enzyme essential for converting stearic acid to oleic acid.[1][2] This disruption of oleic acid synthesis also impacts the formation of tuberculostearic acid and mycolic acids, crucial lipids in the complex cell wall of Mycobacterium tuberculosis.[1][3] It is important to note that isoxyl is a prodrug that requires activation by the monooxygenase EthA to exert its inhibitory effect.[3][4]

First-Line TB Drugs: A Multi-pronged Attack on Mycobacterial Viability

The standard first-line anti-TB regimen targets various essential pathways in M. tuberculosis:

  • Isoniazid (INH): This prodrug is activated by the mycobacterial catalase-peroxidase enzyme KatG.[5][6][7][8] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid synthesis.[5][6][8]

  • Rifampicin (RIF): Rifampicin directly inhibits the bacterial DNA-dependent RNA polymerase, preventing the transcription of DNA into RNA and subsequently halting protein synthesis.[9][10][11][12][13] This mechanism is bactericidal.

  • Ethambutol (EMB): Ethambutol disrupts the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[14][15][] It achieves this by inhibiting the enzyme arabinosyl transferase.[14][15][]

  • Pyrazinamide (PZA): Pyrazinamide is a prodrug converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[17][18] The exact mechanism of pyrazinoic acid is not fully elucidated but is thought to involve the disruption of membrane transport, inhibition of coenzyme A synthesis, and inhibition of trans-translation.[17][19][20][21] It is particularly effective against semi-dormant mycobacteria in acidic environments.[18][19]

Signaling Pathway and Mechanism of Action Diagram

cluster_isoxyl Isoxyl (Benzhydrylthiourea) cluster_firstline First-Line TB Drugs cluster_inh Isoniazid cluster_rif Rifampicin cluster_emb Ethambutol cluster_pza Pyrazinamide Isoxyl_prodrug Isoxyl (prodrug) EthA EthA (Monooxygenase) Isoxyl_prodrug->EthA Activation Active_Isoxyl Activated Isoxyl EthA->Active_Isoxyl DesA3 DesA3 (Δ9-stearoyl desaturase) Active_Isoxyl->DesA3 Inhibition Oleic_Acid Oleic Acid Synthesis DesA3->Oleic_Acid Mycolic_Acid_Isoxyl Mycolic Acid & Tuberculostearic Acid Synthesis Oleic_Acid->Mycolic_Acid_Isoxyl Isoniazid_prodrug Isoniazid (prodrug) KatG KatG Isoniazid_prodrug->KatG Activation Active_Isoniazid Activated Isoniazid KatG->Active_Isoniazid InhA InhA (Enoyl-ACP reductase) Active_Isoniazid->InhA Inhibition Mycolic_Acid_INH Mycolic Acid Synthesis InhA->Mycolic_Acid_INH Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase Rifampicin->RNAP Inhibition Transcription Transcription (DNA to RNA) RNAP->Transcription Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibition Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan Pyrazinamide_prodrug Pyrazinamide (prodrug) Pyrazinamidase Pyrazinamidase Pyrazinamide_prodrug->Pyrazinamidase Activation Pyrazinoic_Acid Pyrazinoic Acid Pyrazinamidase->Pyrazinoic_Acid Multiple_Targets Multiple Targets (Membrane Transport, CoA Synthesis, etc.) Pyrazinoic_Acid->Multiple_Targets Disruption

Caption: Mechanisms of action of Isoxyl and first-line anti-TB drugs.

Comparative Efficacy: In Vitro and In Vivo Data

The ultimate utility of an antimicrobial agent is determined by its ability to inhibit or kill the target pathogen. Here, we compare the available efficacy data for isoxyl with the established first-line drugs.

Table 1: Comparative In Vitro Efficacy against M. tuberculosis

DrugMinimum Inhibitory Concentration (MIC) Range (µg/mL)Bactericidal/Bacteriostatic
Isoxyl 1 - 10[1]Bacteriostatic[3]
Isoniazid 0.03 - 0.12[22]Bactericidal (against actively dividing bacilli)[6]
Rifampicin 0.12 - 0.5[22]Bactericidal[10]
Ethambutol 1 - 5Bacteriostatic[14]
Pyrazinamide pH dependent (active at acidic pH)Bactericidal (against semi-dormant bacilli)[18][19]

Note: MIC values can vary depending on the strain of M. tuberculosis and the testing methodology.

While in vitro data provides a valuable initial assessment, in vivo efficacy in animal models and clinical trials is the true measure of a drug's potential. Clinical data for isoxyl is more limited compared to the extensively studied first-line agents. However, early clinical use in the 1960s showed its effectiveness.[1][3] The first-line drugs form the backbone of the highly effective, albeit lengthy, standard TB treatment regimen.

Safety and Tolerability: A Critical Consideration

The side-effect profile of a drug is a critical factor in its clinical utility, particularly for long-term treatments like that for tuberculosis.

Table 2: Comparative Adverse Effects

DrugCommon Adverse EffectsSerious Adverse Effects
Isoxyl Generally well-tolerated (historical data)Limited modern data available
Isoniazid Peripheral neuropathy, mild hepatotoxicity, rash, nausea, vomiting.[23][24][25]Severe and sometimes fatal hepatitis, drug-induced lupus, seizures.[24][25]
Rifampicin Nausea, vomiting, diarrhea, loss of appetite, orange-red discoloration of body fluids.[13][26][27][28][29]Hepatotoxicity, thrombocytopenia, flu-like syndrome.[26][28][29]
Ethambutol Nausea, headache, dizziness, joint pain.[14][30]Optic neuritis (leading to blurred vision and color blindness), liver problems.[14][30][31][32]
Pyrazinamide Joint pain, nausea, vomiting, loss of appetite.[17][33][34][35]Hepatotoxicity, hyperuricemia (can precipitate gout).[17][34][35][36]

The risk of hepatotoxicity with isoniazid and pyrazinamide, and the potential for optic neuritis with ethambutol, necessitate careful patient monitoring during treatment. The drug-drug interactions of rifampicin, a potent inducer of cytochrome P450 enzymes, also require consideration.[12]

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and comparative studies, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular agents.

Protocol 1: MIC Determination by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tuberculosis complex.[22]

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolate (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well U-shaped microtiter plates

  • Antimicrobial agent stock solution

  • Sterile water

  • Glass beads

  • Vortex mixer

  • Inverted mirror for reading

Workflow Diagram:

cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare Inoculum: - Harvest M. tuberculosis colonies - Suspend in sterile water with glass beads - Vortex to homogenize - Adjust to 0.5 McFarland standard start->prep_inoculum dilute_inoculum Dilute Inoculum: - Prepare a 1:100 dilution of the 0.5 McFarland suspension (final concentration ~10^5 CFU/mL) prep_inoculum->dilute_inoculum prep_plate Prepare Microtiter Plate: - Add serial twofold dilutions of the drug to wells - Add a drug-free control well dilute_inoculum->prep_plate inoculate_plate Inoculate Plate: - Add the diluted inoculum to each well prep_plate->inoculate_plate incubate Incubate: - 36°C ± 1°C inoculate_plate->incubate read_results Read Results: - Use an inverted mirror - Read when the 1:100 diluted control shows visible growth incubate->read_results determine_mic Determine MIC: - Lowest drug concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Inoculum Preparation:

    • Harvest colonies of M. tuberculosis from a solid medium.

    • Suspend the colonies in sterile water containing glass beads.

    • Vortex vigorously to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Inoculum Dilution:

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[22]

  • Plate Preparation:

    • Prepare serial twofold dilutions of the antimicrobial agent in the 96-well microtiter plate.

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 36°C ± 1°C.[22]

  • Reading Results:

    • Visually inspect the plates for bacterial growth using an inverted mirror.

    • The results should be read when there is visible growth in the drug-free control well.[22]

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[22]

Conclusion

The thiourea derivative isoxyl represents a class of anti-tubercular compounds with a distinct mechanism of action that sets it apart from the current first-line drugs. Its inhibition of oleic acid synthesis offers a novel target in the fight against M. tuberculosis. While the established first-line agents remain the cornerstone of TB therapy, the unique properties of thiourea derivatives warrant further investigation, particularly in the context of drug-resistant tuberculosis. Head-to-head comparisons, utilizing standardized protocols as outlined in this guide, are essential for evaluating the potential of these and other novel compounds to augment or improve current treatment regimens. The continued exploration of new chemical scaffolds and molecular targets is paramount to overcoming the challenges posed by this persistent global pathogen.

References

Confirming the Purity of Synthesized 1-Benzhydryl-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 1-Benzhydryl-2-thiourea and offers a comparison with alternative thiourea derivatives.

This document outlines the experimental protocols and expected data for various analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained for a synthesized batch of this compound with reference data and that of alternative compounds, researchers can confidently assess its purity.

Comparison of Analytical Techniques for Purity Determination

A multi-pronged analytical approach is essential for the robust characterization and purity confirmation of synthesized small molecules like this compound. Each technique provides unique and complementary information regarding the compound's identity and the presence of any impurities.

Analytical Technique Information Provided Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.High sensitivity, excellent resolution for separating components in a mixture, and accurate quantification.Requires a reference standard for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and identification of structurally related impurities.Provides unambiguous structural elucidation and can quantify impurities without a specific reference standard for each.Lower sensitivity compared to HPLC for detecting trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, and provides a characteristic fingerprint of the compound.Not suitable for quantifying impurities and can be less informative for complex mixtures.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.High sensitivity and specificity for molecular weight determination, can be coupled with chromatography (e.g., LC-MS) for enhanced analysis.May not distinguish between isomers.

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the synthesized compound by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for thiourea derivatives. A typical gradient might be:

    • 0-20 min: 50% to 90% acetonitrile in water.

    • 20-25 min: Hold at 90% acetonitrile.

    • 25-30 min: Return to 50% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

¹H NMR Spectroscopy:

  • Acquire a standard proton NMR spectrum.

  • Expected Signals for this compound: Signals corresponding to the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the protons of the thiourea moiety (NH and NH2). The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled carbon-13 NMR spectrum.

  • Expected Signals for this compound: Resonances for the carbon atoms of the phenyl rings, the methine carbon, and the thiocarbonyl carbon (C=S).

Data Analysis: Compare the obtained spectra with known reference spectra or predicted chemical shifts. The presence of unexpected signals may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the synthesized compound.

Instrumentation: An FTIR spectrometer.

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks for a Thiourea Derivative:

  • N-H stretching: Around 3400-3200 cm⁻¹

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C=S stretching: Around 1400-1200 cm⁻¹

  • C-N stretching: Around 1350-1250 cm⁻¹

Data Analysis: Compare the positions of the observed absorption bands with those of known thiourea derivatives to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.

Data Acquisition: Obtain the mass spectrum, typically using electrospray ionization (ESI) in positive ion mode.

Expected Data for this compound:

  • Molecular Formula: C₁₄H₁₄N₂S

  • Molecular Weight: 242.34 g/mol

  • Expected [M+H]⁺ ion: m/z 243.0951

Data Analysis: The presence of a peak corresponding to the expected molecular ion confirms the identity of the synthesized compound.

Comparative Data for Thiourea Derivatives

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Signals (indicative) Expected FTIR Peaks (cm⁻¹) Expected [M+H]⁺ (m/z)
This compound Image of this compound structureC₁₄H₁₄N₂S242.34Aromatic (10H), Methine (1H), NH (1H), NH₂ (2H)~3400-3200 (N-H), ~3100-3000 (C-H arom.), ~1350 (C=S)243.0951
1,3-Diphenylthiourea Image of 1,3-Diphenylthiourea structureC₁₃H₁₂N₂S228.31Aromatic (10H), NH (2H)~3300-3100 (N-H), ~3100-3000 (C-H arom.), ~1330 (C=S)229.0794
Thiocarlide (Isoxyl) Image of Thiocarlide structureC₂₃H₃₂N₂O₂S400.58Aromatic (8H), OCH₂ (4H), CH (2H), CH₃ (12H), NH (2H)~3200 (N-H), ~3050 (C-H arom.), ~2950 (C-H aliph.), ~1240 (C-O), ~1340 (C=S)401.2257

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures for purity confirmation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized This compound B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Obtain Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Purity H->I

Figure 1. Experimental workflow for HPLC purity analysis. (Max Width: 760px)

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry A Synthesized this compound B Dissolve in Deuterated Solvent A->B E Prepare KBr Pellet or Thin Film A->E H Dissolve in Suitable Solvent A->H C Acquire ¹H and ¹³C NMR Spectra B->C D Structural Confirmation & Impurity Identification C->D F Acquire IR Spectrum E->F G Functional Group Identification F->G I Acquire Mass Spectrum H->I J Molecular Weight Confirmation I->J

Figure 2. Workflow for spectroscopic characterization. (Max Width: 760px)

By following these protocols and comparing the obtained data with reference values and those of similar compounds, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent research endeavors.

A Comparative Spectroscopic Analysis of Thiourea Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of thiourea and its analogues is paramount for their application in medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic data of thiourea and several of its key analogues, offering a valuable resource for compound characterization and development.

This guide presents a summary of key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis)—for thiourea, methylthiourea, N,N'-diphenylthiourea, and a representative N-acylthiourea derivative. Detailed experimental protocols for acquiring this data are also provided, alongside visualizations of the analytical workflow and key molecular features influencing the spectroscopic outcomes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for thiourea and its selected analogues. These values are indicative and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for the selected thiourea analogues are presented below.

Compoundν(N-H) (cm⁻¹)ν(C=S) (cm⁻¹)ν(C-N) (cm⁻¹)Other Key Bands (cm⁻¹)
Thiourea 3371, 3260, 3156[1]~730[2]~1414 (asymmetric N-C-N stretch)[1]1618 (NH₂ bending)[1]
Methylthiourea ~3327, 3232, 3147~646~1541-
N,N'-Diphenylthiourea ~3182, 3278, 3424[3]~808 (highly coupled)[3]~1557-15673040, 3003 (aromatic C-H stretch)[3]
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide 13.21 ppm (3-NH), 10.42 ppm (1-NH) (from ¹H NMR)[4]177.7 ppm (from ¹³C NMR)[4]-175.1 ppm (C=O from ¹³C NMR)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Chemical Shifts (δ, ppm)

CompoundN-HAromatic-HAliphatic-H
Thiourea ~7.0 (broad)--
1-Phenyl-2-thiourea 9.707.40, 7.33, 7.12[5]-
1-(4-methylphenyl)-3-phenyl-thiourea -7.0-7.5 (multiplet)2.3 (s, CH₃)
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide 13.21 (s, 1H), 10.42 (s, 1H)[4]7.22-8.92 (m, 4H)[4]2.60 (t, 2H), 1.70 (q, 2H), 1.41 (sx, 2H), 0.93 (t, 3H)[4]

¹³C NMR Chemical Shifts (δ, ppm)

CompoundC=SAromatic-CAliphatic-C
Thiourea ~183--
1-Acyl-3-phenylthiourea derivatives 178-184[6]--
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide 177.7[4]115.3-151.7[4]36.18 (acetyl CH₃)[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Compoundλmax (nm)Solvent
Thiourea 196, 236[7]Acidic mobile phase[7]
N-methylthiourea ~240Dimethyl sulfoxide
Schreiner's thiourea ~250, ~285Methanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of thiourea analogues. Specific parameters may need to be optimized for individual compounds and instruments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The thiourea analogue is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the thiourea analogue is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that does not absorb in the region of interest.

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm. A baseline spectrum of the solvent is recorded and subtracted.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing the Analysis

To better understand the processes and relationships involved in the spectroscopic analysis of thiourea analogues, the following diagrams have been generated using Graphviz.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Thiourea Analogue Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Data_Analysis Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of thiourea analogues.

Thiourea_Structure_Spectroscopy cluster_structure Key Structural Features of Thiourea Analogues cluster_spectroscopy Influence on Spectroscopic Data Thiourea Thiourea Core (S=C(NR'R'')(NR'''R'''')) ThioCarbonyl C=S Group Thiourea->ThioCarbonyl NH_Protons N-H Protons Thiourea->NH_Protons R_Groups R Substituents Thiourea->R_Groups IR_Features IR: Strong ν(C=S) and ν(N-H) bands ThioCarbonyl->IR_Features Vibrational Modes UV_Vis_Features UV-Vis: n→π* and π→π* transitions of the thiocarbonyl group ThioCarbonyl->UV_Vis_Features Electronic Transitions NH_Protons->IR_Features NMR_Features NMR: Chemical shifts of N-H protons and carbons adjacent to N and S NH_Protons->NMR_Features Chemical Environment R_Groups->NMR_Features Electronic Effects R_Groups->UV_Vis_Features

Caption: Relationship between key structural features of thiourea analogues and their spectroscopic signatures.

References

Assessing the Selectivity of 1-Benzhydryl-2-thiourea for its Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Benzhydryl-2-thiourea, a compound belonging to the thiourea class of molecules, which have shown significant activity as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Due to the limited publicly available data on this compound's specific selectivity, this guide will assess its potential by comparing its structure and the general characteristics of the thiourea class to two well-characterized and selective TRPM8 antagonists: PF-05105679 and AMG-333.

The TRPM8 channel, a non-selective cation channel, is a key player in the sensation of cold and has emerged as a promising therapeutic target for conditions such as cold-induced pain and migraine.[1][2][3] The development of selective TRPM8 antagonists is a critical goal in drug discovery to minimize off-target effects and enhance therapeutic efficacy.

Comparative Analysis of TRPM8 Antagonists

The following tables summarize the available quantitative data for the selective TRPM8 antagonists PF-05105679 and AMG-333. This data provides a benchmark for the desired selectivity profile of a compound like this compound.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists

CompoundPrimary TargetIC50 (nM)Selectivity vs. TRPV1Selectivity vs. TRPA1Reference
PF-05105679 TRPM8103>100-fold>100-fold[4]
AMG-333 hTRPM813>1500-fold (>20 µM)>1500-fold (>20 µM)[1][5][6]
AMG-333 rTRPM820>1000-fold (>20 µM)>1000-fold (>20 µM)[5][6]

hTRPM8: human TRPM8; rTRPM8: rat TRPM8

Table 2: Selectivity of AMG-333 Against Other TRP Channels

TRP ChannelIC50 (µM)Reference
TRPV3>20[5][6]
TRPV4>20[5][6]

Signaling Pathways and Experimental Workflows

To understand the assessment of TRPM8 antagonists, it is crucial to visualize the signaling pathway and the experimental workflows used to determine their activity and selectivity.

TRPM8 Signaling Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cold_Stimuli Cold Stimuli (<28°C) Cold_Stimuli->TRPM8 Activates Menthol_Icilin Agonists (Menthol, Icilin) Menthol_Icilin->TRPM8 Activates Antagonist This compound (Potential Antagonist) Antagonist->TRPM8 Inhibits Cellular_Response Cellular Response (e.g., Nerve Impulse) Ca_Influx->Cellular_Response Initiates

Figure 1: TRPM8 Channel Activation and Inhibition.

The diagram above illustrates the activation of the TRPM8 channel by cold stimuli or chemical agonists, leading to an influx of calcium ions and a subsequent cellular response. A selective antagonist like this compound is expected to block this channel and prevent the downstream signaling.

Experimental Workflow cluster_assays Selectivity Assessment Workflow Cell_Culture Cell Culture (TRPM8-expressing cells) Primary_Assay Primary Assay (e.g., Calcium Imaging) Cell_Culture->Primary_Assay Screening Secondary_Assay Secondary Assay (e.g., Patch Clamp) Primary_Assay->Secondary_Assay Confirmation Off_Target_Screening Off-Target Screening (e.g., Kinase Panel, other TRP channels) Secondary_Assay->Off_Target_Screening Selectivity Profiling Data_Analysis Data Analysis (IC50 Determination) Off_Target_Screening->Data_Analysis

Figure 2: Workflow for Assessing TRPM8 Antagonist Selectivity.

This workflow outlines the typical experimental process for characterizing a potential TRPM8 antagonist. It begins with screening in a primary assay, followed by confirmation and detailed characterization in a secondary assay, and finally, comprehensive off-target screening to determine selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's selectivity. Below are summaries of the key experimental protocols used to characterize TRPM8 antagonists.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the TRPM8 channel in response to stimuli and inhibitors.[7][8]

  • Cell Preparation: HEK293 cells stably or transiently expressing the human TRPM8 channel are cultured on glass coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). TRPM8 channels are activated by applying a cold stimulus (e.g., cooling the external solution to <20°C) or a chemical agonist (e.g., 100 µM menthol).

  • Compound Application: The antagonist (e.g., this compound) is perfused at various concentrations to determine its inhibitory effect on the agonist-evoked current.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

Calcium Imaging Assay using Fura-2 AM

This high-throughput method measures changes in intracellular calcium concentration as an indicator of TRPM8 channel activity.[9][10][11][12]

  • Cell Preparation: TRPM8-expressing cells are plated in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., HBSS) for 45-60 minutes at 37°C. After incubation, cells are washed to remove extracellular dye.

  • Compound Incubation: The test compound (this compound) and reference antagonists are added to the wells at various concentrations and incubated for a specified period (e.g., 15-30 minutes).

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. A baseline reading is established before agonist addition.

  • Agonist Stimulation: A TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate calcium influx through the TRPM8 channels.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is calculated to determine the intracellular calcium concentration. The inhibitory effect of the antagonist is quantified by comparing the response in the presence and absence of the compound, and an IC50 value is generated.

Assessment of this compound's Potential Selectivity

While direct experimental data for this compound is not available in the public domain, an assessment of its potential selectivity can be made based on the following:

  • Structural Similarity: The benzhydryl and thiourea moieties are present in other known ion channel modulators. The thiourea group, in particular, is a key pharmacophore in several TRPM8 antagonists. This suggests a high probability that this compound also targets the TRPM8 channel.

  • Comparison with Known Antagonists: PF-05105679 and AMG-333 demonstrate that high selectivity for TRPM8 over other TRP channels (TRPV1, TRPA1, etc.) and a broad panel of other receptors and enzymes is achievable for compounds targeting this channel.[13][6] For this compound to be considered a selective TRPM8 antagonist, it would need to exhibit a similar profile, with IC50 values for off-targets being at least 100-fold higher than its IC50 for TRPM8.

  • Future Directions: To definitively determine the selectivity of this compound, a comprehensive screening approach as outlined in the experimental workflow is necessary. This would involve:

    • Determining its potency (IC50) on human TRPM8 using both electrophysiology and calcium imaging assays.

    • Screening against a panel of other TRP channels (e.g., TRPV1, TRPA1, TRPV3, TRPV4) to assess selectivity within the TRP family.

    • Conducting a broad kinase panel screen to identify any potential off-target kinase inhibition, a common liability for many small molecules.

    • Profiling against a wider panel of receptors, ion channels, and enzymes to build a comprehensive selectivity profile.

References

Comparative Analysis of 1-Benzhydryl-2-thiourea and Its Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. 1-Benzhydryl-2-thiourea has emerged as a compound of interest, demonstrating a spectrum of biological activities, including antibacterial, anticancer, and antiparasitic properties. This guide provides a comparative analysis of this compound against established alternatives in these therapeutic areas, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Antibacterial Activity: A Focus on DNA Gyrase Inhibition

Table 1: Comparison of Antibacterial Activity (DNA Gyrase Inhibition)

CompoundTargetOrganism(s)IC50 / MIC
This compound Derivatives DNA GyraseVarious bacteriaNanomolar range (reported for derivatives)[1]
Ciprofloxacin DNA Gyrase & Topoisomerase IVE. coliIC50: 2.57 µM (DNA gyrase)
Novobiocin DNA Gyrase (GyrB subunit)E. coliIC50: 0.48 µM (DNA gyrase)

Note: Data for this compound derivatives is qualitative based on available literature. Specific values for the parent compound are not currently published.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay is designed to assess the inhibition of DNA gyrase activity by measuring the conversion of relaxed plasmid DNA to its supercoiled form.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide staining solution

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding E. coli DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits supercoiling by 50%.

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Gyrase->Incubation Compound Test Compound (this compound) Compound->Incubation Buffer Assay Buffer + ATP Buffer->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Stop Reaction Stain Ethidium Bromide Staining Gel->Stain Visualize UV Visualization & Quantification Stain->Visualize IC50 IC50 Visualize->IC50 Determine IC50

DNA Gyrase Inhibition Assay Workflow.

Anticancer Activity: Cytotoxicity Against Cancer Cell Lines

Thiourea derivatives have shown promise as anticancer agents, with some studies indicating that this compound derivatives exhibit moderate inhibitory effects on the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer).[1] Below is a comparison with the standard chemotherapeutic agents, doxorubicin and cisplatin.

Table 2: Comparison of Anticancer Activity (IC50 in µM)

CompoundMDA-MB-231 (Breast Cancer)NUGC-3 (Gastric Cancer)
This compound Derivatives Moderate inhibition reported[1]Moderate inhibition reported[1]
Doxorubicin ~0.5 - 2.0 µMData not readily available
Cisplatin ~10 - 30 µM~5 - 15 µM

Note: Data for this compound derivatives is qualitative. Specific IC50 values for the parent compound are not currently published. IC50 values for doxorubicin and cisplatin can vary depending on the specific experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, NUGC-3)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound and alternatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (24h) Seed_Cells->Adherence Add_Compound Add Test Compound Adherence->Add_Compound Incubate_Compound Incubate (48-72h) Add_Compound->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Calculate IC50

MTT Cell Viability Assay Workflow.

Antiparasitic Activity: Targeting Leishmania

Research has indicated that derivatives of this compound possess anti-leishmanial activity.[1] Specifically, certain derivatives have shown IC50 values ranging from 19.0 µM to 80.0 µM against Leishmania amazonensis promastigotes.[1] A comparison with the standard anti-leishmanial drugs, miltefosine and amphotericin B, is provided below.

Table 3: Comparison of Anti-leishmanial Activity against Leishmania amazonensis

CompoundTarget StageIC50 (µM)
This compound Derivatives Promastigotes19.0 - 80.0[1]
Miltefosine Promastigotes & Amastigotes~2.0 - 10.0
Amphotericin B Promastigotes & Amastigotes~0.1 - 0.5

Note: The IC50 values for miltefosine and amphotericin B can vary depending on the Leishmania species and the specific assay conditions.

Experimental Protocol: In Vitro Anti-leishmanial Assay

This protocol outlines the procedure for determining the in vitro activity of compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania.

Materials:

  • Leishmania amazonensis promastigotes and axenic amastigotes

  • Appropriate culture medium for each stage (e.g., M199 for promastigotes, a more complex medium for amastigotes)

  • 96-well plates

  • Test compounds

  • Resazurin solution (for viability assessment)

  • Plate reader capable of fluorescence measurement

Procedure for Promastigote Assay:

  • Culture Leishmania promastigotes to the logarithmic growth phase.

  • Seed the promastigotes into 96-well plates.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates at the appropriate temperature for promastigote growth (e.g., 26°C) for 72 hours.

  • Add resazurin solution to each well and incubate for a further 4-24 hours.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a plate reader.

  • Calculate the IC50 value based on the reduction in parasite viability.

Procedure for Amastigote Assay:

  • Culture axenic amastigotes or infect host macrophages (e.g., THP-1 cells) with stationary-phase promastigotes to obtain intracellular amastigotes.

  • Seed the axenic amastigotes or infected macrophages into 96-well plates.

  • Add serial dilutions of the test compounds.

  • Incubate the plates under conditions that support amastigote viability (e.g., 37°C, 5% CO2).

  • After the incubation period, assess parasite viability using a suitable method (e.g., resazurin assay for axenic amastigotes, or microscopic counting or a reporter gene assay for intracellular amastigotes).

  • Determine the IC50 value.

Signaling Pathways in Anticancer Activity of Thiourea Derivatives

The anticancer mechanism of thiourea derivatives is multifaceted and can involve the modulation of various signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this compound are yet to be fully elucidated, research on related compounds suggests potential targets.

Anticancer_Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Thiourea Thiourea Derivatives (e.g., this compound) Angiogenesis Angiogenesis Thiourea->Angiogenesis Inhibits Cell_Signaling Cell Proliferation Signaling Thiourea->Cell_Signaling Modulates Inhibition_Angiogenesis Inhibition of New Blood Vessel Formation Angiogenesis->Inhibition_Angiogenesis Apoptosis Induction of Apoptosis Cell_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Signaling->Cell_Cycle_Arrest

Potential Anticancer Mechanisms of Thiourea Derivatives.

This diagram illustrates that thiourea derivatives may exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and by modulating key cell signaling pathways that control cell proliferation, leading to apoptosis (programmed cell death) and cell cycle arrest. Further research is needed to pinpoint the precise molecular targets of this compound within these pathways.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 1-Benzhydryl-2-thiourea. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. While specific data for this compound is limited, the following guidelines are based on the known hazards of the parent compound, thiourea, and its derivatives. Thiourea compounds are generally classified as hazardous waste and demand careful handling and disposal.[1]

Hazard Profile of Thiourea Compounds

Thiourea and its derivatives are recognized as hazardous materials with significant health and environmental risks. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) and to follow all safety protocols. Key hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3]

Quantitative Data for Disposal
ParameterValue
Regulatory Status Hazardous Waste
Concentration Limits No specific limits found; treat all as hazardous.
Bioaccumulation Thiourea has low potential for bioaccumulation.[4]
n-octanol/water (log KOW) -0.92 (for Thiourea)[3]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated materials.

Waste Identification and Segregation
  • Treat as Hazardous: All waste containing this compound, including contaminated labware (e.g., gloves, absorbent pads) and empty containers, must be treated as hazardous waste.[1]

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams to prevent cross-contamination.[1][5] At a minimum, segregate from acids, bases, oxidizers, and other reactive chemicals.[5]

Containerization
  • Approved Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[1][6] The original container, if in good condition, can be used.[6]

  • Proper Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the chemical name "this compound".[1][6] The label should also include the composition and percentage of each constituent.[6]

  • Keep Containers Closed: Containers must be kept tightly closed at all times, except when adding waste.[5][6]

Storage
  • Designated Area: Store the hazardous waste in a designated, well-ventilated area near the point of generation.[6]

  • Secure Storage: Store locked up or in an area accessible only to qualified or authorized personnel.[2][4][7]

  • Incompatible Materials: Store away from incompatible materials such as acids, strong oxidizing agents, and strong bases.[7][8]

Disposal
  • Licensed Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal service.[4] Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][4]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][9]

  • Do Not Dispose in Sewer: Do not empty into drains or release into the environment.[3]

Empty Container Disposal
  • Triple Rinsing: Empty containers of acutely hazardous chemicals must be triple-rinsed with a solvent suitable for removing the chemical residue. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (solid, liquid, contaminated materials) B Segregate from Other Waste Streams A->B Step 1a C Select Approved, Leak-Proof, Chemically Compatible Container B->C Step 1b D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D Step 2 E Store in Designated, Well-Ventilated, Secure Area D->E Proceed to Storage F Keep Container Tightly Closed E->F Step 3a G Store Away from Incompatible Materials F->G Step 3b H Contact Licensed Waste Disposal Service G->H Proceed to Disposal I Arrange for Pickup and Transport H->I Step 4a J Incineration at a Permitted Facility I->J Step 4b

References

Essential Safety and Logistical Information for Handling 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of 1-Benzhydryl-2-thiourea. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment. The information is based on the safety data for thiourea and its derivatives.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. Thiourea derivatives are generally considered hazardous.[1][2][3][4]

  • Acute Toxicity: Harmful if swallowed.[3][4][5][6][7]

  • Skin Sensitization: May cause an allergic skin reaction.[1][4][6]

  • Carcinogenicity: Suspected of causing cancer.[3][4][5][6][8]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4][5][6]

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][9]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][9] Remove contaminated clothing and wash it before reuse.[9][10] If skin irritation or a rash occurs, get medical advice.[4]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing and seek medical attention.[9]

  • After Ingestion: Rinse mouth with water.[5][6][9] Do NOT induce vomiting.[5][9] Call a poison center or doctor immediately.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[1][10][11]
Skin Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, PVC).[1][6][11] A lab coat or protective suit.[10][11] Closed-toe shoes.[6]
Respiratory Protection A NIOSH-approved respirator is required if dust is generated.[5][6][10][11] Use in a well-ventilated area, preferably under a chemical fume hood.[1][5][9]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible.[10][11] The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transferring:

    • Handle the solid material carefully to avoid generating dust.[1][10][12]

    • Use a spatula for transfers.

    • If possible, use a containment system (e.g., a glove box) for weighing.

  • Solution Preparation:

    • Add the solid to the solvent slowly.

    • If heating is required, use a controlled heating source like a heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after handling is complete.[1][5][6][9]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, labeled hazardous waste container.

  • Container Management: Keep waste containers tightly closed when not in use.[1][9][10][12]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain.[11]

Experimental Protocol: Preparation of a 10 mM Solution in DMSO

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound: 242.33 g/mol ).

  • Set Up: Work within a certified chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[6][10][11]

  • Weighing:

    • Place a clean, dry weighing boat on an analytical balance and tare it.

    • Carefully weigh the calculated mass of this compound into the weighing boat, avoiding dust generation.[10]

  • Dissolution:

    • Transfer the weighed solid into an appropriate volumetric flask.

    • Add a small amount of DMSO to the weighing boat to rinse any remaining solid and transfer it to the flask.

    • Add DMSO to the flask until it is about half full.

    • Gently swirl the flask to dissolve the solid. A vortex mixer can be used if necessary.

    • Once dissolved, add DMSO to the calibration mark on the flask.

  • Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clearly labeled storage vial.

  • Cleanup: Dispose of all contaminated materials (weighing boat, gloves, etc.) in the designated hazardous waste container. Clean the work area thoroughly.

Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Weighing Weighing Prepare Work Area->Weighing Start Experiment Dissolving Dissolving Weighing->Dissolving Transfer Experiment Experiment Dissolving->Experiment Use Solution Decontaminate Decontaminate Experiment->Decontaminate Complete Segregate Waste Segregate Waste Decontaminate->Segregate Waste Collect Waste Dispose Dispose Segregate Waste->Dispose Follow Regulations

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-2-thiourea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。